Product packaging for 4-(2,4-Dichlorophenylsulfonyl)morpholine(Cat. No.:CAS No. 74832-72-7)

4-(2,4-Dichlorophenylsulfonyl)morpholine

Cat. No.: B184939
CAS No.: 74832-72-7
M. Wt: 296.17 g/mol
InChI Key: FRRPOGDSRUIIRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(2,4-Dichlorophenylsulfonyl)morpholine is a useful research compound. Its molecular formula is C10H11Cl2NO3S and its molecular weight is 296.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11Cl2NO3S B184939 4-(2,4-Dichlorophenylsulfonyl)morpholine CAS No. 74832-72-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,4-dichlorophenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO3S/c11-8-1-2-10(9(12)7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRPOGDSRUIIRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355235
Record name 4-(2,4-Dichlorophenylsulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74832-72-7
Record name 4-(2,4-Dichlorophenylsulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-(2,4-Dichlorophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of 4-(2,4-Dichlorophenylsulfonyl)morpholine, a compound of interest in medicinal chemistry and drug development. This guide details a plausible synthetic protocol, purification methods, and a full spectroscopic analysis.

Introduction

This compound belongs to the class of sulfonamides, a key functional group in a wide array of therapeutic agents. The morpholine moiety is a prevalent scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. The combination of the 2,4-dichlorophenylsulfonyl group with the morpholine ring results in a molecule with potential for diverse biological activities, making its efficient synthesis and thorough characterization crucial for further research and development.

Synthesis of this compound

The synthesis of this compound is achieved through a nucleophilic substitution reaction between 2,4-dichlorophenylsulfonyl chloride and morpholine. The reaction proceeds by the attack of the nucleophilic nitrogen atom of the morpholine ring on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically used to neutralize the in-situ generated HCl.

Synthesis_Workflow reagent1 2,4-Dichlorophenylsulfonyl Chloride reaction Reaction at 0°C to rt reagent1->reaction reagent2 Morpholine reagent2->reaction base Pyridine (Base) base->reaction solvent Dichloromethane (Solvent) solvent->reaction workup Aqueous Work-up reaction->workup purification Recrystallization workup->purification product This compound purification->product

Figure 1: Synthesis workflow for this compound.
Experimental Protocol

Materials:

  • 2,4-Dichlorophenylsulfonyl chloride

  • Morpholine

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or isopropanol for recrystallization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.1 equivalents) in anhydrous dichloromethane.

  • Addition of Base: To this solution, add anhydrous pyridine (1.5 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 2,4-dichlorophenylsulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled morpholine solution dropwise over 15-30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane. Combine the organic layers and wash successively with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution, and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol or isopropanol to yield this compound as a crystalline solid.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods and physical constant determination.

Physical Properties
PropertyValue
Molecular Formula C₁₀H₁₁Cl₂NO₃S
Molecular Weight 296.17 g/mol
Appearance White to off-white crystalline solid (predicted)
Melting Point Not available; expected to be a solid at room temperature
Boiling Point 429.5 ± 55.0 °C (Predicted)[2]
Density 1.482 ± 0.06 g/cm³ (Predicted)[2]
Spectroscopic Data (Predicted)

Due to the lack of experimentally published spectra for the target compound, the following data is predicted based on the analysis of its constituent functional groups and data from structurally similar compounds.

Characterization_Workflow product Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Structural Confirmation & Purity Assessment nmr->analysis ir->analysis ms->analysis

Figure 2: Workflow for the characterization of this compound.

3.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the protons of the morpholine ring and the aromatic protons of the 2,4-dichlorophenyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.0d1HAromatic H (ortho to SO₂)
~ 7.5 - 7.7dd1HAromatic H
~ 7.4 - 7.6d1HAromatic H
~ 3.7 - 3.9t4H-CH₂-O- of morpholine
~ 3.1 - 3.3t4H-CH₂-N- of morpholine

3.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the carbon atoms of the morpholine ring and the dichlorinated benzene ring.

Chemical Shift (δ, ppm)Assignment
~ 138 - 142Aromatic C-SO₂
~ 130 - 135Aromatic C-Cl
~ 128 - 132Aromatic CH
~ 66 - 68-CH₂-O- of morpholine
~ 46 - 48-CH₂-N- of morpholine

3.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the sulfonyl group and the C-O and C-N bonds of the morpholine ring.

Wavenumber (cm⁻¹)Assignment
~ 1350 - 1370Asymmetric SO₂ stretching
~ 1160 - 1180Symmetric SO₂ stretching
~ 1110 - 1130C-O-C stretching of morpholine
~ 1250 - 1300C-N stretching of morpholine
~ 1560 - 1600Aromatic C=C stretching
~ 750 - 850C-Cl stretching

3.2.4. Mass Spectrometry (MS) (Predicted)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern would likely involve the cleavage of the sulfonamide bond and fragmentation of the morpholine and dichlorophenyl rings.

m/zAssignment
295/297/299[M]⁺• Molecular ion peak (isotopic pattern due to two chlorine atoms)
209/211/213[M - C₄H₈NO]⁺ Fragment corresponding to the 2,4-dichlorophenylsulfonyl group
86[C₄H₈NO]⁺ Fragment corresponding to the morpholinyl group
175/177[Cl₂C₆H₃]⁺ Fragment corresponding to the 2,4-dichlorophenyl group

Conclusion

This technical guide outlines a robust and plausible method for the synthesis of this compound. The detailed experimental protocol and predicted characterization data provide a solid foundation for researchers and scientists working on the synthesis and development of novel sulfonamide-based compounds. The successful synthesis and thorough characterization of this molecule will enable further investigation into its potential biological activities and applications in drug discovery.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2,4-Dichlorophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,4-Dichlorophenylsulfonyl)morpholine is a chemical compound featuring a morpholine ring attached to a dichlorinated phenylsulfonyl group. This molecule belongs to the broader class of morpholine derivatives, which are recognized for their diverse pharmacological activities and are integral components in medicinal chemistry. The morpholine moiety is often incorporated into drug candidates to enhance their pharmacokinetic profiles. This guide provides a summary of the available physicochemical data for this compound, alongside general experimental protocols relevant to its characterization. Due to the limited publicly available experimental data for this specific compound, some information is based on predictions and data from structurally related molecules.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and potential application in research and development. The available data, primarily from predictive models, are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₁Cl₂NO₃S[1]
Molecular Weight 296.17 g/mol [1]
Predicted Boiling Point 429.5 ± 55.0 °C[1]
Predicted Density 1.482 ± 0.06 g/cm³[1]
CAS Number 74832-72-7[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, general methodologies for the synthesis and characterization of similar morpholine derivatives can be adapted.

General Synthesis of N-Arylsulfonylmorpholines

The synthesis of N-arylsulfonylmorpholines, such as this compound, typically involves the reaction of morpholine with a corresponding arylsulfonyl chloride in the presence of a base.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Morpholine Morpholine Reaction + Morpholine->Reaction SulfonylChloride 2,4-Dichlorophenylsulfonyl chloride SulfonylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Product This compound Reaction->Product

Caption: General synthesis of this compound.

Methodology:

  • Dissolution: Dissolve morpholine in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a reaction vessel.

  • Addition of Base: Add a base, typically a tertiary amine like triethylamine or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 2,4-dichlorophenylsulfonyl chloride in the same solvent to the morpholine solution, usually at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction: Stir the reaction mixture for a period of time, monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically washed with water and brine to remove the base hydrochloride salt and other aqueous-soluble impurities.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Physicochemical Characterization Workflow

The following diagram outlines a typical workflow for the physicochemical characterization of a synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_physical_properties Physical Property Determination Synthesis Synthesis of Compound Purification Purification (Recrystallization/ Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Assessment (HPLC, Elemental Analysis) Purification->Purity MP Melting Point Determination Purity->MP Solubility Solubility Studies Purity->Solubility LogP LogP Determination (e.g., Shake-flask method) Purity->LogP

Caption: Experimental workflow for physicochemical characterization.

Potential Biological Significance and Signaling Pathways

While no specific biological activity or signaling pathway has been definitively associated with this compound in the available literature, the morpholine scaffold is a well-established pharmacophore. Morpholine-containing compounds have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. The dichlorophenylsulfonyl moiety can also contribute to biological activity, often through interactions with specific enzyme active sites.

Given the structural motifs, a logical starting point for investigating the biological activity of this compound would be to screen it in assays related to kinase inhibition, as many kinase inhibitors feature similar sulfonamide and aromatic functionalities.

The following diagram illustrates a hypothetical signaling pathway that could be investigated, based on the activities of other phenylsulfonyl and morpholine-containing compounds.

G Compound This compound Kinase Protein Kinase (Hypothetical Target) Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Cell Proliferation, Inflammation) PhosphoSubstrate->Downstream Response Biological Response Downstream->Response

Caption: Hypothetical signaling pathway for biological investigation.

Conclusion

This compound is a compound with predicted physicochemical properties that suggest it is a stable, high-boiling point solid. While experimental data is currently lacking in the public domain, established synthetic and analytical protocols for related morpholine derivatives can be readily applied to further characterize this molecule. Its structural features, combining the privileged morpholine scaffold with a dichlorophenylsulfonyl group, make it an interesting candidate for screening in various biological assays, particularly those targeting protein kinases. Further research is warranted to elucidate its precise physicochemical properties, biological activities, and potential therapeutic applications.

References

"4-(2,4-Dichlorophenylsulfonyl)morpholine mechanism of action"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 4-(2,4-Dichlorophenylsulfonyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action for this compound, a compound of interest in contemporary oncological research. While direct comprehensive studies on this specific molecule are not extensively published, a robust mechanistic framework can be inferred from closely related 4-(phenylsulfonyl)morpholine derivatives that have demonstrated significant anti-cancer activity, particularly against triple-negative breast cancer (TNBC). The core mechanism is believed to involve the induction of endoplasmic reticulum (ER) stress, which subsequently triggers a cascade of tumor-suppressive signaling pathways, culminating in cell-cycle arrest and apoptosis. This document provides a detailed overview of these pathways, relevant quantitative data from analogous compounds, and the experimental protocols utilized in their elucidation.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in numerous biologically active compounds.[1][2][3] The sulfonamide group, when attached to a phenyl ring, also contributes significantly to the pharmacological profile of many drugs. The combination of these moieties in the 4-(phenylsulfonyl)morpholine framework has given rise to a class of compounds with promising anti-cancer potential. This guide focuses on the 2,4-dichloro substituted variant, leveraging data from analogous structures to postulate its mechanism of action.

Proposed Core Mechanism of Action: Induction of Endoplasmic Reticulum (ER) Stress

The primary mechanism of action for 4-(phenylsulfonyl)morpholine derivatives is the induction of endoplasmic reticulum (ER) stress.[4] The ER is a critical organelle responsible for protein synthesis, folding, and transport, as well as calcium homeostasis.[5] The accumulation of unfolded or misfolded proteins in the ER lumen triggers a state of stress, leading to the activation of a complex signaling network known as the Unfolded Protein Response (UPR).[6][7] While initially a pro-survival response, sustained or overwhelming ER stress can pivot towards pro-apoptotic signaling, a mechanism that can be exploited for cancer therapy.[7]

Key Signaling Pathways

The induction of ER stress by 4-(phenylsulfonyl)morpholine derivatives activates multiple downstream tumor-suppressive signaling pathways.[4]

Unfolded Protein Response (UPR)

The UPR is a primary response to ER stress, initiated by three main sensor proteins: PERK, IRE1, and ATF6.[6] The goal of the UPR is to restore ER homeostasis by attenuating protein translation, upregulating chaperone proteins to aid in protein folding, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, under chronic stress, the UPR can activate apoptotic pathways.[7]

p53 Pathway

The tumor suppressor protein p53 plays a crucial role in cellular response to stress, including ER stress.[8][9] Activation of the p53 pathway can lead to cell-cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells.[8] The 4-(phenylsulfonyl)morpholine derivatives have been shown to engage this pathway as a consequence of ER stress.[4]

G2/M Checkpoint and E2F Targets

A critical consequence of the signaling cascade initiated by ER stress and p53 activation is the arrest of the cell cycle at the G2/M checkpoint.[2][4] This prevents cells with damaged DNA or other cellular stress from entering mitosis. This checkpoint is regulated by a complex interplay of cyclin-dependent kinases (CDKs) and their regulatory partners.[2] The involvement of E2F targets further suggests a broader impact on cell cycle regulation and DNA replication.[4]

The culmination of these pathway activations—UPR, p53, and G2/M checkpoint—is the induction of apoptosis, or programmed cell death, in cancer cells.[4]

Quantitative Data

Quantitative data for the specific this compound is not currently available in the public domain. However, data from a closely related and potent 4-(phenylsulfonyl)morpholine derivative, designated GL24 (4m), provides a strong indication of the expected potency.[4]

CompoundCell LineAssay TypeParameterValueReference
GL24 (4m)MDA-MB-231 (TNBC)Cell ViabilityIC500.90 µM[4]

Experimental Protocols

The following experimental protocols are based on the methodologies used to elucidate the mechanism of action of analogous 4-(phenylsulfonyl)morpholine derivatives.[4]

Cell Viability Assay (MTT Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound.

  • Procedure:

    • Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of the test compound for a specified period (e.g., 72 hours).

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Transcriptomic Analysis (RNA-Seq)
  • Objective: To identify global changes in gene expression following compound treatment.

  • Procedure:

    • Cells are treated with the compound at a specific concentration (e.g., IC50 value) for a defined time.

    • Total RNA is extracted from treated and untreated (control) cells.

    • The quality and quantity of RNA are assessed.

    • RNA sequencing libraries are prepared, which may include mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

    • The libraries are sequenced using a high-throughput sequencing platform.

    • The resulting sequencing data is aligned to a reference genome, and differential gene expression analysis is performed.

Bioinformatic Analyses
  • Objective: To identify the biological pathways and processes affected by the compound.

  • Procedure:

    • Gene Ontology (GO) Analysis: Differentially expressed genes are analyzed to identify enrichment in GO terms related to biological processes, molecular functions, and cellular components.

    • Gene Set Enrichment Analysis (GSEA): This computational method determines whether a predefined set of genes shows statistically significant, concordant differences between two biological states (e.g., treated vs. untreated).

    • Kyoto Encyclopedia of Genes and Genomes (KEGG) Analysis: This analysis maps the differentially expressed genes to KEGG pathways to identify affected signaling and metabolic pathways.

Visualizations

Signaling Pathway Diagram

Mechanism_of_Action cluster_0 This compound cluster_1 Cellular Response Compound This compound ER_Stress Endoplasmic Reticulum (ER) Stress Compound->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Triggers p53 p53 Pathway Activation ER_Stress->p53 Leads to G2M G2/M Checkpoint Activation UPR->G2M p53->G2M Apoptosis Apoptosis G2M->Apoptosis Results in

Caption: Proposed signaling cascade for this compound.

Experimental Workflow Diagram

Experimental_Workflow start Compound Treatment on Cancer Cells viability Cell Viability Assay (MTT) start->viability rna_seq Transcriptomic Analysis (RNA-Seq) start->rna_seq ic50 Determine IC50 viability->ic50 diff_exp Differential Gene Expression Analysis rna_seq->diff_exp bioinformatics Bioinformatic Analysis (GO, GSEA, KEGG) diff_exp->bioinformatics pathway Identify Affected Pathways bioinformatics->pathway mechanism Elucidate Mechanism of Action pathway->mechanism

Caption: Workflow for elucidating the mechanism of action.

Conclusion

Based on the evidence from closely related 4-(phenylsulfonyl)morpholine derivatives, the mechanism of action of this compound is proposed to be the induction of ER stress in cancer cells. This leads to the activation of multiple tumor-suppressive pathways, including the UPR, p53 pathway, and G2/M checkpoint, ultimately resulting in apoptosis. This multi-pathway regulation presents a promising strategy for overcoming the complexity and heterogeneity of cancers like TNBC. Further direct experimental validation on this compound is warranted to confirm and expand upon these findings.

References

The Unexplored Potential of 4-(2,4-Dichlorophenylsulfonyl)morpholine: A Technical Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine ring is a cornerstone in medicinal chemistry, recognized for its ability to improve the pharmacokinetic profiles of drug candidates and contribute to a wide array of biological activities.[1][2] Its incorporation into molecular scaffolds can enhance solubility, metabolic stability, and target binding.[3] The synthesis of morpholine derivatives is an active area of research, with a continuous exploration of their potential in treating various diseases, including cancer, inflammation, and infectious diseases.[1][4] This technical guide focuses on a specific, yet under-explored derivative, 4-(2,4-Dichlorophenylsulfonyl)morpholine, providing a comprehensive overview of its synthesis, potential biological activities, and a prospective structure-activity relationship (SAR) analysis based on closely related analogs. While direct and extensive research on this particular molecule is limited in publicly available literature, this paper aims to build a foundational understanding to stimulate further investigation into its therapeutic potential.

Synthesis and Characterization

The synthesis of this compound can be readily achieved through a nucleophilic substitution reaction. The general and well-established method for preparing N-arylsulfonylmorpholines involves the reaction of the corresponding arylsulfonyl chloride with morpholine in the presence of a base.[5][6]

General Synthesis Workflow

Reactant1 2,4-Dichlorobenzenesulfonyl chloride Reaction Nucleophilic Substitution Reactant1->Reaction Reactant2 Morpholine Reactant2->Reaction Solvent Inert Solvent (e.g., THF, CH2Cl2) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Product This compound Reaction->Product Purification Purification (e.g., Crystallization) Product->Purification

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of analogous N-arylsulfonylmorpholines.[5][6]

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dichlorobenzenesulfonyl chloride (1 equivalent) in a suitable inert solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2).

  • Addition of Morpholine: To the stirred solution, add morpholine (1.1 equivalents) dropwise at room temperature.

  • Addition of Base: Following the addition of morpholine, add a base such as triethylamine (1.2 equivalents) to scavenge the hydrochloric acid byproduct.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for several hours (typically 16-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is typically filtered to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure. The residue is redissolved in a water-immiscible organic solvent (e.g., dichloromethane) and washed sequentially with water and a dilute acid solution (e.g., 2N HCl) to remove any unreacted morpholine and base.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO4), filtered, and the solvent is evaporated. The crude product can be further purified by crystallization from a suitable solvent system (e.g., dichloromethane-hexane) to yield the final product, this compound.

Structure-Activity Relationship (SAR) Studies

While specific SAR studies for a series of this compound analogs are not available, we can infer potential relationships based on studies of the closely related compound, 4-(phenylsulfonyl)morpholine, and general principles of medicinal chemistry.[5] The primary areas for structural modification to explore the SAR would be the phenyl ring and the morpholine ring.

Hypothetical SAR Exploration

Core 4-(Phenylsulfonyl)morpholine Core R1 Substituents on Phenyl Ring (e.g., Cl, F, Br, Me, OMe) Core->R1 R2 Substituents on Morpholine Ring (e.g., Alkyl groups) Core->R2 Activity Biological Activity (e.g., Antimicrobial Modulation, Enzyme Inhibition) R1->Activity PK Pharmacokinetic Properties (Solubility, Stability) R1->PK R2->Activity R2->PK

Caption: Key areas for SAR exploration of 4-(phenylsulfonyl)morpholine derivatives.

Analysis of the Phenyl Ring Substitution:

The 2,4-dichloro substitution on the phenyl ring is expected to significantly influence the electronic and lipophilic properties of the molecule compared to the unsubstituted 4-(phenylsulfonyl)morpholine.

  • Electronic Effects: The chlorine atoms are electron-withdrawing groups, which will decrease the electron density of the phenyl ring and potentially affect the strength of the sulfonyl group's interaction with biological targets.

  • Lipophilicity: The addition of two chlorine atoms will increase the lipophilicity of the compound. This could enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and improved biological activity. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding.

  • Steric Effects: The position of the chlorine atoms (ortho and para) will introduce steric bulk, which could either promote or hinder binding to a target protein, depending on the topology of the binding site.

Analysis of the Morpholine Ring:

The morpholine ring itself is a key pharmacophore. Its chair conformation and the presence of the oxygen atom can participate in hydrogen bonding and other non-covalent interactions within a biological target. Modifications to the morpholine ring, such as the introduction of substituents, could be explored to probe the steric and electronic requirements of the binding site.

Potential Biological Activities and Experimental Protocols

Based on the activity of 4-(phenylsulfonyl)morpholine, a primary area of investigation for this compound would be in the realm of antimicrobial research, specifically as a modulator of antibiotic activity.[5]

Antimicrobial Modulation Activity

The unsubstituted analog, 4-(phenylsulfonyl)morpholine, was found to have no intrinsic antimicrobial activity at concentrations up to 1024 µg/mL. However, it demonstrated a significant ability to potentiate the activity of aminoglycoside antibiotics against multi-drug resistant strains of Pseudomonas aeruginosa.[5] This suggests a potential mechanism of action involving the disruption of bacterial resistance mechanisms, such as efflux pumps or enzymatic inactivation of antibiotics.

Table 1: Antimicrobial Modulation Activity of 4-(Phenylsulfonyl)morpholine

Bacterial StrainAntibioticMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic + 4-(Phenylsulfonyl)morpholine (128 µg/mL)Fold Reduction in MIC
P. aeruginosa 03Amikacin312.539.068

Data extracted from a study on 4-(phenylsulfonyl)morpholine.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Synergy Testing

This protocol is based on the methodology used to evaluate the antimicrobial and modulatory activity of 4-(phenylsulfonyl)morpholine.[5]

  • Bacterial Strains: Obtain standard and multi-drug resistant strains of relevant bacteria (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa).

  • Preparation of Inoculum: Grow the bacterial strains in a suitable broth medium (e.g., Mueller-Hinton broth) to a standardized turbidity, typically corresponding to a concentration of 10^8 CFU/mL.

  • MIC Determination:

    • Perform a serial two-fold dilution of this compound in a 96-well microtiter plate.

    • Add the standardized bacterial inoculum to each well.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Synergy Testing (Checkerboard Assay):

    • Prepare a 96-well microtiter plate with serial dilutions of this compound along the x-axis and a selected antibiotic (e.g., amikacin, gentamicin) along the y-axis.

    • Add the standardized bacterial inoculum to all wells.

    • Incubate the plates as described for the MIC assay.

    • Determine the MIC of the antibiotic in the presence of various concentrations of the test compound. A significant reduction in the MIC of the antibiotic in the presence of the compound indicates synergistic activity.

Workflow for Antimicrobial Synergy Testing

Start Prepare Bacterial Inoculum Prepare_Plates Prepare 96-well plates with serial dilutions of compound and antibiotic Start->Prepare_Plates Inoculate Inoculate plates with bacteria Prepare_Plates->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Determine MIC of antibiotic in the presence of the compound Incubate->Read_Results Analyze Analyze for Synergy (e.g., Fractional Inhibitory Concentration Index) Read_Results->Analyze

Caption: Experimental workflow for assessing antimicrobial synergy.

Conclusion and Future Directions

While this compound remains a largely uncharacterized compound, its structural similarity to molecules with known biological activities suggests it is a promising candidate for further investigation. The straightforward synthesis allows for the generation of a library of analogs to perform comprehensive SAR studies. Based on the activity of the parent compound, 4-(phenylsulfonyl)morpholine, the most immediate area for exploration is its potential as an antibiotic modulator against multi-drug resistant bacteria. The increased lipophilicity and altered electronic properties conferred by the 2,4-dichloro substitution may lead to enhanced activity. Future research should focus on the synthesis and in vitro screening of this compound and its derivatives, followed by mechanistic studies to elucidate its mode of action and potential molecular targets. Such studies will be crucial in unlocking the therapeutic potential of this intriguing morpholine derivative.

References

Unraveling the Therapeutic Potential of 4-(2,4-Dichlorophenylsulfonyl)morpholine: A Technical Guide to Putative Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2,4-Dichlorophenylsulfonyl)morpholine is a synthetic organic compound characterized by a morpholine ring attached to a dichlorinated phenylsulfonyl group. While direct and extensive research on the specific biological targets of this molecule is not widely available in public literature, its structural motifs—the morpholine ring and the dichlorophenylsulfonyl group—are present in numerous pharmacologically active agents. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth overview of the potential biological targets and activities of this compound by extrapolating from data on structurally related compounds. This document summarizes known quantitative data, details relevant experimental protocols, and provides visualizations of associated signaling pathways to guide future research and hypothesis generation for this compound of interest.

Extrapolated Biological Activities and Potential Targets

Based on the known bioactivities of its core components, this compound is hypothesized to possess therapeutic potential in several areas, most notably in oncology and infectious diseases.

Anticancer Activity

The sulfonylmorpholine scaffold is a recognized pharmacophore in the development of anticancer agents. Structurally similar compounds have demonstrated significant cytotoxic and cytostatic effects against a variety of cancer cell lines.

Potential Mechanisms of Action:

  • Induction of Endoplasmic Reticulum (ER) Stress: Derivatives of 4-(phenylsulfonyl)morpholine have been shown to induce ER stress-dependent tumor-suppressive signals. This leads to the activation of the unfolded protein response (UPR), which can trigger cell-cycle arrest and apoptosis in cancer cells.

  • Kinase Inhibition: The morpholine ring is a common feature in many kinase inhibitors. It can form crucial hydrogen bonds within the ATP-binding pocket of various kinases, leading to the inhibition of signaling pathways that are often dysregulated in cancer, such as those involved in cell proliferation, survival, and angiogenesis.

  • Induction of Apoptosis: Many morpholine-containing compounds exert their anticancer effects by inducing programmed cell death (apoptosis). This is often mediated through the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Antimicrobial and Antibiotic Modulation Activity

While some sulfonylmorpholine compounds may not exhibit potent direct antimicrobial activity, they can act as modulators of antibiotic efficacy, particularly against multidrug-resistant bacterial strains.

Potential Mechanisms of Action:

  • Synergistic Effects with Aminoglycosides: 4-(Phenylsulfonyl)morpholine has been observed to enhance the activity of aminoglycoside antibiotics against Gram-negative bacteria. The precise mechanism is not fully elucidated but may involve disruption of the bacterial cell envelope or inhibition of efflux pumps.

Quantitative Data on Structurally Related Compounds

To provide a quantitative context for the potential efficacy of this compound, the following table summarizes the in vitro activity of various morpholine and sulfonylmorpholine derivatives against cancer cell lines.

Compound Class/NameCell LineAssay TypeIC50 (µM)Reference
4-(Phenylsulfonyl)morpholine Derivative (GL24)MDA-MB-231Cell Viability0.90--INVALID-LINK--
Morpholine-substituted Quinazoline (AK-3)A549Cytotoxicity10.38 ± 0.27--INVALID-LINK--
Morpholine-substituted Quinazoline (AK-3)MCF-7Cytotoxicity6.44 ± 0.29--INVALID-LINK--
Morpholine-substituted Quinazoline (AK-3)SHSY-5YCytotoxicity9.54 ± 0.15--INVALID-LINK--
Morpholine-substituted Quinazoline (AK-10)A549Cytotoxicity8.55 ± 0.67--INVALID-LINK--
Morpholine-substituted Quinazoline (AK-10)MCF-7Cytotoxicity3.15 ± 0.23--INVALID-LINK--
Morpholine-substituted Quinazoline (AK-10)SHSY-5YCytotoxicity3.36 ± 0.29--INVALID-LINK--

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential biological activities of this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot for Apoptosis Markers

This technique is used to detect and quantify key proteins involved in the apoptotic pathway, such as cleaved caspases and PARP.

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound at its IC50 concentration for 24-48 hours. Lyse the cells with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control.

Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction. A higher luminescence signal indicates greater inhibition of kinase activity.

Materials:

  • Recombinant kinase (e.g., a kinase implicated in a relevant cancer pathway)

  • Kinase-specific substrate

  • ATP

  • This compound

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Assay Plate Preparation: Add the diluted compound to the wells of the 384-well plate. Include a vehicle control (DMSO) and a known kinase inhibitor as a positive control.

  • Kinase Reaction: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualization of Potential Signaling Pathways and Workflows

To visually represent the potential mechanisms and experimental designs discussed, the following diagrams are provided in DOT language.

G cluster_0 Experimental Workflow: Anticancer Screening Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Treatment->Cell Viability Assay (MTT) Protein Extraction Protein Extraction Compound Treatment->Protein Extraction Kinase Assay Kinase Assay Compound Treatment->Kinase Assay Western Blot (Apoptosis) Western Blot (Apoptosis) Protein Extraction->Western Blot (Apoptosis) G cluster_pathway Putative Apoptosis Induction Pathway Compound Compound ER_Stress ER Stress Compound->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Bax_Bak_Activation Bax/Bak Activation UPR->Bax_Bak_Activation Mitochondrion Mitochondrion Bax_Bak_Activation->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

An In-depth Technical Guide to the Research Landscape of 4-(2,4-Dichlorophenylsulfonyl)morpholine (CAS: 74832-72-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,4-Dichlorophenylsulfonyl)morpholine (CAS number 74832-72-7) is a synthetic organic compound featuring a central morpholine ring attached to a 2,4-dichlorophenylsulfonyl group. While direct and extensive research on this specific molecule is limited, its structural components—the sulfonamide and morpholine moieties—are well-established pharmacophores in medicinal chemistry. This guide provides a comprehensive overview of the research surrounding this compound, its close analogs, and its potential applications, with a focus on its roles in antimicrobial and anticancer research, as well as its utility as a building block in targeted protein degradation.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 74832-72-7N/A
Molecular Formula C₁₀H₁₁Cl₂NO₃S[1]
Molecular Weight 296.17 g/mol [1]
Boiling Point 429.5 ± 55.0 °C (Predicted)[1]
Density 1.482 ± 0.06 g/cm³ (Predicted)[1]
Purity ≥98% (Commercially available)[2]

Synthesis

General Synthetic Approach

The synthesis of this compound would likely proceed via the reaction of morpholine with 2,4-dichlorobenzenesulfonyl chloride in an appropriate solvent, with a base to neutralize the hydrochloric acid byproduct.

Experimental Workflow: General Synthesis of N-Arylsulfonylmorpholines

G reagents Morpholine + 2,4-Dichlorobenzenesulfonyl Chloride reaction Reaction Mixture reagents->reaction solvent Inert Solvent (e.g., Dichloromethane, THF) solvent->reaction base Base (e.g., Triethylamine, Pyridine) base->reaction workup Aqueous Workup reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product This compound purification->product

Caption: General synthetic workflow for this compound.

Antimicrobial Activity: Antibiotic Modulation

Research on the closely related analog, 4-(phenylsulfonyl)morpholine, has demonstrated its potential as an antibiotic modulator, particularly against multidrug-resistant bacterial strains.[3][4] While this analog itself does not exhibit significant direct antimicrobial activity, it can enhance the efficacy of existing antibiotics.

Quantitative Data: Minimum Inhibitory Concentration (MIC) Modulation

The modulatory effect of 4-(phenylsulfonyl)morpholine on the MIC of various aminoglycoside antibiotics against a multi-resistant strain of Pseudomonas aeruginosa is summarized in Table 2.

Table 2: Modulating Activity of 4-(Phenylsulfonyl)morpholine on Aminoglycoside MICs against P. aeruginosa 03

AntibioticMIC (µg/mL) without ModulatorMIC (µg/mL) with 4-(Phenylsulfonyl)morpholine (128 µg/mL)Fold Reduction in MICReference
Amikacin312.539.068[3]
Gentamicin125078.1216[3]
Neomycin>1024>1024-[3]
Experimental Protocol: MIC and Antibiotic Modulation Assay

The following protocol is based on the methodology described for 4-(phenylsulfonyl)morpholine.[3]

  • Bacterial Strains and Culture Conditions: Multi-drug resistant strains of bacteria (e.g., P. aeruginosa, E. coli, S. aureus) are grown in Brain Heart Infusion (BHI) broth.

  • Preparation of Inoculum: A bacterial suspension is prepared in BHI broth to a concentration of 10⁵ colony-forming units (CFU)/mL.

  • MIC Determination of the Modulating Compound:

    • A 96-well microtiter plate is used.

    • Serial dilutions of 4-(phenylsulfonyl)morpholine are prepared in the wells, with final concentrations typically ranging from 8 to 1024 µg/mL.

    • 100 µL of the bacterial inoculum is added to each well.

    • The plate is incubated at 35°C for 24 hours.

    • The MIC is determined as the lowest concentration that inhibits visible bacterial growth, often assessed using a viability indicator like resazurin.

  • Antibiotic Modulation Assay:

    • The modulating compound is used at a sub-inhibitory concentration (e.g., MIC/8, which was 128 µg/mL in the cited study).[3]

    • Serial dilutions of the antibiotic (e.g., amikacin, gentamicin) are prepared in a 96-well plate containing the modulating compound at its sub-inhibitory concentration.

    • 100 µL of the bacterial inoculum is added to each well.

    • A control plate with serial dilutions of the antibiotic without the modulating compound is also prepared.

    • Plates are incubated at 35°C for 24 hours.

    • The MIC of the antibiotic in the presence and absence of the modulating compound is determined.

Anticancer Research: Insights from a Phenylsulfonyl Morpholine Derivative

A derivative of 4-(phenylsulfonyl)morpholine, designated as GL24, has been identified as a potent inhibitor of triple-negative breast cancer (TNBC) cells.[5][6] This research provides valuable insights into the potential anticancer applications of compounds with this core structure.

Quantitative Data: In Vitro Anticancer Activity of GL24

Table 3: Half-maximal Inhibitory Concentration (IC₅₀) of GL24

Cell LineCancer TypeIC₅₀ (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer0.90[5]
Mechanism of Action: Induction of ER Stress and Apoptosis

Transcriptomic analysis of TNBC cells treated with GL24 revealed the induction of multiple endoplasmic reticulum (ER) stress-dependent tumor-suppressive signaling pathways.[5] This ultimately leads to cell cycle arrest and apoptosis.

Signaling Pathway: GL24-Induced Apoptosis in TNBC Cells

G GL24 GL24 ER_Stress Endoplasmic Reticulum (ER) Stress GL24->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR p53 p53 Pathway ER_Stress->p53 G2M_Checkpoint G2/M Checkpoint UPR->G2M_Checkpoint p53->G2M_Checkpoint Cell_Cycle_Arrest Cell Cycle Arrest G2M_Checkpoint->Cell_Cycle_Arrest E2F_Targets E2F Targets E2F_Targets->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed signaling pathway of GL24 in TNBC cells.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The following is a general protocol for determining the IC₅₀ of a compound like GL24 in cancer cell lines.

  • Cell Culture: TNBC cells (e.g., MDA-MB-231) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., GL24) for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Application as a Building Block in Targeted Protein Degradation

This compound is commercially available as a "Protein Degrader Building Block," suggesting its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.

Role in PROTACs

A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two ligands. The morpholine and dichlorophenylsulfonyl moieties of this compound could potentially be incorporated into the linker or serve as a scaffold for the attachment of the target-binding and E3 ligase-binding ligands. The physicochemical properties of the linker, such as its length, rigidity, and solubility, are critical for the efficacy of the PROTAC.[7][8]

Logical Relationship: PROTAC Components and Function

G Target_Ligand Target Protein Ligand PROTAC PROTAC Molecule Target_Ligand->PROTAC Linker Linker (e.g., derived from this compound) Linker->PROTAC E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC Ternary_Complex Ternary Complex (Target Protein - PROTAC - E3 Ligase) PROTAC->Ternary_Complex Ubiquitination Target Protein Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: The role of a linker in PROTAC-mediated protein degradation.

Conclusion

This compound is a compound with significant potential in medicinal chemistry, primarily as a scaffold or building block for the development of novel therapeutic agents. While direct research on this specific molecule is sparse, studies on its close analogs have demonstrated promising activities in antibiotic modulation and cancer therapy. The investigation of the 4-(phenylsulfonyl)morpholine derivative GL24 has elucidated a potential mechanism of action against triple-negative breast cancer through the induction of ER stress. Furthermore, its classification as a protein degrader building block highlights its relevance in the expanding field of targeted protein degradation. Future research should focus on the synthesis and biological evaluation of novel compounds derived from this compound to fully explore its therapeutic potential.

References

Preliminary Biological Screening of 4-(2,4-Dichlorophenylsulfonyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The morpholine ring is a privileged scaffold in medicinal chemistry, known to be a core component in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1] The incorporation of a sulfonyl group can further enhance the biological profile of these molecules. This technical guide outlines a proposed preliminary biological screening for the novel compound, 4-(2,4-Dichlorophenylsulfonyl)morpholine, based on the known activities of structurally similar molecules, particularly 4-(phenylsulfonyl)morpholine and other morpholine-containing agents. While direct experimental data for the title compound is not yet available, this document provides a comprehensive framework for its initial evaluation.

Proposed Biological Screening Assays

Based on the established activities of morpholine sulfonyl derivatives, a preliminary biological screening of this compound should focus on its potential antimicrobial and antifungal properties.

Antimicrobial Activity Screening

The initial screening should assess the compound's ability to inhibit the growth of a panel of clinically relevant bacterial strains.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound against various bacterial strains.

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusGram-positive>1024
Bacillus subtilisGram-positive512
Escherichia coliGram-negative>1024
Pseudomonas aeruginosaGram-negative>1024
Klebsiella pneumoniaeGram-negative>1024

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in MHB in a 96-well microtiter plate to achieve a range of test concentrations.

  • Incubation: An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye.

Antibiotic Modulation Activity

Given that 4-(phenylsulfonyl)morpholine has shown the ability to modulate the activity of antibiotics against multi-drug resistant strains, it is crucial to investigate this potential for the dichlorinated analog.[3][4]

Table 2: Hypothetical Fractional Inhibitory Concentration (FIC) Index for this compound in combination with Amikacin against P. aeruginosa.

CompoundMIC alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
This compound>1024128--
Amikacin256320.125Synergistic

Experimental Protocol: Checkerboard Assay for Synergy Testing

  • Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of this compound along the rows and serial dilutions of the antibiotic (e.g., Amikacin) along the columns.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension of a multi-drug resistant strain, such as P. aeruginosa, to a final concentration of 5 x 10^5 CFU/mL.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤ 0.5 is considered synergistic.

Antifungal Activity Screening

Morpholine derivatives are known to possess antifungal properties, often by targeting the ergosterol biosynthesis pathway.[5]

Table 3: Hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Data for this compound against various fungal strains.

Fungal StrainMIC (µg/mL)MFC (µg/mL)
Candida albicans64128
Candida tropicalis128256
Candida krusei256>256
Aspergillus niger128256
Cryptococcus neoformans64128

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

  • Fungal Inoculum Preparation: Fungal strains are grown on Sabouraud Dextrose Agar (SDA) and then suspended in RPMI-1640 medium to a concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Compound Preparation: Serial dilutions of this compound are prepared in RPMI-1640 medium in a 96-well plate.

  • Incubation: An equal volume of the fungal inoculum is added to each well, and the plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.

  • MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), an aliquot from each well showing no visible growth is subcultured onto SDA plates. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.

Visualizations

Experimental Workflow

G cluster_antimicrobial Antimicrobial Screening cluster_antifungal Antifungal Screening antimicrobial_start Bacterial Culture antimicrobial_mic Broth Microdilution (MIC Determination) antimicrobial_start->antimicrobial_mic antimicrobial_checkerboard Checkerboard Assay (Synergy Testing) antimicrobial_mic->antimicrobial_checkerboard antimicrobial_end Antimicrobial Activity Profile antimicrobial_checkerboard->antimicrobial_end antifungal_start Fungal Culture antifungal_mic Broth Microdilution (MIC Determination) antifungal_start->antifungal_mic antifungal_mfc Subculture (MFC Determination) antifungal_mic->antifungal_mfc antifungal_end Antifungal Activity Profile antifungal_mfc->antifungal_end compound This compound compound->antimicrobial_mic compound->antifungal_mic

Caption: Workflow for the preliminary biological screening of this compound.

Potential Mechanism of Action: Ergosterol Biosynthesis Pathway

G acetylcoa Acetyl-CoA hmgcoa HMG-CoA acetylcoa->hmgcoa mevalonate Mevalonate hmgcoa->mevalonate squalene Squalene mevalonate->squalene squalene_epoxide Squalene Epoxide squalene->squalene_epoxide lanosterol Lanosterol squalene_epoxide->lanosterol ergosterol Ergosterol lanosterol->ergosterol Multiple Steps sterol_reductase Sterol Δ14-reductase sterol_isomerase Sterol Δ8-Δ7-isomerase sterol_reductase->ergosterol sterol_isomerase->ergosterol

Caption: The ergosterol biosynthesis pathway, a potential target for morpholine-based antifungal agents.

This technical guide provides a structured approach for the preliminary biological screening of this compound. The proposed assays are based on the known biological activities of related morpholine sulfonyl compounds. The initial focus on antimicrobial, antibiotic modulation, and antifungal activities will provide a solid foundation for understanding the potential therapeutic applications of this novel compound. Positive results from this preliminary screening would warrant further investigation into its mechanism of action, toxicity profile, and in vivo efficacy.

References

The Morpholine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine heterocycle, a six-membered ring containing both an oxygen and a nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to engage in crucial hydrogen bonding interactions, have cemented its role as a cornerstone in the design of novel therapeutics across a wide array of disease areas.[1][2][3] The morpholine moiety is not merely a passive solubilizing group; it often acts as a key pharmacophoric element, directly contributing to target binding and influencing the overall pharmacokinetic and pharmacodynamic profile of a drug candidate.[3][4] This technical guide provides a comprehensive overview of recent advancements in the application of novel morpholine derivatives in drug discovery, with a focus on their synthesis, mechanism of action, and therapeutic potential.

The Versatility of the Morpholine Ring in Drug Design

The strategic incorporation of a morpholine ring can significantly enhance the drug-like properties of a molecule. Its saturated, non-planar chair or boat conformation allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[4] Furthermore, the nitrogen atom's basicity (pKa ≈ 8.4) is often attenuated by the electron-withdrawing effect of the oxygen atom, which can be advantageous in modulating a compound's overall physicochemical profile and improving its oral bioavailability.[5]

The morpholine scaffold has been successfully integrated into drugs targeting a diverse range of therapeutic areas, including:

  • Oncology: As seen in PI3K/mTOR inhibitors like Gedatolisib (PKI-587), the morpholine ring plays a critical role in binding to the kinase hinge region.[1]

  • Neurodegenerative Diseases: The ability of morpholine-containing compounds to cross the blood-brain barrier makes them attractive candidates for treating conditions like Alzheimer's and Parkinson's disease.[1][6][7]

  • Inflammation: Morpholine derivatives have demonstrated potent anti-inflammatory effects through the inhibition of key inflammatory mediators.

  • Infectious Diseases: The scaffold is present in various antibacterial and antifungal agents, contributing to their efficacy.[8][9]

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro biological activity of representative novel morpholine derivatives across various therapeutic areas, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Novel Morpholine Derivatives

Compound IDCancer Cell LineTarget/MechanismIC50 (µM)Reference
Gedatolisib (PKI-587) VariousPI3K/mTOR inhibitorSub-nanomolar[1]
AK-3 A549 (Lung)Cytotoxic10.38 ± 0.27[10]
MCF-7 (Breast)6.44 ± 0.29[10]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[10]
AK-10 A549 (Lung)Cytotoxic8.55 ± 0.67[10]
MCF-7 (Breast)3.15 ± 0.23[10]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[10]
Compound 10e A549 (Lung)mTOR inhibitor0.033 ± 0.003[11]
Compound 10h MCF-7 (Breast)mTOR inhibitor0.087 ± 0.007[11]
Compound 5h HT-29 (Colon)VEGFR-2 inhibitor0.049 ± 0.002[12]
Compound 5j HT-29 (Colon)VEGFR-2 inhibitor0.098 ± 0.011[12]

Table 2: Activity of Morpholine Derivatives in Neurodegenerative Disease Models

Compound IDTarget EnzymeIC50 (µM)Reference
Compound 56a Acetylcholinesterase (AChE)0.065 ± 0.002[1]
Monoamine Oxidase B (MAO-B)0.0772 ± 0.003[1]
Compound 56b Acetylcholinesterase (AChE)0.084 ± 0.003[1]
Compound 53g Acetylcholinesterase (AChE)1.94 ± 0.13[1]
Butyrylcholinesterase (BuChE)28.37 ± 1.85[1]
Compound 4g Acetylcholinesterase (AChE)0.027 ± 0.001[13]
Monoamine Oxidase B (MAO-B)0.114 ± 0.003[13]
Compound 11g Acetylcholinesterase (AChE)1.94 ± 0.13[14]
Butyrylcholinesterase (BuChE)28.37 ± 1.85[14]

Table 3: Anti-inflammatory Activity of Novel Morpholine Derivatives

Compound IDAssayIC50 (mM)Reference
Compound 5c iNOS Inhibition0.12 ± 0.00[15]
Compound 3k iNOS Inhibition0.22 ± 0.02[15]
Compound 5f iNOS Inhibition0.25 ± 0.05[15]
Compound 6d iNOS Inhibition0.44 ± 0.04[15]

Table 4: Antimicrobial Activity of Novel Morpholine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 12 Mycobacterium smegmatis15.6[16]
Compound 24 Vibrio cholerae6.25[8]
Pseudomonas aeruginosa6.25[8]
Compound 26 Staphylococcus aureus6.25[8]
Bacillus subtilis6.25[8]
Compound 3 Enterococcus hirae3.125[17]
Enterococcus faecium3.125[17]
Enterococcus durans3.125[17]
Enterococcus gallinarum3.125[17]

Key Signaling Pathways Modulated by Morpholine Derivatives

Morpholine derivatives have been shown to modulate several critical signaling pathways implicated in disease pathogenesis.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several morpholine-containing compounds have been developed as potent inhibitors of this pathway.[1]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Morpholine Derivative Morpholine Derivative Morpholine Derivative->PI3K inhibits

PI3K/Akt/mTOR signaling pathway with inhibition by a morpholine derivative.
Wnt Signaling Pathway

The Wnt signaling pathway is fundamental to embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is implicated in various cancers, particularly colorectal cancer.[18]

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON Destruction Complex Destruction Complex β-catenin_off β-catenin Destruction Complex->β-catenin_off phosphorylates Proteasome Proteasome β-catenin_off->Proteasome degradation TCF/LEF_off TCF/LEF Gene Transcription Off Gene Transcription Off TCF/LEF_off->Gene Transcription Off Wnt Wnt Frizzled/LRP Frizzled/LRP Wnt->Frizzled/LRP Dishevelled Dishevelled Frizzled/LRP->Dishevelled Dishevelled->Destruction Complex inhibits β-catenin_on β-catenin Nucleus Nucleus β-catenin_on->Nucleus TCF/LEF_on TCF/LEF Gene Transcription On Gene Transcription On TCF/LEF_on->Gene Transcription On

Simplified overview of the canonical Wnt signaling pathway.
Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development, and its reactivation in adults is associated with the development of certain cancers.[9][19][20]

Hedgehog_Signaling_Pathway cluster_off Hh OFF cluster_on Hh ON PTCH1 PTCH1 SMO_off SMO PTCH1->SMO_off inhibits SUFU SUFU GLI_off GLI SUFU->GLI_off sequesters GLI_on GLI-A (Activator) GLI-R GLI-R (Repressor) GLI_off->GLI-R processed to Target Gene Repression Target Gene Repression GLI-R->Target Gene Repression Hedgehog Hedgehog PTCH1_on PTCH1 Hedgehog->PTCH1_on SMO_on SMO SMO_on->SUFU inhibits Target Gene Activation Target Gene Activation GLI_on->Target Gene Activation

Overview of the Hedgehog signaling pathway activation and inhibition.

Experimental Protocols

Detailed and robust experimental protocols are critical for the successful synthesis and evaluation of novel morpholine derivatives.

General Synthesis of a Morpholine-Containing Anticancer Agent

This protocol describes a general multi-step synthesis for a series of 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives.[21]

Synthesis_Workflow Start Step1 Step 1: Synthesis of (4-benzoyl-phenoxy)- acetic acid hydrazides Start->Step1 Step2 Step 2: Synthesis of 4-benzyl-morpholine- 2-carboxylic acid Start->Step2 Step3 Step 3: Coupling Reaction Step1->Step3 Step2->Step3 Product Final Morpholine Derivative Step3->Product End Product->End

General synthetic workflow for a morpholine-containing anticancer agent.

Step 1: Synthesis of (4-benzoyl-phenoxy)-acetic acid hydrazides

  • A mixture of the appropriate (4-hydroxy-aryl)-aryl-methanone, ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone is refluxed for 12-15 hours.

  • The reaction mixture is cooled, filtered, and the solvent is evaporated under reduced pressure.

  • The resulting ester is then refluxed with hydrazine hydrate in ethanol for 8-10 hours.

  • The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the hydrazide.

Step 2: Synthesis of 4-benzyl-morpholine-2-carboxylic acid

  • A solution of the appropriate amino acid in water is treated with a solution of sodium hydroxide.

  • Benzyl bromide is added dropwise, and the mixture is stirred at room temperature for 24 hours.

  • The reaction mixture is extracted with diethyl ether, and the aqueous layer is acidified with hydrochloric acid.

  • The resulting precipitate is filtered, washed with water, and dried to give the N-benzylated amino acid.

  • The N-benzylated amino acid is then reacted with an appropriate cyclizing agent to form the morpholine ring.

Step 3: Coupling Reaction

  • To a solution of the (4-benzoyl-phenoxy)-acetic acid hydrazide and 4-benzyl-morpholine-2-carboxylic acid in dichloromethane, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is added.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography to afford the final morpholine derivative.

In Vitro Biological Evaluation

This assay is used to determine the ability of a compound to inhibit the activity of acetylcholinesterase, a key enzyme in the breakdown of the neurotransmitter acetylcholine.[6][22][23]

  • Reagents and Materials:

    • Acetylcholinesterase (AChE) from electric eel

    • Acetylthiocholine iodide (ATCI) as the substrate

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) for colorimetric detection

    • Phosphate buffer (pH 8.0)

    • Test compounds and a positive control (e.g., Donepezil)

  • Procedure:

    • In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer.

    • Add 25 µL of the test compound solution at various concentrations.

    • Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.

    • The absorbance is measured at 412 nm every 10 seconds for 3 minutes using a microplate reader.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without inhibitor).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[16][24][25]

  • Cell Culture:

    • RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Procedure:

    • Seed RAW 264.7 cells (5 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • After incubation, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[3][5][26][27][28]

  • Method: Broth microdilution method.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

The morpholine scaffold continues to be a highly valuable and versatile component in the drug discovery toolbox. Its favorable physicochemical and pharmacokinetic properties, coupled with its ability to serve as a key pharmacophore, have led to the development of a multitude of successful and promising drug candidates. The examples and protocols provided in this guide highlight the broad applicability of morpholine derivatives and underscore the ongoing potential for innovation in this area. As our understanding of disease biology deepens, the rational design of novel morpholine-containing molecules will undoubtedly continue to yield new and effective therapies for a wide range of human diseases.

References

Spectroscopic and Synthetic Profile of 4-(2,4-Dichlorophenylsulfonyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the compound 4-(2,4-Dichlorophenylsulfonyl)morpholine. Due to the limited availability of public domain experimental data for this specific molecule, this document presents a predictive and illustrative analysis based on established principles of organic chemistry and spectroscopy. The data and protocols herein are intended to serve as a reference and a guide for the synthesis, characterization, and further investigation of this and structurally related compounds.

Compound Overview

Chemical Structure:

Caption: Chemical Identity of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.95d1HAr-H (H6)
7.55dd1HAr-H (H5)
7.45d1HAr-H (H3)
3.80t4H-N-CH₂- (Morpholine)
3.20t4H-O-CH₂- (Morpholine)

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
139.0Ar-C (C-Cl)
136.5Ar-C (C-S)
133.0Ar-C (C-Cl)
131.0Ar-CH
128.0Ar-CH
127.5Ar-CH
66.5-O-CH₂- (Morpholine)
46.0-N-CH₂- (Morpholine)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretch (Aromatic)
2980-2850MediumC-H stretch (Aliphatic)
1350-1330StrongS=O stretch (Asymmetric, Sulfonamide)
1170-1150StrongS=O stretch (Symmetric, Sulfonamide)
1120-1080StrongC-O-C stretch (Ether)
830-810StrongC-H bend (Aromatic, para-disubstituted)
770-730StrongC-Cl stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
295/297/29960/40/6[M]⁺ (Molecular ion, showing isotopic pattern for 2 Cl)
209/211100/32[M - C₄H₈NO]⁺ (Loss of morpholine)
17440[C₆H₃Cl₂S]⁺
8680[C₄H₈NO]⁺ (Morpholine fragment)
5690[C₃H₄N]⁺

Experimental Protocols

The following is a representative experimental protocol for the synthesis and characterization of this compound.

Synthesis

G cluster_0 Synthesis Workflow reagents Morpholine + 2,4-Dichlorobenzenesulfonyl chloride + Triethylamine (Base) + Dichloromethane (Solvent) reaction Stir at 0 °C to Room Temperature reagents->reaction 1. Reaction Setup workup Aqueous Workup (Wash with HCl, NaHCO₃, brine) reaction->workup 2. Quenching & Extraction purification Dry over Na₂SO₄, Filter, Concentrate workup->purification 3. Drying & Concentration final_product Purify by Recrystallization or Column Chromatography purification->final_product 4. Purification G cluster_1 Characterization Workflow product Purified Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Data Analysis and Structure Confirmation nmr->analysis ir->analysis ms->analysis G cluster_2 Spectroscopic Data Correlation Structure Chemical Structure (C₁₀H₁₁Cl₂NO₃S) H_NMR ¹H NMR (Proton Environment) Structure->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Structure->C_NMR IR IR (Functional Groups) Structure->IR MS MS (Molecular Weight & Fragmentation) Structure->MS Confirmation Structural Confirmation H_NMR->Confirmation C_NMR->Confirmation IR->Confirmation MS->Confirmation

Methodological & Application

"4-(2,4-Dichlorophenylsulfonyl)morpholine in vitro assay protocols"

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Investigation

I'm starting by searching for "4-(2,4-Dichlorophenylsulfonyl)morpholine in vitro assays" and "this compound mechanism of action". This will help me understand its biological activities and the types of assays it has been subjected to. I'll then move on to more specific searches, based on my findings.

Deepening the Search

I'm now diving into the specifics. I'm moving beyond the initial broad searches and focusing on "enzyme inhibition assay" and "cell viability protocol" related to this compound. I'm aiming to extract detailed experimental parameters, including concentrations, incubation times, and measurement techniques. Any quantitative data, like IC50 values, will be organized into a structured table for easy comparison. The goal is a comprehensive application note.

Expanding the Scope

I've gone from broad searches to specific assays now, like enzyme inhibition and cell viability. My focus is on extracting detailed experimental data: concentrations, incubation times, measurement methods. I'll organize any quantitative data into a clear table for easy comparison and then use that information to create a detailed experimental protocol. Concurrently, I'm working on a Graphviz diagram for an experimental workflow. This is all being compiled into a complete application note.

Application Notes and Protocols for 4-(2,4-Dichlorophenylsulfonyl)morpholine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine and its derivatives represent a significant class of heterocyclic compounds that are integral to the development of new therapeutic agents.[1][2][3] The morpholine ring is a versatile scaffold known to be a part of numerous approved and experimental drugs due to its favorable physicochemical, biological, and metabolic properties.[3] Derivatives of morpholine have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2]

This document provides detailed application notes and protocols for the use of 4-(2,4-Dichlorophenylsulfonyl)morpholine , a specific morpholine derivative, in cell-based assays. While direct experimental data for this exact compound is limited in publicly available literature, the information herein is extrapolated from studies on closely related analogs, particularly 4-(phenylsulfonyl)morpholine derivatives, which have shown promising anticancer activities.[4] These notes are intended to serve as a comprehensive guide for researchers initiating studies with this compound.

Putative Mechanism of Action

Based on studies of analogous compounds, this compound is hypothesized to exert its cellular effects through the induction of endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response (UPR).[4] This cascade of events is thought to subsequently trigger cell cycle arrest and ultimately lead to apoptosis in cancer cells.[4] The dichlorophenylsulfonyl moiety may contribute to the compound's potency and specific interactions with cellular targets.

Data Presentation

The following table summarizes the in vitro cytotoxicity of a closely related analog, GL24 (a 4-(phenylsulfonyl)morpholine derivative) , against a human triple-negative breast cancer cell line. This data can be used as a starting point for determining the effective concentration range for this compound in similar cancer cell lines.

CompoundCell LineAssay TypeEndpointResultReference
GL24 (4m)MDA-MB-231CytotoxicityIC500.90 µM[4]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard procedures used for assessing the cytotoxic effects of novel compounds on cancer cell lines.

Materials:

  • Human cancer cell line of interest (e.g., MDA-MB-231, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in each well with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is designed to determine the effect of the compound on cell cycle progression.

Materials:

  • Cancer cells

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (e.g., 300 x g for 5 minutes), and wash once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software. Studies on analogous compounds suggest a potential for cell cycle arrest in the G1 or G2/M phase.[4][5]

Apoptosis Assay by Annexin V/PI Staining

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the compound.

Materials:

  • Cancer cells

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

G Proposed Signaling Pathway of this compound A This compound B ER Stress A->B C Unfolded Protein Response (UPR) B->C D p53 Pathway Activation C->D E G2/M Checkpoint Arrest C->E F Apoptosis D->F E->F

Caption: Proposed mechanism of action.

G General Experimental Workflow A Seed Cells in Multi-well Plates B Treat with this compound (various concentrations and time points) A->B C Cell Viability Assay (MTT) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Apoptosis Assay (Annexin V/PI) B->E F Data Analysis and Interpretation C->F D->F E->F

Caption: Workflow for cell-based assays.

References

Application Notes and Protocols for the Detection of 4-(2,4-Dichlorophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The primary analytical techniques applicable for the detection of morpholine and its derivatives, and by extension 4-(2,4-Dichlorophenylsulfonyl)morpholine, include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.

Analytical Techniques Overview

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. For polar compounds like morpholine and its derivatives, derivatization is often employed to enhance volatility and improve chromatographic separation.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds. For molecules lacking a strong chromophore, such as morpholine, derivatization or the use of specific detectors like mass spectrometry (LC-MS) or refractive index (RI) detectors is necessary.[2][3] A reverse-phase HPLC method with a C18 column is a common starting point for the analysis of morpholine derivatives.[4]

Quantitative Data Summary

The following table summarizes the quantitative performance of analytical methods for morpholine, which can serve as a reference for developing a method for this compound.

ParameterMatrixMethodLinearity Range (µg/L)LOD (µg/L)LOQ (µg/L)Recovery (%)Reference
MorpholineApple Juices and IbuprofenGC-MS10–5007.324.494.3–109.0[5][6][7]
MorpholineApple and CitrusUHPLC-HRMS-2-78.4–102.7[8]

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (General Method)

This protocol is based on established GC-MS methodologies for the analysis of morpholine and its derivatives and can be adapted for this compound.[1][9]

a) Sample Preparation (Liquid-Liquid Extraction)

  • To a known volume of the sample, add a suitable internal standard.

  • Adjust the pH of the sample as required to optimize extraction efficiency. For morpholine, acidic conditions are often used for derivatization.[5]

  • Add an appropriate organic solvent (e.g., dichloromethane).[1]

  • Vortex the mixture for 1 minute to ensure thorough mixing.[1]

  • Allow the layers to separate for 10 minutes.[1]

  • Carefully transfer the organic layer to a clean vial.

  • The extract can be concentrated under a gentle stream of nitrogen if necessary.

  • Reconstitute the residue in a suitable solvent (e.g., methanol) for GC-MS analysis.[9]

b) Derivatization (if necessary)

For polar analytes, a derivatization step may be required to improve volatility. A common method for secondary amines like morpholine is reaction with sodium nitrite in an acidic medium to form a more volatile derivative.[5][7]

c) GC-MS Parameters

  • Gas Chromatograph: Agilent 7890A GC or equivalent.[1]

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.[1]

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[9]

  • Injector Temperature: 250-280°C.[1][9]

  • Injection Volume: 1 µL.[1][9]

  • Injection Mode: Splitless.[9]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 200°C, hold for 2 minutes.

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes.[9]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[9]

  • MS Transfer Line Temperature: 280°C.[9]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[8]

2. High-Performance Liquid Chromatography (HPLC) Protocol (General Method)

This protocol outlines a general approach for the analysis of morpholine derivatives by HPLC.

a) Sample Preparation

  • Dissolve a known amount of the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.22 µm membrane filter to remove any particulate matter.[1]

b) HPLC Parameters

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: C18 column (e.g., 4.6 mm × 150 mm, 5 µm).[10]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for the best separation. For a related compound, a mobile phase of acetonitrile and water with phosphoric acid was used.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-45°C.[10]

  • Detector: UV detector (if the molecule has a suitable chromophore) or a mass spectrometer (LC-MS) for higher sensitivity and selectivity.

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Collection Extraction Extraction / Dissolution Sample->Extraction Filtration Filtration Extraction->Filtration Derivatization Derivatization (Optional) Filtration->Derivatization HPLC HPLC Analysis Filtration->HPLC Direct to HPLC Derivatization->HPLC To HPLC GCMS GC-MS Analysis Derivatization->GCMS To GC-MS DataAcquisition Data Acquisition HPLC->DataAcquisition GCMS->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of this compound.

References

Application Notes and Protocols for High-Throughput Screening with 4-(2,4-Dichlorophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,4-Dichlorophenylsulfonyl)morpholine is a synthetic organic compound featuring a morpholine ring, a privileged scaffold in medicinal chemistry known for improving the pharmacokinetic properties of drug candidates. The presence of a dichlorophenylsulfonyl group suggests potential activity as a kinase inhibitor or as a modulator of other cellular signaling pathways. This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) campaigns, with a primary focus on its potential as an anticancer agent, particularly in the context of triple-negative breast cancer (TNBC).

While specific HTS data for this compound is not extensively available in the public domain, this document leverages data from closely related 4-(phenylsulfonyl)morpholine derivatives to provide relevant protocols and expected outcomes. A notable analogue, GL24 (4m), has demonstrated significant activity against TNBC cells, suggesting a promising avenue of investigation for compounds within this chemical class.[1]

Potential Applications in High-Throughput Screening

  • Primary Screening: Identification of initial hits from large compound libraries that exhibit cytotoxic or cytostatic effects against cancer cell lines.

  • Secondary Screening: Confirmation and validation of primary hits, dose-response studies to determine potency (e.g., IC50 values), and initial mechanism of action studies.

  • Target-Based Screening: Evaluation of inhibitory activity against specific molecular targets, such as kinases in the PI3K/Akt/mTOR signaling pathway.

  • Phenotypic Screening: Assessment of compound effects on cellular phenotypes, such as apoptosis, cell cycle arrest, or changes in cell morphology.

Data Presentation

The following tables summarize the quantitative data for a closely related 4-(phenylsulfonyl)morpholine derivative, GL24, in triple-negative breast cancer cell lines. This data serves as a reference for the potential activity that could be expected from this compound.

Table 1: In Vitro Antiproliferative Activity of GL24

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer0.90[1]

Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development. Morpholine-containing compounds have been identified as inhibitors of this pathway. The diagram below illustrates the key components of the PI3K/Akt/mTOR signaling pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PTEN->PIP3 Inhibition Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibition S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Activation CellGrowth Cell Growth & Proliferation S6K->CellGrowth

Caption: The PI3K/Akt/mTOR signaling pathway in cancer.

Experimental Protocols

High-Throughput Screening for Antiproliferative Activity

This protocol describes a primary high-throughput screen to identify compounds that inhibit the proliferation of cancer cells using a luminescent cell viability assay.

Experimental Workflow Diagram

HTS_Workflow start Start plate_cells Plate Cancer Cells (e.g., MDA-MB-231) in 384-well plates start->plate_cells incubate1 Incubate (24h) plate_cells->incubate1 add_compound Add this compound and control compounds incubate1->add_compound incubate2 Incubate (72h) add_compound->incubate2 add_reagent Add CellTiter-Glo® Reagent incubate2->add_reagent incubate3 Incubate (10 min) add_reagent->incubate3 read_luminescence Read Luminescence incubate3->read_luminescence analyze_data Data Analysis (Calculate % inhibition, Z') read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for a cell-based high-throughput screening assay.

Methodology

  • Cell Culture:

    • Culture MDA-MB-231 triple-negative breast cancer cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Plate Preparation:

    • Harvest exponentially growing MDA-MB-231 cells and resuspend in fresh medium to a density of 2 x 10^4 cells/mL.

    • Using a multichannel pipette or automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well white, clear-bottom assay plate (500 cells/well).

    • Incubate the plates for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound stock to create a concentration range for dose-response analysis (e.g., 100 µM to 1 nM).

    • Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the diluted compound solutions, positive control (e.g., a known cytotoxic agent), and negative control (DMSO vehicle) to the appropriate wells of the assay plate.

  • Incubation:

    • Incubate the assay plates for 72 hours at 37°C and 5% CO2.

  • Cell Viability Measurement (CellTiter-Glo® Luminescent Cell Viability Assay):

    • Equilibrate the assay plates and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[2]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 25 µL of reagent to 25 µL of medium).[2]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[3]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2][3]

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO-treated control wells.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Assess the quality of the HTS assay by calculating the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 is generally considered acceptable for HTS.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. The protocols and data presented in these application notes provide a framework for the high-throughput screening and initial characterization of this and related compounds. Based on the activity of similar molecules, a phenotypic screen for antiproliferative effects in triple-negative breast cancer cell lines is a logical starting point. Subsequent secondary screens can then be employed to elucidate the mechanism of action, potentially involving the inhibition of key signaling pathways such as the PI3K/Akt/mTOR cascade. The methodologies described herein are robust, scalable, and suitable for academic and industrial drug discovery settings.

References

Application Notes and Protocols for 4-(2,4-Dichlorophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to impart favorable pharmacokinetic properties and a wide spectrum of biological activities.[1][2][3] Its derivatives have shown promise in various therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions.[1][4] The incorporation of a dichlorophenylsulfonyl group introduces a pharmacophore with potential for specific molecular interactions, suggesting that 4-(2,4-Dichlorophenylsulfonyl)morpholine could exhibit noteworthy biological effects.

These application notes provide a comprehensive experimental framework for the initial characterization and investigation of this compound. The protocols outlined below are designed to systematically evaluate its physicochemical properties, screen for potential biological activities, and elucidate its mechanism of action.

Physicochemical Characterization

A fundamental understanding of the compound's physicochemical properties is crucial for formulation, assay development, and interpretation of biological data.

Table 1: Physicochemical Properties of this compound

PropertyMethodExpected Outcome/Significance
Molecular WeightMass Spectrometry (ESI-MS)Confirmation of identity and purity.
Melting PointDifferential Scanning Calorimetry (DSC)Indicator of purity and solid-state stability.
SolubilityKinetic/Thermodynamic Solubility AssaysDetermination of solubility in various aqueous buffers (pH 4.0, 7.4, 9.0) and organic solvents (DMSO, Ethanol). Essential for dose preparation.
Lipophilicity (LogP/LogD)HPLC-based or Shake-flask methodPrediction of membrane permeability and general pharmacokinetic behavior.
Chemical StabilityHPLC-UV analysis over timeAssessment of stability in solution under different storage conditions (temperature, light).

Experimental Protocols: Physicochemical Characterization

Protocol 1: Determination of Aqueous Solubility
  • Objective: To determine the thermodynamic solubility of this compound in physiologically relevant aqueous buffers.

  • Materials:

    • This compound

    • Phosphate-buffered saline (PBS), pH 7.4

    • Citrate buffer, pH 4.0

    • Tris buffer, pH 9.0

    • DMSO (HPLC grade)

    • HPLC system with UV detector

    • Thermomixer

  • Procedure:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Add an excess amount of the solid compound to each buffer in separate vials.

    • Incubate the vials at 25°C in a thermomixer for 24 hours to reach equilibrium.

    • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant and dilute it with the corresponding buffer.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve prepared from the DMSO stock solution.

    • Perform the experiment in triplicate.

Biological Activity Screening

Based on the common biological activities of morpholine and sulfonyl-containing compounds, an initial screening panel should focus on anticancer and anti-inflammatory assays.

Workflow for Biological Activity Screening

G cluster_0 Initial Screening cluster_1 Secondary Assays (if positive) cluster_2 Mechanism of Action A Cytotoxicity Screening (e.g., NCI-60 Panel) C Dose-Response Analysis (IC50 Determination) A->C B Anti-inflammatory Screening (e.g., LPS-stimulated Macrophages) F Nitric Oxide (NO) Assay (Griess Reagent) B->F G Cytokine Profiling (ELISA, Luminex) B->G D Apoptosis Assays (Caspase Glo, Annexin V) C->D E Cell Cycle Analysis (Flow Cytometry) C->E H Kinase Inhibition Profiling D->H I Western Blot Analysis (Key Signaling Proteins) E->I F->I G->I

Caption: Workflow for screening and characterizing the biological activity of this compound.

Experimental Protocols: Anticancer Activity

Protocol 2: Cell Viability Assay (MTT Assay)
  • Objective: To assess the cytotoxic effect of this compound on a panel of human cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well plates

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the compound in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Table 2: Hypothetical Anticancer Activity Data

Cell LineCompoundIC50 (µM)
MCF-7 (Breast)This compound15.2 ± 1.8
A549 (Lung)This compound25.7 ± 3.1
HCT116 (Colon)This compound8.9 ± 1.2
Doxorubicin (Positive Control)0.5 ± 0.1

Potential Signaling Pathways to Investigate

Given the prevalence of morpholine-containing compounds as kinase inhibitors, the PI3K/Akt/mTOR pathway is a primary target for investigation in cancer models.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation inhibits translation Compound This compound Compound->PI3K Potential Inhibition Compound->Akt Potential Inhibition Compound->mTORC1 Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Experimental Protocols: Mechanism of Action

Protocol 3: Western Blot Analysis
  • Objective: To investigate the effect of the compound on the phosphorylation status of key proteins in a relevant signaling pathway (e.g., PI3K/Akt/mTOR).

  • Materials:

    • HCT116 cells (or another sensitive cell line)

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Western blotting equipment

  • Procedure:

    • Treat HCT116 cells with the compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Normalize the levels of phosphorylated proteins to the total protein levels.

Table 3: Hypothetical Western Blot Quantification

Target ProteinTreatmentFold Change (vs. Vehicle)
p-Akt (Ser473)Compound (IC50)0.4 ± 0.05
p-mTOR (Ser2448)Compound (IC50)0.3 ± 0.04
Total AktCompound (IC50)1.1 ± 0.2
Total mTORCompound (IC50)0.9 ± 0.1

In Vivo Pharmacokinetic Studies

Preliminary in vivo studies are essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Protocol 4: Murine Pharmacokinetic Study
  • Objective: To determine the basic pharmacokinetic parameters of this compound in mice.

  • Materials:

    • Male C57BL/6 mice (8-10 weeks old)

    • This compound

    • Formulation vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)

    • Blood collection supplies (e.g., heparinized capillaries)

    • LC-MS/MS system

  • Procedure:

    • Administer the compound to a cohort of mice via intravenous (IV) and oral (PO) routes at a single dose (e.g., 2 mg/kg IV, 10 mg/kg PO).

    • Collect blood samples at specified time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Process the blood to obtain plasma.

    • Extract the compound from the plasma using protein precipitation or liquid-liquid extraction.

    • Quantify the compound concentration in the plasma samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, bioavailability) using appropriate software.

Table 4: Hypothetical Pharmacokinetic Parameters in Mice

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
T½ (h)3.54.2
Cmax (ng/mL)1200850
Tmax (h)-1.0
AUC (ng*h/mL)25004500
Bioavailability (%)-36

Conclusion

This document provides a foundational experimental design for the comprehensive study of this compound. By systematically evaluating its physicochemical properties, screening for biological activity, and investigating its mechanism of action and pharmacokinetic profile, researchers can effectively assess its potential as a novel therapeutic agent. The provided protocols and data tables serve as a template for initiating and documenting these critical early-stage drug discovery studies.

References

Application Notes and Protocols: 4-(2,4-Dichlorophenylsulfonyl)morpholine as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds and approved drugs.[1][2][3] Its advantageous physicochemical properties often contribute to improved pharmacokinetics and target engagement.[2][4] When coupled with a dichlorophenylsulfonyl group, as in 4-(2,4-Dichlorophenylsulfonyl)morpholine, the resulting molecule presents a compelling candidate for investigation as an enzyme inhibitor. The sulfonamide moiety is a well-established pharmacophore known to target specific enzymes, notably dihydropteroate synthase in microorganisms.[5] Furthermore, various morpholine-containing molecules have been identified as inhibitors of key enzymes in human pathophysiology, including kinases, secretases, and others involved in cancer and neurodegenerative diseases.[4][6]

These application notes provide a comprehensive framework for the initial in vitro evaluation of this compound as a potential enzyme inhibitor. The protocols outlined below are designed to guide researchers through a systematic investigation, from initial screening to mechanistic studies.

Hypothesized Target and Mechanism of Action

Based on its structural features, this compound may act as a competitive inhibitor of enzymes that have an affinity for sulfonamide groups. A primary hypothesized target in bacteria is dihydropteroate synthase , an essential enzyme in the folate biosynthesis pathway.[5] In mammalian cells, given the broad activity of morpholine derivatives, potential targets could include protein kinases or proteases.[1][6] The proposed mechanism of action is the binding of the compound to the active site of the target enzyme, thereby preventing the binding of the natural substrate and inhibiting the enzyme's catalytic activity.

Quantitative Data Summary

As this document serves as a guideline for the initial investigation of a novel compound, the following table is a template for summarizing key quantitative data obtained from the proposed experimental protocols.

ParameterDescriptionExperimental Value
IC50 The concentration of the inhibitor required to reduce enzyme activity by 50%.e.g., X.X µM
Ki The inhibition constant, indicating the binding affinity of the inhibitor.e.g., Y.Y µM
Mode of Inhibition The mechanism by which the inhibitor binds to the enzyme.e.g., Competitive
CC50 The concentration of the compound that causes the death of 50% of cells.e.g., Z.Z µM

Experimental Protocols

Protocol 1: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a generic method to screen for the inhibitory activity of this compound against a target enzyme that produces a chromogenic product.

Materials:

  • Target Enzyme

  • Substrate

  • This compound (test compound)

  • Assay Buffer (specific to the enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound at various concentrations (or solvent control).

    • Target Enzyme solution.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance of the product at a specific wavelength over time.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Determination of Mode of Inhibition

This protocol is designed to elucidate the mechanism by which the compound inhibits the enzyme (e.g., competitive, non-competitive, or uncompetitive).

Materials:

  • Same as Protocol 1.

Procedure:

  • Assay Setup: Prepare a matrix of reactions in a 96-well plate. Vary the concentration of the substrate along the x-axis of the plate and the concentration of the inhibitor along the y-axis. A typical setup would include at least five substrate concentrations and five inhibitor concentrations (including a zero-inhibitor control).

  • Reaction Measurement: For each combination of substrate and inhibitor concentration, measure the initial reaction velocity as described in Protocol 1.

  • Data Analysis:

    • Generate a Michaelis-Menten plot (Velocity vs. [Substrate]) for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/Velocity vs. 1/[Substrate]). The pattern of changes in Vmax and Km in the presence of the inhibitor will indicate the mode of inhibition.

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive: Lines are parallel (both Vmax and Km decrease).

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effect of the compound on a relevant cell line (e.g., a cancer cell line if investigating anticancer potential).

Materials:

  • Human cell line (e.g., MDA-MB-231 for breast cancer)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against the log of the compound concentration to determine the CC50.

Visualizations: Workflows and Pathways

The following diagrams illustrate the proposed experimental workflow and a potential signaling pathway that could be investigated based on the activities of related morpholine compounds.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Cellular Activity A Compound Synthesis & Characterization B Primary Enzyme Inhibition Assay A->B C Determine IC50 B->C D Mode of Inhibition Study (Kinetic Analysis) C->D Active Compound E Determine Ki and Inhibition Type D->E F Cell Viability Assay (e.g., MTT) E->F Characterized Inhibitor G Determine CC50 F->G H Downstream Pathway Analysis (e.g., Western Blot) G->H

Caption: Experimental workflow for evaluating a novel enzyme inhibitor.

G A This compound B Target Enzyme (e.g., Protein Kinase) A->B Inhibition D Unfolded Protein Response (UPR) A->D Induction of ER Stress C Downstream Effector (e.g., Pro-survival Protein) B->C Inhibition of Phosphorylation E p53 Pathway Activation D->E F G2/M Checkpoint Arrest E->F G Apoptosis E->G F->G

Caption: Hypothesized signaling pathway affected by the test compound.

G cluster_0 Data Input cluster_1 Analysis cluster_2 Conclusion A Initial Velocities at Varying [Substrate] and [Inhibitor] B Generate Lineweaver-Burk Plot (1/V vs 1/[S]) A->B C Analyze Intersection Pattern B->C D Competitive (Intersect on Y-axis) C->D E Non-competitive (Intersect on X-axis) C->E F Uncompetitive (Parallel Lines) C->F

Caption: Logical workflow for determining the mode of enzyme inhibition.

References

"application of 4-(2,4-Dichlorophenylsulfonyl)morpholine in cancer research"

Author: BenchChem Technical Support Team. Date: December 2025

Application of Morpholine Derivatives in Cancer Research

Disclaimer: There is limited publicly available information specifically on the application of "4-(2,4-Dichlorophenylsulfonyl)morpholine" in cancer research. This document focuses on the broader applications of structurally related 4-(phenylsulfonyl)morpholine derivatives and other morpholine-containing compounds that have been investigated for their anticancer properties.

Application Notes

Morpholine is a versatile heterocyclic moiety that is a privileged pharmacophore in medicinal chemistry due to its wide range of pharmacological activities.[1] Its derivatives have been extensively studied for their potential as anticancer agents. The morpholine ring can enhance the potency of a molecule through interactions with target proteins and can modulate pharmacokinetic properties.[1]

Recent research has focused on the synthesis and evaluation of novel morpholine derivatives as potential anticancer therapeutics.[2] These compounds have shown promise in targeting various cancer cell lines, including those of breast, lung, and neuroblastoma cancers.[3][4]

One area of investigation is the development of 4-(phenylsulfonyl)morpholine derivatives for treating triple-negative breast cancer (TNBC), a particularly aggressive form of breast cancer with limited effective therapeutic targets.[5] One such derivative, GL24 (4m), has demonstrated a potent ability to inhibit TNBC cell growth.[5]

The proposed mechanisms of action for these morpholine derivatives are diverse and include:

  • Induction of Apoptosis: Many morpholine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the modulation of key signaling pathways.[3][4][6]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, such as G0/G1 or G2/M.[3][4][6]

  • Enzyme Inhibition: Certain derivatives act as inhibitors of crucial enzymes involved in cancer progression, such as topoisomerase and tyrosine kinases.[2][7]

  • Modulation of Signaling Pathways: Research suggests that some derivatives exert their effects by influencing complex cellular signaling pathways, such as the p53 pathway and those related to endoplasmic reticulum (ER) stress.[5]

The structure-activity relationship (SAR) of these compounds is a key area of study, aiming to optimize their efficacy and selectivity for cancer cells while minimizing toxicity to normal cells.[1]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of various morpholine derivatives against different cancer cell lines, as reported in the literature.

Compound IDCancer Cell LineIC50 Value (µM)Reference
GL24 (4m) MDA-MB-231 (Triple-Negative Breast Cancer)0.90[5]
M5 MDA-MB-231 (Breast Cancer)81.92 µg/mL[2]
M2 MDA-MB-231 (Breast Cancer)88.27 µg/mL[2]
AK-3 A549 (Lung Carcinoma)10.38 ± 0.27[3][4]
AK-3 MCF-7 (Breast Adenocarcinoma)6.44 ± 0.29[3][4]
AK-3 SHSY-5Y (Neuroblastoma)9.54 ± 0.15[3][4]
AK-10 A549 (Lung Carcinoma)8.55 ± 0.67[3][4]
AK-10 MCF-7 (Breast Adenocarcinoma)3.15 ± 0.23[3][4]
AK-10 SHSY-5Y (Neuroblastoma)3.36 ± 0.29[3][4]

Experimental Protocols

In Vitro Anticancer Activity Assessment (Cytotoxicity Assay)

This protocol is a generalized representation based on methodologies described for evaluating the cytotoxic effects of morpholine derivatives.

1. Cell Culture:

  • Cancer cell lines (e.g., MDA-MB-231, A549, MCF-7, SHSY-5Y) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Cells are harvested, counted, and seeded into 96-well plates at a predetermined density.
  • Plates are incubated overnight to allow for cell attachment.

3. Compound Treatment:

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
  • A series of dilutions of the test compounds are prepared in the culture medium.
  • The medium from the cell plates is replaced with the medium containing different concentrations of the test compounds.
  • Control wells receive medium with the solvent at the same concentration used for the test compounds.

4. Incubation:

  • The plates are incubated for a specified period (e.g., 72 hours).

5. Cell Viability Assay (MTT Assay):

  • After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
  • The plates are incubated for a few hours, during which viable cells metabolize MTT into formazan crystals.
  • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
  • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the control group.
  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for analyzing the effect of morpholine derivatives on the cell cycle.

1. Cell Treatment:

  • Cells are seeded in 6-well plates and treated with the test compound at a specific concentration (e.g., 10.0 µM) for a defined period.[3]

2. Cell Harvesting and Fixation:

  • Cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).
  • The cell pellet is resuspended and fixed in cold 70% ethanol while vortexing gently.
  • The fixed cells are stored at -20°C.

3. Staining:

  • The fixed cells are washed with PBS to remove the ethanol.
  • The cells are resuspended in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.
  • The mixture is incubated in the dark.

4. Flow Cytometry:

  • The stained cells are analyzed using a flow cytometer.
  • The fluorescence intensity of the DNA-binding dye is measured, which is proportional to the DNA content in each cell.

5. Data Analysis:

  • The data is analyzed using appropriate software to generate a histogram of DNA content.
  • The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified.

Visualizations

G cluster_0 Experimental Workflow: In Vitro Cytotoxicity Assay A Cancer Cell Culture B Cell Seeding in 96-well Plates A->B C Treatment with Morpholine Derivatives B->C D Incubation (e.g., 72h) C->D E MTT Assay D->E F Absorbance Measurement E->F G IC50 Determination F->G

Caption: Workflow for determining the in vitro cytotoxicity of morpholine derivatives.

G cluster_1 Proposed Signaling Pathway of GL24 in TNBC GL24 GL24 (4m) Treatment ER_Stress ER Stress-Dependent Signals GL24->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR p53 p53 Pathway ER_Stress->p53 G2M G2/M Checkpoint ER_Stress->G2M E2F E2F Targets ER_Stress->E2F Cell_Cycle_Arrest Cell-Cycle Arrest UPR->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest G2M->Cell_Cycle_Arrest E2F->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of GL24 inducing cell death in TNBC cells.[5]

References

Application Notes and Protocols: Investigating the Antimicrobial Activity of 4-(2,4-Dichlorophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of the antimicrobial properties of the novel compound, 4-(2,4-Dichlorophenylsulfonyl)morpholine. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and are intended to guide researchers in the systematic evaluation of this compound's efficacy against a panel of clinically relevant microorganisms.

Introduction

The increasing prevalence of antimicrobial resistance necessitates the discovery and development of new therapeutic agents. Morpholine and sulfonyl-containing compounds have individually demonstrated a wide range of pharmacological activities, making hybrid molecules like this compound promising candidates for investigation. The morpholine ring is a recognized pharmacophore in medicinal chemistry, known to be present in various bioactive molecules. While direct antimicrobial data for this compound is not extensively available, a closely related compound, 4-(phenylsulfonyl)morpholine, has shown potential as a modulator of antibiotic activity against multi-drug resistant bacteria.[1][2] This suggests that this compound may exhibit its own antimicrobial effects or act synergistically with existing antibiotics.

These protocols will detail the necessary steps to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compound, providing a foundational understanding of its antimicrobial potential.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be meticulously recorded and organized to allow for clear interpretation and comparison. The following tables provide a standardized format for presenting experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

Test MicroorganismGram StainCompound Concentration Range (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of this compoundMIC (µg/mL) of Positive Control
Staphylococcus aureusPositivee.g., 0.5, 1, 2, 4, 8, 16, 32, 64e.g., Vancomycin[Insert Data][Insert Data]
Escherichia coliNegativee.g., 0.5, 1, 2, 4, 8, 16, 32, 64e.g., Ciprofloxacin[Insert Data][Insert Data]
Pseudomonas aeruginosaNegativee.g., 0.5, 1, 2, 4, 8, 16, 32, 64e.g., Gentamicin[Insert Data][Insert Data]
Candida albicansN/A (Fungus)e.g., 0.5, 1, 2, 4, 8, 16, 32, 64e.g., Fluconazole[Insert Data][Insert Data]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismMIC (µg/mL)Concentration Plated (µg/mL)Colony CountMBC (µg/mL)
Staphylococcus aureus[Insert MIC][MIC, 2xMIC, 4xMIC][Insert Data][Insert Data]
Escherichia coli[Insert MIC][MIC, 2xMIC, 4xMIC][Insert Data][Insert Data]
Pseudomonas aeruginosa[Insert MIC][MIC, 2xMIC, 4xMIC][Insert Data][Insert Data]

Experimental Protocols

Detailed methodologies for key antimicrobial assays are provided below. These protocols are based on widely accepted standards in microbiology.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4]

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)

  • Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)

  • Sterile diluent (e.g., DMSO, water, or broth)

  • Incubator

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Compound Dilutions:

    • In the first column of a 96-well plate, add a specific volume of the this compound stock solution to the broth to achieve the highest desired concentration.

    • Perform serial two-fold dilutions across the plate by transferring half the volume from each well to the next, resulting in a range of decreasing concentrations.[3]

  • Preparation of Inoculum:

    • From a fresh culture plate, select several well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[3]

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Fungi may require different incubation conditions.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip to create wells

  • This compound solution at a known concentration

  • Positive control antibiotic solution

  • Solvent control (e.g., DMSO)

Procedure:

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the MHA plate evenly in three directions.

  • Creating Wells:

    • Use a sterile cork borer to create uniform wells in the agar.

  • Adding the Compound:

    • Carefully add a defined volume of the this compound solution, the positive control, and the solvent control into separate wells.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Measurement:

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Visualizations

Diagrams illustrating a hypothetical signaling pathway affected by the compound and the experimental workflows are provided below.

G cluster_cell Bacterial Cell Compound This compound Target Hypothetical Target (e.g., Cell Wall Synthesis Enzyme) Compound->Target Binds to Inhibition Inhibition Pathway Cell Wall Synthesis Pathway Disruption Cell Wall Disruption Inhibition->Pathway Lysis Cell Lysis

Caption: Hypothetical mechanism of action for this compound.

G cluster_mic MIC Determination Workflow cluster_mbc MBC Determination Workflow A Prepare serial dilutions of This compound B Inoculate with standardized microbial suspension A->B C Incubate at optimal conditions B->C D Observe for visible growth and determine MIC C->D E Take aliquots from wells with no visible growth (≥MIC) D->E Proceed if growth inhibition is observed F Plate on nutrient agar E->F G Incubate F->G H Count colonies and determine MBC G->H

Caption: Experimental workflow for MIC and MBC determination.

References

Application Notes and Protocols for Testing 4-(2,4-Dichlorophenylsulfonyl)morpholine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Morpholine and its derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and central nervous system (CNS) effects.[2][3][4] The morpholine ring can improve the pharmacokinetic properties of drug candidates.[3][4] 4-(2,4-Dichlorophenylsulfonyl)morpholine is a chemical entity that combines the morpholine scaffold with a dichlorophenylsulfonyl group. The protocols outlined below are designed to provide a comprehensive preclinical evaluation of this compound in relevant animal models to elucidate its potential therapeutic effects and safety profile.

Compound Information

PropertyValue
IUPAC Name This compound
CAS Number 74832-72-7[5]
Molecular Formula C₁₀H₁₁Cl₂NO₃S[6]
Purity Typically ≥98%[6]
Appearance Refer to supplier data

General Toxicological Assessment

A preliminary acute toxicity study is essential to determine the safety profile and to establish dose ranges for subsequent efficacy studies.

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

Objective: To determine the acute oral lethal dose (LD50) of this compound.

Animal Model: Female Sprague-Dawley rats, 8-12 weeks old.

Methodology:

  • Acclimatization: Animals are acclimatized for at least 5 days before the experiment.

  • Housing: Animals are housed in standard cages with free access to food and water, under a 12-h light/dark cycle.

  • Dosing:

    • A starting dose of 300 mg/kg is administered orally to a single animal.

    • The animal is observed for 48 hours.

    • If the animal survives, the dose for the next animal is increased by a factor of 3.2.

    • If the animal dies, the dose for the next animal is decreased by a factor of 3.2.

  • Observations: Animals are observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 24 hours, and then daily for 14 days. Body weight is recorded weekly.

  • Endpoint: The LD50 is calculated using the maximum likelihood method.

Data Presentation:

Animal No.Dose (mg/kg)Outcome (48h)Clinical Signs
1300SurvivalNo adverse effects observed
2960SurvivalLethargy, piloerection
33072DeathSevere lethargy, ataxia, tremors
4960SurvivalLethargy
53072DeathSevere lethargy, ataxia, tremors

Note: Data presented is hypothetical and for illustrative purposes only.

Evaluation of Anti-inflammatory Activity

The morpholine scaffold is present in compounds with known anti-inflammatory properties.[2] The following protocols are designed to assess the potential anti-inflammatory effects of this compound.

Protocol: Carrageenan-Induced Paw Edema

Objective: To evaluate the acute anti-inflammatory activity of the test compound.

Animal Model: Male Wistar rats (150-200g).

Methodology:

  • Groups:

    • Group I: Vehicle control (e.g., 0.5% CMC in saline)

    • Group II: Positive control (e.g., Indomethacin, 10 mg/kg)

    • Group III-V: Test compound (e.g., 10, 30, 100 mg/kg)

  • Procedure:

    • The initial paw volume of the right hind paw is measured using a plethysmometer.

    • The vehicle, positive control, or test compound is administered orally.

    • After 60 minutes, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.[1][7]

  • Data Analysis: The percentage inhibition of edema is calculated for each group.

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition
IVehicle-0.85 ± 0.05-
IIIndomethacin100.32 ± 0.0362.35
IIITest Compound100.75 ± 0.0411.76
IVTest Compound300.58 ± 0.0431.76
VTest Compound1000.41 ± 0.0351.76

Note: Data presented is hypothetical and for illustrative purposes only.

Workflow for Carrageenan-Induced Paw Edema Assay

G cluster_pre Pre-treatment cluster_induction Induction cluster_post Post-treatment acclimatize Animal Acclimatization baseline Measure Baseline Paw Volume acclimatize->baseline dosing Administer Vehicle, Control, or Test Compound baseline->dosing carrageenan Inject Carrageenan dosing->carrageenan measure Measure Paw Volume at 1, 2, 3, 4 hours carrageenan->measure analysis Calculate % Inhibition of Edema measure->analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Evaluation of Analgesic Activity

Morpholine derivatives have been investigated for their analgesic properties.[2]

Protocol: Hot Plate Test

Objective: To assess the central analgesic activity of the test compound.

Animal Model: Male Swiss albino mice (20-25g).

Methodology:

  • Apparatus: A hot plate maintained at a constant temperature (55 ± 0.5 °C).

  • Procedure:

    • The baseline reaction time (latency to lick a paw or jump) is recorded for each mouse on the hot plate, with a cut-off time of 30 seconds to prevent tissue damage.[1]

    • Animals are divided into groups and administered the vehicle, a positive control (e.g., Morphine, 5 mg/kg), or the test compound.

    • The reaction time is measured at 30, 60, 90, and 120 minutes post-administration.[1]

  • Data Analysis: The percentage of maximum possible effect (%MPE) is calculated.

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Reaction Time (s) at 60 min% MPE
IVehicle-8.2 ± 0.5-
IIMorphine525.5 ± 1.279.3
IIITest Compound1010.1 ± 0.68.7
IVTest Compound3015.8 ± 0.934.8
VTest Compound10020.3 ± 1.155.5

Note: Data presented is hypothetical and for illustrative purposes only.

Evaluation of Anticancer Activity

The morpholine moiety is a key component of some anticancer agents, such as gefitinib.[8][9]

Protocol: Xenograft Tumor Model

Objective: To evaluate the in vivo anticancer efficacy of the test compound.

Animal Model: Immunocompromised mice (e.g., Nude or SCID), 6-8 weeks old.

Methodology:

  • Cell Culture: A human cancer cell line (e.g., A549 - lung carcinoma) is cultured in vitro.

  • Tumor Implantation: 1-5 x 10⁶ cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse.

  • Treatment:

    • When tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into treatment groups.

    • Groups may include a vehicle control, a positive control (e.g., a standard chemotherapeutic agent), and different doses of the test compound.

    • Treatment is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 21 days).

  • Monitoring: Tumor volume and body weight are measured 2-3 times per week.

  • Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

Logical Flow for Xenograft Model

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint cell_culture Cancer Cell Culture implantation Subcutaneous Implantation in Mice cell_culture->implantation randomization Randomize into Groups implantation->randomization treatment Administer Treatment randomization->treatment monitoring Monitor Tumor Growth & Body Weight treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint

Caption: Logical workflow of a xenograft tumor model for anticancer drug testing.

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
IVehicle-1500 ± 150-
IIPositive ControlX450 ± 8070
IIITest Compound251200 ± 12020
IVTest Compound50800 ± 10046.7
VTest Compound100550 ± 9063.3

Note: Data presented is hypothetical and for illustrative purposes only.

Conclusion

These protocols provide a foundational framework for the preclinical evaluation of this compound in animal models. The selection of specific models and endpoints should be guided by any available in vitro data and the therapeutic area of interest. Adherence to these standardized methods will facilitate the generation of reliable and reproducible data, which is crucial for the further development of this compound.

References

Application Notes and Protocols for the Development of 4-(2,4-Dichlorophenylsulfonyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel derivatives of 4-(2,4-Dichlorophenylsulfonyl)morpholine. The objective is to guide the development of analogs with improved efficacy for potential therapeutic applications, particularly in oncology. The methodologies described are based on established synthetic routes for similar morpholine and sulfonamide compounds and standard biological evaluation assays.

Introduction

The this compound scaffold presents a promising starting point for the development of new therapeutic agents. The morpholine ring is a common feature in many biologically active compounds, often improving pharmacokinetic properties. The dichlorophenylsulfonyl group provides a handle for structural modifications that can modulate target binding and efficacy. This document outlines a systematic approach to derivatize this core structure and evaluate the resulting compounds for enhanced biological activity. While specific data for derivatives of this compound is not extensively available in public literature, the protocols provided herein are based on well-established methodologies for the synthesis and evaluation of analogous sulfonamide and morpholine-containing compounds.[1][2][3][4][5][6]

General Synthetic Strategy

The primary strategy for generating derivatives of this compound involves modifications at either the morpholine ring or the dichlorophenyl ring. However, modification of the morpholine ring is often more synthetically accessible. A general approach involves the synthesis of substituted morpholines followed by sulfonylation with 2,4-dichlorobenzenesulfonyl chloride.

Synthesis of Substituted Morpholines

A variety of substituted morpholines can be synthesized from corresponding amino alcohols.

Protocol 2.1.1: General Procedure for the Synthesis of N-Substituted Morpholines

  • To a solution of a desired substituted 2-(amino)ethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (TEA) or diisopropylethylamine (DIEA) (2.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a suitable alkylating or acylating agent (e.g., a substituted benzyl bromide or acetyl chloride) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of this compound Derivatives

Protocol 2.2.1: General Procedure for Sulfonylation of Substituted Morpholines

  • Dissolve the synthesized substituted morpholine (1.0 eq) and a base such as triethylamine (1.5 eq) in an anhydrous solvent like dichloromethane (DCM) at room temperature.

  • Slowly add a solution of 2,4-dichlorobenzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.

  • Stir the reaction at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified derivative.

Biological Evaluation

The synthesized derivatives should be evaluated for their biological activity, for instance, as potential anticancer agents.

In Vitro Cytotoxicity Assays

The primary screening of the novel derivatives will be for their cytotoxic effects against various cancer cell lines.

Protocol 3.1.1: MTT Assay for Cell Viability

  • Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

Data Presentation

The quantitative data from the biological assays should be summarized in tables for clear comparison of the efficacy of the different derivatives.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound IDR-Group on MorpholineMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
Parent H>100>100>100
Derivative 1 2-Methyl55.268.475.1
Derivative 2 3-Phenyl12.518.922.3
Derivative 3 4-Fluorobenzyl8.711.215.8
Derivative 4 2-Pyridyl25.130.533.7
Doxorubicin (Positive Control)0.81.21.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

The overall workflow for the synthesis and evaluation of the novel derivatives can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Substituted Amino Alcohols morpholine Substituted Morpholines start->morpholine Alkylation/ Acylation sulfonylation Sulfonylation with 2,4-Dichlorobenzenesulfonyl Chloride morpholine->sulfonylation derivatives Novel Derivatives sulfonylation->derivatives cytotoxicity In Vitro Cytotoxicity Assay (MTT) derivatives->cytotoxicity sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar lead_id Lead Compound Identification sar->lead_id

Caption: General experimental workflow for synthesis and evaluation.

Potential Signaling Pathway

Many sulfonamide derivatives have been shown to act as inhibitors of critical signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Derivative 4-(2,4-Dichlorophenylsulfonyl) morpholine Derivative Derivative->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Structure-Activity Relationship (SAR)

Based on the hypothetical data, a preliminary SAR can be established:

  • Substitution on the morpholine ring is crucial for activity. The unsubstituted parent compound is inactive.

  • Aromatic substituents on the morpholine ring appear to enhance cytotoxicity compared to small alkyl groups.

  • Electron-withdrawing groups on the appended phenyl ring (e.g., fluorine) may further increase potency.

Further studies should focus on expanding the library of derivatives with diverse substituents at various positions on both the morpholine and dichlorophenyl rings to build a more comprehensive SAR model. This will aid in the rational design of more potent and selective compounds.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 4-(2,4-Dichlorophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(2,4-Dichlorophenylsulfonyl)morpholine in their experiments.

Troubleshooting Guide: Addressing Poor Solubility

Researchers working with this compound may face difficulties in achieving the desired concentration in aqueous or organic solvents. This guide offers a systematic approach to troubleshoot and overcome these issues.

Initial Assessment: "Like Dissolves Like"

The structure of this compound, with its dichlorophenyl group, suggests a significant degree of lipophilicity. The sulfonyl and morpholine groups add some polarity. Therefore, it is predicted to have low solubility in water and higher solubility in organic solvents.

dot

Caption: "Like Dissolves Like" Principle for this compound.

Issue: Compound is not dissolving in the desired solvent.

dot

experimental_workflow cluster_start Initial Steps cluster_methods Solubilization Techniques cluster_evaluation Evaluation cluster_outcome Outcome start Start with Small-Scale Solubility Test select_solvent Select a Range of Solvents (Polar Aprotic, Polar Protic, Nonpolar) start->select_solvent check_dissolution Visually Inspect for Complete Dissolution select_solvent->check_dissolution cosolvents Use of Co-solvents check_stability Assess Compound Stability (e.g., HPLC) cosolvents->check_stability ph_modification pH Modification (for ionizable compounds) ph_modification->check_stability heating_sonication Gentle Heating & Sonication heating_sonication->check_stability surfactants Use of Surfactants/ Excipients surfactants->check_stability soluble Soluble check_dissolution->soluble Yes insoluble Insoluble/ Precipitation check_dissolution->insoluble No optimize Optimize Concentration and Conditions check_stability->optimize optimize->soluble insoluble->cosolvents insoluble->ph_modification insoluble->heating_sonication insoluble->surfactants

Caption: Experimental Workflow for Improving Compound Solubility.

Recommended Actions:

  • Systematic Solvent Screening: Test the solubility in a range of solvents with varying polarities. It is advisable to start with common laboratory solvents.

  • Co-solvents: If the compound needs to be in an aqueous solution for an experiment, consider preparing a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and then diluting it into the aqueous buffer.[1]

  • Temperature and Agitation: Gentle heating and sonication can help overcome the energy barrier for dissolution.[2] However, it is crucial to ensure the compound is stable at elevated temperatures.

  • pH Adjustment: Although this compound is not readily ionizable, the stability and solubility of some compounds can be influenced by the pH of the medium.

  • Use of Surfactants or Solubilizing Agents: For aqueous solutions, non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to aid in solubilization.[1]

Quantitative Data Summary

SolventDielectric Constant (20°C)Polarity IndexPredicted Solubility of this compoundExperimental Solubility (mg/mL)
Water80.110.2Very Low
Dimethyl Sulfoxide (DMSO)47.27.2High
N,N-Dimethylformamide (DMF)36.76.4High
Acetone20.75.1Moderate
Ethanol24.65.2Moderate
Dichloromethane (DCM)9.13.1High
Toluene2.42.4High
Hexane1.90.1Low

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

  • Add approximately 1-2 mg of this compound to a small glass vial.

  • Add 100 µL of the selected solvent to the vial.

  • Vortex the vial for 30 seconds.

  • Visually inspect for complete dissolution.

  • If not dissolved, add another 100 µL of solvent and repeat the process up to a total volume of 1 mL.

  • Record the approximate volume of solvent required to dissolve the compound.

Protocol 2: Preparation of a Stock Solution using a Co-solvent

  • Accurately weigh a desired amount of this compound into a sterile, conical tube.

  • Add the minimum required volume of 100% DMSO to achieve the desired high-concentration stock (e.g., 10 mM or 50 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • For use in aqueous-based experiments, add the DMSO stock solution dropwise to the pre-warmed aqueous buffer while vortexing to prevent precipitation. The final concentration of DMSO should typically be kept below 1% (v/v) to avoid solvent-induced artifacts in biological assays.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to dissolve this compound for in vitro assays?

A1: Based on its chemical structure, polar aprotic solvents like DMSO and DMF are excellent starting points for preparing a high-concentration stock solution.[2] These solvents have a high capacity to dissolve a wide range of organic compounds.

Q2: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A2: This phenomenon, often called "crashing out," is common for poorly water-soluble compounds.[4] To mitigate this:

  • Decrease the final concentration: Your target concentration in the aqueous buffer may be above the compound's solubility limit.

  • Optimize the co-solvent percentage: Keep the final concentration of DMSO in your assay medium as low as possible, ideally below 0.5%.[5]

  • Use a surfactant: Incorporating a low concentration of a biocompatible surfactant (e.g., 0.01% Pluronic® F-68) in your aqueous buffer can help maintain the compound's solubility.[1]

  • Slow addition and mixing: Add the DMSO stock solution to the aqueous buffer slowly while continuously vortexing or stirring.

Q3: Can I use heating to dissolve the compound?

A3: Gentle heating can be an effective method to increase the rate of dissolution.[2] However, it is crucial to first determine the thermal stability of this compound, as excessive heat can lead to degradation. A pilot experiment to assess stability (e.g., by HPLC) after heating is recommended.

Q4: Are there other formulation strategies I can use to improve solubility for in vivo studies?

A4: For in vivo applications, several advanced formulation strategies can be employed for poorly soluble compounds:

  • Lipid-based formulations: These include solutions in oils, self-emulsifying drug delivery systems (SEDDS), and lipid-polymer hybrid systems.

  • Solid dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate.

  • Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area and can improve dissolution and bioavailability.[6]

  • Inclusion complexes: Using cyclodextrins to encapsulate the hydrophobic molecule can increase its apparent aqueous solubility.[3]

Q5: How should I store my stock solution of this compound?

A5: Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can lead to compound degradation or precipitation over time.[2] Before use, thaw the aliquot and ensure the compound is fully redissolved by gentle vortexing.

References

"stability issues with 4-(2,4-Dichlorophenylsulfonyl)morpholine in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2,4-Dichlorophenylsulfonyl)morpholine. The following information addresses common stability issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of this compound appears cloudy or has formed a precipitate. What could be the cause?

A1: Precipitation of this compound from solution can be attributed to several factors:

  • Low Solubility: The compound may have limited solubility in the chosen solvent. Please refer to the solubility data in Table 1.

  • Solvent Evaporation: Partial evaporation of the solvent can increase the concentration of the compound beyond its solubility limit.

  • Temperature Changes: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.

  • pH Shift: The pH of the solution can influence the solubility of the compound.

Troubleshooting Steps:

  • Verify Solubility: Cross-reference the concentration of your solution with the solubility data in Table 1. If the concentration is too high, try diluting the solution or using a different solvent system.

  • Control Evaporation: Ensure your solution is stored in a tightly sealed container to prevent solvent loss.

  • Maintain Consistent Temperature: Store the solution at a constant temperature. If precipitation occurred upon cooling, gentle warming and sonication may help redissolve the compound.

  • Buffer the Solution: If the application allows, using a buffer can help maintain a stable pH and improve solubility.

Q2: I suspect that this compound is degrading in my solution over time. What are the likely degradation pathways and how can I minimize this?

A2: While specific degradation pathways for this compound are not extensively documented, degradation is likely to occur via hydrolysis of the sulfonamide bond, particularly under non-neutral pH conditions. The morpholine ring itself can also undergo degradation under harsh conditions.

Potential Degradation Products:

  • 2,4-Dichlorobenzenesulfonic acid

  • Morpholine

  • Further degradation products of morpholine, such as ethanolamine and glycolic acid, may form under elevated temperatures.[1]

Strategies to Minimize Degradation:

  • pH Control: Maintain the pH of the solution within a stable range. Based on related compounds, a slightly acidic to neutral pH (pH 4-7) may be optimal.

  • Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C) to slow down the rate of degradation. For long-term storage, consider freezing aliquots at -20 °C or -80 °C.

  • Protection from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

  • Use of Co-solvents: The addition of non-aqueous, polar aprotic solvents may enhance stability.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of compounds containing a sulfonamide linkage is often pH-dependent. While specific data for this compound is unavailable, it is plausible that both acidic and basic conditions can catalyze the hydrolysis of the bond between the 2,4-dichlorophenylsulfonyl group and the morpholine ring.

Expected pH-Stability Profile:

  • Acidic Conditions (pH < 4): Increased potential for hydrolysis of the sulfonamide bond.

  • Neutral Conditions (pH 6-8): Likely the range of maximum stability.

  • Basic Conditions (pH > 8): Increased potential for hydrolysis of the sulfonamide bond.

We recommend performing a pH stability study to determine the optimal pH range for your specific application. A detailed protocol for such a study is provided in the "Experimental Protocols" section.

Data Presentation

Table 1: Representative Solubility of this compound in Common Solvents at 25 °C

SolventSolubility (mg/mL)
Dimethyl Sulfoxide (DMSO)> 100
N,N-Dimethylformamide (DMF)> 100
Acetone~50
Acetonitrile~20
Ethanol~10
Methanol~5
Water< 0.1

Note: This data is illustrative and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Determination of Solution Stability of this compound

Objective: To assess the stability of this compound in a given solvent system under various conditions (pH, temperature, light).

Materials:

  • This compound

  • Selected solvent(s) (e.g., DMSO, Acetonitrile/Water mixture)

  • pH buffers (pH 4, 7, and 9)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • Incubators/water baths set at desired temperatures (e.g., 4 °C, 25 °C, 40 °C)

  • Photostability chamber or light-proof containers

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the primary solvent at a known concentration (e.g., 10 mg/mL).

  • Working Solution Preparation:

    • For pH stability: Dilute the stock solution with each pH buffer to a final concentration of 100 µg/mL.

    • For temperature and light stability: Dilute the stock solution with the chosen solvent system (e.g., 50:50 Acetonitrile:Water) to a final concentration of 100 µg/mL.

  • Time-Point Sampling:

    • Dispense aliquots of the working solutions into appropriate vials.

    • For temperature stability, store vials at the different temperatures.

    • For photostability, expose one set of vials to a controlled light source while keeping a control set in the dark.

    • Analyze samples at initial time point (T=0) and at subsequent time points (e.g., 2, 4, 8, 24, 48 hours and 1 week).

  • HPLC Analysis:

    • Inject a fixed volume of each sample onto the HPLC system.

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

    • Monitor the elution of the parent compound and any potential degradation products using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

G Diagram 1: Troubleshooting Workflow for Stability Issues start Stability Issue Observed (e.g., Precipitation, Loss of Potency) is_precipitate Is there a precipitate? start->is_precipitate check_solubility Check Solubility Data (Table 1) and Recalculate Concentration is_precipitate->check_solubility Yes is_degradation Suspect Degradation? is_precipitate->is_degradation No check_temp Review Storage Temperature check_solubility->check_temp check_evaporation Inspect for Solvent Evaporation check_temp->check_evaporation resolved Issue Resolved check_evaporation->resolved run_stability Perform Stability Study (Protocol 1) is_degradation->run_stability Yes adjust_ph Adjust Solution pH run_stability->adjust_ph adjust_temp Modify Storage Temperature adjust_ph->adjust_temp protect_light Protect from Light adjust_temp->protect_light add_cosolvent Consider Co-solvent protect_light->add_cosolvent add_cosolvent->resolved

Caption: Troubleshooting Workflow for Stability Issues.

G Diagram 2: Postulated Hydrolytic Degradation Pathway parent This compound conditions H₂O (Acid or Base Catalyzed) parent:f0->conditions products 2,4-Dichlorobenzenesulfonic Acid Morpholine conditions->products:f0 conditions->products:f1

Caption: Postulated Hydrolytic Degradation Pathway.

References

Technical Support Center: Synthesis of 4-(2,4-Dichlorophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(2,4-Dichlorophenylsulfonyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this specific synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The most common and direct method for synthesizing this compound is the reaction of 2,4-dichlorophenylsulfonyl chloride with morpholine. This is a nucleophilic substitution reaction where the nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in this synthesis can often be attributed to several key factors:

  • Reagent Quality: The purity of both 2,4-dichlorophenylsulfonyl chloride and morpholine is critical. The sulfonyl chloride is particularly sensitive to moisture and can hydrolyze to the unreactive 2,4-dichlorobenzenesulfonic acid. Ensure that the reagents are of high purity and handled under anhydrous conditions.

  • Reaction Conditions: Inadequate control of reaction parameters such as temperature, reaction time, and solvent can significantly impact the yield.

  • Stoichiometry: Incorrect molar ratios of reactants and base can lead to incomplete conversion or the formation of side products.

  • Work-up and Purification: Product loss during the extraction and purification steps is a common issue.

Q3: What are the common side products or impurities I might encounter?

The primary impurity is often the hydrolysis product of the starting material, 2,4-dichlorobenzenesulfonic acid. If the reaction conditions are not carefully controlled, over-reaction or side reactions involving the solvent or impurities in the starting materials can also occur.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound.

Problem StatementPotential CauseRecommended Solution
Low or No Product Formation Degraded 2,4-Dichlorophenylsulfonyl Chloride: The sulfonyl chloride has hydrolyzed due to exposure to moisture.Use a fresh bottle of 2,4-dichlorophenylsulfonyl chloride or purify the existing stock. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon).
Inactive Morpholine: The morpholine may be of low purity or contain water.Use freshly distilled or high-purity morpholine.
Incorrect Reaction Temperature: The reaction may be too cold, leading to a slow reaction rate.While the initial addition is often done at a low temperature to control the exotherm, the reaction may need to be gently warmed to room temperature or slightly above to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature.
Formation of a Significant Amount of White Precipitate (other than product) Hydrolysis of Sulfonyl Chloride: The white precipitate is likely 2,4-dichlorobenzenesulfonic acid.Ensure all glassware is thoroughly dried and the reaction is run under anhydrous conditions. Use a dry, aprotic solvent.
Difficult Product Isolation/Purification Product is soluble in the aqueous phase during work-up. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize the recovery of the product.
Oily Product that is difficult to crystallize. Try different solvent systems for crystallization. A common technique is to dissolve the crude product in a good solvent (e.g., dichloromethane) and then add a poor solvent (e.g., hexane) until turbidity is observed, followed by cooling.

Experimental Protocol

This protocol is adapted from a similar synthesis of a substituted phenylsulfonylmorpholine and provides a general procedure for the preparation of this compound.

Materials:

  • 2,4-Dichlorophenylsulfonyl chloride

  • Morpholine

  • Triethylamine (or another suitable base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 2N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve morpholine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 2,4-dichlorophenylsulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the 2,4-dichlorophenylsulfonyl chloride solution dropwise to the cooled morpholine solution over 15-20 minutes with constant stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 16-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 2N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane or ethanol/water).

Data Presentation

Table 1: Hypothetical Yields of this compound under Various Reaction Conditions

EntryBase (equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)
1Triethylamine (1.1)Dichloromethane0 to RT2485
2Pyridine (1.2)Dichloromethane0 to RT2482
3Triethylamine (1.1)Tetrahydrofuran0 to RT2488
4Triethylamine (1.1)DichloromethaneRT1680
5NoneDichloromethane0 to RT24<10

Note: This data is illustrative and may not represent actual experimental results.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis reagent1 2,4-Dichlorophenylsulfonyl Chloride product This compound reagent1->product reagent2 Morpholine reagent2->product base Base (e.g., Triethylamine) byproduct Triethylamine Hydrochloride base->byproduct

Caption: Chemical reaction pathway for the synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Issues start Low Yield or No Product check_reagents Verify Reagent Quality (Anhydrous, Purity) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) start->check_conditions check_workup Optimize Work-up & Purification start->check_workup hydrolysis Side Reaction: Hydrolysis of Sulfonyl Chloride check_reagents->hydrolysis incomplete_reaction Incomplete Reaction check_conditions->incomplete_reaction product_loss Product Loss During Isolation check_workup->product_loss solution1 Use Fresh/Dry Reagents Run under Inert Atmosphere hydrolysis->solution1 solution2 Adjust Temperature/Time Verify Stoichiometry incomplete_reaction->solution2 solution3 Multiple Extractions Optimize Recrystallization product_loss->solution3

Caption: Logical workflow for troubleshooting synthesis problems.

Technical Support Center: Optimizing Synthesis of 4-(2,4-Dichlorophenylsulfonyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the comprehensive technical guide for researchers, scientists, and professionals in drug development focused on the synthesis of 4-(2,4-Dichlorophenylsulfonyl)morpholine and its derivatives. This class of compounds holds significant interest due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents, exhibiting properties such as antibacterial, anticancer, and anti-inflammatory activities.[1][2] The 2,4-dichlorophenyl moiety can further modulate the physicochemical and biological properties, making this a valuable scaffold in medicinal chemistry.[1]

This guide provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and ensuring the synthesis of high-purity products. We will delve into the causality behind experimental choices, offering a self-validating framework for your protocols.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of this compound derivatives.

Q1: What is the primary synthetic route for this compound?

The most established and widely used method is the reaction of 2,4-Dichlorophenylsulfonyl chloride with morpholine.[1][2] This is a nucleophilic substitution reaction where the nitrogen atom of the morpholine ring attacks the electron-deficient sulfur atom of the sulfonyl chloride. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct.[3][4][5]

Q2: How critical are the quality and purity of the starting materials?

The quality of your reagents is paramount for achieving high yield and purity.

  • 2,4-Dichlorophenylsulfonyl Chloride: This is the most sensitive reagent. It is highly susceptible to hydrolysis by atmospheric moisture, which converts it into the unreactive 2,4-dichlorophenylsulfonic acid.[3][6][7] Using a freshly opened bottle or purifying the sulfonyl chloride before use is strongly recommended.

  • Morpholine: Ensure the morpholine is pure and dry. Amines can absorb atmospheric carbon dioxide, which can interfere with the reaction.[6]

  • Solvent: The use of anhydrous (dry) solvents, such as dichloromethane (DCM) or tetrahydrofuran (THF), is crucial.[3][6][8] The presence of water will directly lead to the hydrolysis of the sulfonyl chloride, reducing your yield.

  • Base: Common bases include tertiary amines like triethylamine or pyridine. These must also be pure and dry to avoid introducing water into the reaction.[1][6]

Q3: What are the key reaction parameters to control for optimal yield?

Optimizing the following parameters is essential for success:

ParameterRecommendationRationale
Stoichiometry Sulfonyl Chloride: 1.0 eqMorpholine: 1.0 - 1.2 eqBase: 1.5 - 2.0 eq[1]A slight excess of the amine can help drive the reaction to completion. A sufficient excess of the base is needed to effectively quench the HCl byproduct.
Temperature Initial addition at 0 °C, then warm to room temperature.[1][6][8]The reaction is often exothermic. A slow, cooled addition of the sulfonyl chloride controls the initial reaction rate, preventing side-product formation. The reaction is then allowed to warm to ensure it proceeds to completion.[8]
Reaction Time 2 - 24 hours.[1][3]Reaction progress should be monitored by an appropriate analytical technique to determine the optimal time and avoid potential degradation or side reactions from prolonged stirring.
Atmosphere Conduct under an inert atmosphere (Nitrogen or Argon).[6]This preventative measure minimizes the risk of sulfonyl chloride hydrolysis by excluding atmospheric moisture.

Q4: What are the most common side products and how can they be minimized?

The primary side product is 2,4-dichlorophenylsulfonic acid, formed from the hydrolysis of the sulfonyl chloride.[3][7] This is a highly polar compound that is typically removed during the aqueous workup.

Minimization Strategy:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and ensure reagents are dry.[3][7]

  • Inert Atmosphere: Performing the reaction under nitrogen or argon prevents exposure to atmospheric moisture.[6]

Q5: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[1][8]

  • Procedure: Spot the reaction mixture on a TLC plate alongside your starting materials (morpholine and 2,4-dichlorophenylsulfonyl chloride).

  • Analysis: The disappearance of the limiting starting material (typically the sulfonyl chloride) indicates the reaction is complete. The product, this compound, will appear as a new spot with a different Rf value.

  • Visualization: Spots can be visualized under UV light (254 nm).[9]

For more precise analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the mass of the product and identify any byproducts.[8][9]

Visualizing the Process

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution at the sulfur center. The lone pair of electrons on the morpholine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, forming a tetrahedral intermediate. The subsequent loss of a chloride ion and a proton (neutralized by the base) yields the final sulfonamide product.[1]

Caption: Nucleophilic substitution mechanism for sulfonamide formation.

General Experimental Workflow

This diagram outlines the key stages of the synthesis from setup to final product characterization.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents & Solvents setup Set up Reaction under Inert Atmosphere prep_reagents->setup prep_glassware Oven-Dry Glassware prep_glassware->setup dissolve Dissolve Morpholine & Base in DCM setup->dissolve cool Cool to 0 °C dissolve->cool add Add Sulfonyl Chloride Dropwise cool->add react Stir & Warm to RT (Monitor by TLC) add->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash Wash Organic Layer (HCl, NaHCO3, Brine) extract->wash dry Dry (Na2SO4) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify characterize Characterize Product (NMR, LC-MS, etc.) purify->characterize

Caption: Step-by-step workflow for synthesis and purification.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides solutions to common problems.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Degraded Sulfonyl Chloride: Hydrolysis due to moisture exposure.[6][7][8] 2. Wet Reagents/Solvent: Introduction of water into the reaction.[3][6] 3. Incorrect Stoichiometry: Inaccurate measurement of reactants.[6][8] 4. Suboptimal Temperature: Reaction too cold to proceed or too hot, causing degradation.[6][8]1. Use a fresh bottle of 2,4-dichlorophenylsulfonyl chloride or purify it before use. 2. Ensure all solvents are anhydrous and reagents are dry. Dry glassware thoroughly.[3][7] 3. Double-check all calculations and measurements for molar equivalents. 4. Follow the recommended temperature profile (0 °C to RT). If the reaction is sluggish, gentle heating can be attempted, but monitor closely for side products.[6]
Incomplete Reaction (Starting material remains) 1. Insufficient Reaction Time: The reaction has not had enough time to go to completion. 2. Poor Amine Reactivity: While morpholine is quite nucleophilic, derivatives may be less reactive due to steric hindrance or electronic effects.[7] 3. Insufficient Base: Inadequate neutralization of HCl can protonate the amine, rendering it non-nucleophilic.1. Continue stirring and monitor by TLC until the limiting reagent is consumed.[3] 2. Consider gentle heating or adding a catalyst like 4-dimethylaminopyridine (DMAP) to form a more reactive intermediate.[7] 3. Ensure an adequate excess of base (1.5-2.0 eq) is used.
Significant Amount of Polar Byproduct on TLC 1. Hydrolysis of Sulfonyl Chloride: The byproduct is likely the corresponding sulfonic acid, which is very polar.[3][7]1. This reinforces the need for strict anhydrous and inert conditions. The sulfonic acid is typically removed during the aqueous workup, particularly with a basic wash (e.g., NaHCO₃ solution).[1]
Difficulty in Product Isolation/Purification 1. Product Loss During Workup: The sulfonamide product may have some slight solubility in the aqueous phase.[8] 2. Oily Product: Failure to crystallize. 3. Co-elution of Impurities: Impurities have similar polarity to the product, making chromatographic separation difficult.1. Perform multiple extractions (e.g., 3x) with the organic solvent to maximize recovery from the aqueous layer.[8] 2. Attempt purification by column chromatography. If the product is an oil, ensure all solvent is removed under high vacuum. 3. Try different solvent systems for column chromatography to improve separation. Recrystallization from a suitable solvent system can also be a highly effective purification method.[10]

Troubleshooting Decision Tree: Low Yield

Troubleshooting Low Yield Start Low Yield Observed CheckReagents Verify Purity & Dryness of All Reagents & Solvents Start->CheckReagents ReagentsOK Reagents are OK CheckReagents->ReagentsOK Yes ReagentsBad Reagents are Impure/Wet CheckReagents->ReagentsBad No CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) ReagentsOK->CheckConditions SolutionReagents Purify/Replace Reagents. Use Anhydrous Solvents. Repeat Experiment. ReagentsBad->SolutionReagents ConditionsOK Conditions Match Protocol CheckConditions->ConditionsOK Yes ConditionsBad Deviation from Protocol CheckConditions->ConditionsBad No CheckWorkup Analyze Workup Procedure. Check Aqueous Layer for Product. ConditionsOK->CheckWorkup SolutionConditions Correct Stoichiometry. Control Temperature (0°C -> RT). Increase Reaction Time & Monitor. ConditionsBad->SolutionConditions WorkupOK No Issues Found CheckWorkup->WorkupOK Yes WorkupBad Product Loss Detected CheckWorkup->WorkupBad No Optimize Consider Further Optimization (e.g., different base, catalyst) WorkupOK->Optimize SolutionWorkup Perform Multiple Extractions. Optimize Purification. WorkupBad->SolutionWorkup

Caption: A decision tree to diagnose the cause of low reaction yield.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a general procedure for the synthesis. All glassware should be thoroughly oven-dried and cooled under a stream of dry nitrogen.[3]

Materials:

  • 2,4-Dichlorophenylsulfonyl chloride (1.0 eq)

  • Morpholine (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine (sat. NaCl aq)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve morpholine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.[1]

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve 2,4-dichlorophenylsulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred morpholine solution at 0 °C over 15-30 minutes.[1][3]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the consumption of the sulfonyl chloride by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).[1]

  • Workup - Quench and Extract: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with DCM.[1]

  • Workup - Wash: Combine the organic layers. Wash successively with 1M HCl (to remove excess base and morpholine), saturated aqueous NaHCO₃ solution, and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel to yield the pure this compound.

Protocol 2: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of the final compound.

Methodology:

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized product and dissolve it in 1 mL of a suitable diluent (e.g., Acetonitrile/Water 50:50) to create a ~1 mg/mL stock solution. Prepare a working solution by further dilution.[9]

  • HPLC Conditions (General Example):

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Analysis: Inject the sample. Purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks.

References

"common pitfalls in 4-(2,4-Dichlorophenylsulfonyl)morpholine biological assays"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for 4-(2,4-Dichlorophenylsulfonyl)morpholine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in biological assays involving this compound.

This compound is a synthetic organic compound featuring a morpholine ring attached to a dichlorinated phenylsulfonyl group. The morpholine moiety is a well-recognized "privileged" scaffold in medicinal chemistry, often incorporated to enhance pharmacokinetic properties and solubility.[1][2] The sulfonyl group and dichlorophenyl substitutions contribute to the molecule's specific chemical characteristics, which can influence its biological activity and present unique challenges in experimental settings. While public data on this specific molecule is limited, its structural motifs are present in compounds investigated for various activities, including anticancer and antimicrobial modulation.[3][4]

This guide synthesizes field-proven insights and established principles for working with small molecule inhibitors to provide a predictive framework for troubleshooting and optimizing your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions to consider before and during your initial experiments.

Q1: What are the primary physicochemical properties of this compound that I should be concerned about?

A1: Based on its structure, two primary concerns are solubility and stability. The dichlorophenylsulfonyl group increases lipophilicity, which often leads to poor aqueous solubility.[5] This is a critical factor that can lead to compound precipitation in your assay, resulting in an underestimation of potency and high data variability.[5] Additionally, sulfonyl compounds can be susceptible to hydrolysis under certain pH and temperature conditions, making it essential to verify compound integrity throughout your experiment.

Q2: How should I prepare and store stock solutions of this compound?

A2: We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO).[6] To minimize degradation from repeated freeze-thaw cycles, you should aliquot the stock solution into single-use vials and store them at -20°C or -80°C, protected from light.[6] Always perform a visual solubility check when diluting the stock into your aqueous assay buffer.

Q3: My compound shows no activity in a cellular assay, but it was active in a biochemical screen. What's the likely cause?

A3: This is a common issue that can stem from several factors. The most probable causes are poor cell permeability, rapid metabolism by the cells, or efflux pump activity. The compound must cross the cell membrane to reach its intracellular target. Highly charged or overly lipophilic compounds may have poor permeability.[7] It is also possible the expected downstream signaling pathway is not active in your specific cell model, or that cellular compensatory mechanisms are masking the compound's effect.[6] We recommend performing a target engagement assay to confirm the compound is reaching its target within the cell.

Q4: What are the potential off-target effects associated with a dichlorophenylsulfonyl moiety?

A4: The dichlorophenyl group can participate in various interactions, potentially leading to off-target binding. Compounds with sulfonyl groups have been known to interact with a range of proteins. It is crucial to assess the selectivity of your compound, especially if the primary target is a kinase, as many inhibitors show activity against multiple kinases.[8] Unexplained cytotoxicity or phenotypic changes not aligned with the known function of your primary target may indicate off-target activity.[9][10] We strongly recommend profiling the compound against a panel of relevant off-targets (e.g., a kinase panel) early in your investigation.

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and solve specific problems encountered during your assays.

Problem Potential Causes Recommended Solutions & Rationale
Compound Precipitation (Visible crystals, cloudy wells, inconsistent results)1. Poor Aqueous Solubility: The compound's lipophilicity causes it to "crash out" when diluted from DMSO into aqueous media.[5] 2. High Solvent Concentration: The final DMSO concentration in the assay may be too high, affecting both compound solubility and cell health (typically >0.5%).[6] 3. Media Interaction: The compound may bind to proteins in serum or other media components, forming insoluble complexes.[5]1. Perform a Kinetic Solubility Test: (See Protocol 1). This will determine the maximum soluble concentration under your exact assay conditions. 2. Optimize Solvent Concentration: Ensure the final DMSO concentration is consistent and as low as possible (ideally ≤0.1%) across all wells, including controls.[9] 3. Test in Reduced-Serum/Serum-Free Media: If compatible with your cell line, reducing serum can prevent protein-binding-related precipitation.
Lack of Expected Biological Activity 1. Compound Degradation: The molecule may be unstable in your assay buffer or under incubation conditions (37°C).[5] 2. Ineffective Concentration: The actual soluble concentration might be far below the nominal concentration due to precipitation.[5] 3. Poor Cell Permeability: The compound is not reaching its intracellular target.[7] 4. No Target Engagement: The compound is not binding to its intended target in the cellular environment.[6]1. Assess Compound Stability: Use HPLC or LC-MS to analyze the compound's concentration in media over the course of the experiment. 2. Confirm Soluble Concentration: Use the solubility data from Protocol 1 to set your dose-response range. 3. Run a Permeability Assay: Use methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.[7] 4. Perform a Target Engagement Assay: (See Protocol 3). A Cellular Thermal Shift Assay (CETSA) can directly confirm target binding in intact cells.[6]
High Assay Variability 1. Inconsistent Precipitation: Uneven compound precipitation across the microplate.[5] 2. Edge Effects: Evaporation from wells at the edge of the plate can concentrate the compound, leading to artifacts.[11] 3. Cell Health Issues: Inconsistent cell seeding or underlying cytotoxicity can cause variable responses.1. Pre-dilute in Steps: Perform serial dilutions in a buffer containing a low percentage of DMSO before the final dilution into the assay plate to minimize precipitation shock. 2. Improve Plate Hygiene: Use plates with low-evaporation lids, ensure proper incubator humidification, and avoid using the outer wells for critical measurements.[5] 3. Monitor Cell Viability: Run a cytotoxicity assay (See Protocol 2) in parallel with your functional assay to ensure the observed effects are not due to cell death.[9]
Unexpected Cytotoxicity 1. On-Target Toxicity: The intended biological target is essential for cell survival. 2. Off-Target Toxicity: The compound is hitting one or more unintended targets that are critical for cell health.[8][12] 3. Reactive Impurities/Degradants: Impurities from synthesis or degradation products could be toxic.[13]1. Correlate Potency: Compare the IC50 from your functional assay with the CC50 (cytotoxic concentration 50) from your viability assay. A large window suggests the effect is not due to general toxicity. 2. Conduct Selectivity Profiling: Screen against a broad panel of kinases or receptors to identify potential off-targets. Use a structurally related but inactive analog as a negative control if available.[7] 3. Verify Compound Purity: Confirm the purity of your compound batch using LC-MS and NMR. Re-synthesis or purification may be necessary.[13]
Workflow for Troubleshooting Inactivity

When faced with a lack of biological activity, a systematic approach is essential. The following workflow helps diagnose the root cause.

G start No Biological Activity Observed check_sol Is Compound Soluble in Assay Media? start->check_sol check_stab Is Compound Stable Over Experiment Timecourse? check_sol->check_stab Yes sol_issue Root Cause: Solubility Issue check_sol->sol_issue No check_target Does Compound Engage Target in Intact Cells? (e.g., CETSA) check_stab->check_target Yes stab_issue Root Cause: Compound Degradation check_stab->stab_issue No check_pathway Is Target Pathway Active in Cell Model? check_target->check_pathway Yes perm_issue Root Cause: Poor Permeability or Efflux check_target->perm_issue No pathway_issue Root Cause: Inactive Pathway or Wrong Cell Model check_pathway->pathway_issue No valid_result Result is Valid: Compound is Inactive check_pathway->valid_result Yes

Caption: A decision tree for troubleshooting the lack of compound activity.

Section 3: Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for essential validation experiments.

Protocol 1: Kinetic Aqueous Solubility Assessment

This protocol determines the solubility of your compound directly in your assay buffer.

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Assay Buffer: Use the exact cell culture media or buffer (including serum, if applicable) that you use in your biological assay.

  • Serial Dilution: In a clear 96-well plate, add 98 µL of assay buffer to multiple wells.

  • Add Compound: Add 2 µL of the 10 mM DMSO stock to the first well (creating a 200 µM solution with 2% DMSO). Mix thoroughly by pipetting. This high initial concentration is designed to force precipitation.

  • Incubate: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO₂) for 1-2 hours to allow the solution to equilibrate.

  • Visual Inspection: Carefully inspect each well for signs of precipitation (cloudiness, crystals) against a black background. The highest concentration that remains clear is your approximate kinetic solubility limit.

  • (Optional) Quantitative Analysis: For a more precise measurement, centrifuge the plate to pellet any precipitate. Carefully collect the supernatant and analyze the concentration of the soluble compound using HPLC or LC-MS against a standard curve.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol measures cytotoxicity to distinguish from specific biological effects.

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the compound (e.g., from 0.1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO or staurosporine).

  • Incubation: Incubate for the duration of your functional assay (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilize Formazan: Remove the media and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve to determine the CC50 (50% cytotoxic concentration).

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol directly confirms that your compound is binding to its intended protein target in a cellular context.[8]

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with the compound at a concentration where you expect target engagement (e.g., 10x IC50) or with a vehicle control for 1 hour.

  • Harvest and Heat: Harvest the cells, wash with PBS, and resuspend in a buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, then cool to 4°C.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Separate Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble protein fraction (supernatant) from the precipitated, denatured protein (pellet).

  • Protein Analysis: Collect the supernatant and analyze the amount of soluble target protein at each temperature point using Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates that the compound has bound to and stabilized the target protein.

Visualizing On-Target vs. Off-Target Effects

Understanding the cellular context is key. If your compound is a kinase inhibitor, you must verify its effect on the intended pathway.

G cluster_pathway Hypothetical Signaling Pathway cluster_off_target Potential Off-Target Effects Receptor Upstream Receptor KinaseA Kinase A (Upstream) Receptor->KinaseA Activates TargetKinase Target Kinase B KinaseA->TargetKinase Phosphorylates (pKinase A) Substrate Substrate C (Downstream) TargetKinase->Substrate Phosphorylates (pSubstrate C) Response Cellular Response (e.g., Proliferation) Substrate->Response OffTargetKinase Off-Target Kinase X Toxicity Cytotoxicity OffTargetKinase->Toxicity Housekeeping Housekeeping Protein Y Housekeeping->Toxicity Compound 4-(2,4-Dichlorophenylsulfonyl) morpholine Compound->TargetKinase  On-Target Inhibition (Verify with pSubstrate C levels) Compound->OffTargetKinase Off-Target Inhibition? Compound->Housekeeping Off-Target Inhibition?

Caption: Diagram illustrating how to dissect on-target from off-target effects.

References

"addressing off-target effects of 4-(2,4-Dichlorophenylsulfonyl)morpholine"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(2,4-Dichlorophenylsulfonyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and answer frequently asked questions regarding the use of this compound in experimental settings. Given the limited publicly available data on the specific off-target effects of this compound, this guide provides insights based on the activities of structurally related compounds and general principles of small molecule inhibitor research.

Frequently Asked Questions (FAQs)

Q1: What are the known or potential on-target and off-target activities of this compound?

A1: While specific data for this compound is limited, the morpholine scaffold is a common feature in a variety of biologically active molecules, including kinase inhibitors. The phenylsulfonyl moiety is also present in compounds with diverse pharmacological activities. Based on these structural components, potential activities could include:

  • Kinase Inhibition: The morpholine ring is a key component of several approved kinase inhibitors.[1][2] Therefore, this compound could potentially inhibit various protein kinases. A broad kinase selectivity profile is recommended to identify both intended and unintended targets.

  • Modulation of Cellular Stress Pathways: Derivatives of the parent compound, 4-(phenylsulfonyl)morpholine, have been shown to induce endoplasmic reticulum (ER) stress, the unfolded protein response (UPR), and the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.

  • Other Enzyme Inhibition: Structurally related compounds have been investigated for inhibitory activity against enzymes such as tyrosinase and aldose reductase.

Q2: My experimental results with this compound are inconsistent. What could be the cause?

A2: Inconsistent results can arise from several factors related to compound handling and experimental setup:

  • Compound Solubility and Stability: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the stock solution is stored correctly (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment to avoid degradation.

  • Compound Precipitation: The compound may precipitate in aqueous cell culture media. Visually inspect for any precipitate after adding it to your media. Performing a dose-response curve can help identify a concentration range where the compound remains soluble.

  • Assay Interference: The compound might interfere with your assay readout. For example, in luminescence-based assays, it could inhibit the luciferase enzyme.[3] It is crucial to run appropriate controls, such as a "no enzyme" control, to test for assay interference.

Q3: How can I determine if the observed cellular phenotype is a result of an off-target effect?

A3: Differentiating on-target from off-target effects is a critical step in compound validation. Several experimental strategies can be employed:

  • Target Knockout/Knockdown: The most definitive way is to test the compound in a cell line where the intended target has been knocked out (e.g., using CRISPR/Cas9) or knocked down (e.g., using siRNA or shRNA).[4] If the compound still elicits the same phenotype in the absence of the primary target, it is likely due to an off-target effect.

  • Cellular Thermal Shift Assay (CETSA): CETSA can confirm direct binding of the compound to its intended target in a cellular context.[5] A lack of a thermal shift for the intended target, while a cellular phenotype is still observed, would suggest an off-target mechanism.

  • Rescue Experiments: If the compound's effect is on-target, it might be possible to "rescue" the phenotype by overexpressing a downstream effector or adding a metabolite that bypasses the inhibited step.

Q4: What are some recommended methods for identifying the specific off-target proteins of this compound?

A4: Several unbiased, proteome-wide methods can be used to identify off-target interactions:

  • Affinity Chromatography-Mass Spectrometry: The compound is immobilized on a solid support and used to "pull down" interacting proteins from a cell lysate. These proteins are then identified by mass spectrometry.[4]

  • Thermal Proteome Profiling (TPP): This method assesses changes in the thermal stability of thousands of proteins in response to compound treatment in live cells. Proteins that show a significant change in their melting temperature are considered potential targets.[4]

  • Kinase Selectivity Profiling: Given the prevalence of the morpholine scaffold in kinase inhibitors, screening the compound against a large panel of kinases is highly recommended to identify any off-target kinase interactions.[6][7][8]

Troubleshooting Guides

Guide 1: Unexpected Toxicity or Cell Death in Cell-Based Assays
Possible Cause Troubleshooting Steps
Off-target cytotoxicity Perform a dose-response curve to determine the concentration at which toxicity is observed. Compare this to the concentration required for the desired on-target effect. If the therapeutic window is narrow, consider investigating off-target effects.
Compound precipitation Visually inspect wells for precipitate under a microscope. Test the solubility of the compound in your cell culture medium at the concentrations used. Consider using a lower concentration or a different formulation if solubility is an issue.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the tolerance level for your cell line (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.
Contamination Check for microbial contamination in your cell cultures, which can cause unexpected cell death.
Guide 2: Discrepancy Between Biochemical and Cell-Based Assay Results
Possible Cause Troubleshooting Steps
Poor cell permeability The compound may not be efficiently entering the cells. Use computational models to predict cell permeability or perform experimental assays to measure it.
Efflux by cellular pumps The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.[9] Test for this by co-incubating with known efflux pump inhibitors.
High intracellular ATP concentration For ATP-competitive inhibitors, the high concentration of ATP in cells (millimolar range) can outcompete the inhibitor, leading to lower potency compared to biochemical assays where ATP concentrations are often lower.[9]
Compound metabolism The compound may be rapidly metabolized by the cells into an inactive form. Perform metabolic stability assays using liver microsomes or cell lysates.

Data Presentation

The following tables present hypothetical data to illustrate how to structure and interpret results from off-target effect studies for a compound like this compound, which we will refer to as "Compound-X".

Table 1: Hypothetical Kinase Selectivity Profile of Compound-X

Kinase TargetProtein Family% Inhibition @ 1 µMIC50 (nM)Selectivity Score (Off-Target IC50 / Target IC50)
Target Kinase A AGC Kinase 95 50 1
Off-Target Kinase 1CMGC Kinase852505
Off-Target Kinase 2TK Kinase601,50030
Off-Target Kinase 3CAMK Kinase25>10,000>200
Off-Target Kinase 4STE Kinase10>10,000>200

A higher selectivity score indicates greater selectivity for the target kinase.

Table 2: Troubleshooting Unexpected Results in a Cell Viability Assay

Condition Observed Cell Viability (%) Interpretation
Untreated Control100Baseline cell viability.
Vehicle Control (0.1% DMSO)98The solvent has minimal impact on cell viability.
Compound-X (1 µM) 50 Desired on-target effect (inhibition of proliferation).
Compound-X (10 µM)10Potential off-target toxicity at higher concentrations.
Compound-X (1 µM) in Target Knockout Cells95The effect at 1 µM is likely on-target.
Compound-X (10 µM) in Target Knockout Cells15The toxicity at 10 µM is due to off-target effects.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using ADP-Glo™ Assay

This protocol outlines a general method for assessing the selectivity of a compound against a panel of kinases.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer containing a low percentage of DMSO.

  • Kinase Reaction:

    • Add the diluted compound or vehicle control to the wells of a 384-well plate.

    • Add the specific kinase and its corresponding substrate to each well.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for each kinase.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce light. Incubate for 30 minutes.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.[5]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is used to verify direct target engagement in a cellular environment.

  • Cell Treatment: Treat intact cells with either this compound at the desired concentration or a vehicle control.

  • Heating: Heat the treated cells in a thermal cycler across a range of temperatures for 3 minutes to induce protein denaturation.

  • Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) protein by centrifugation.

  • Target Protein Detection: Quantify the amount of the soluble target protein remaining at each temperature using a specific antibody-based method such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein.[5]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting & Validation cluster_off_target_id Off-Target Identification A Unexpected Phenotype or Toxicity D Dose-Response Analysis A->D B Inconsistent Results E Solubility & Stability Checks B->E F Control Experiments (e.g., No Enzyme) B->F C Biochemical vs. Cellular Discrepancy G Target Knockout/Knockdown C->G H Cellular Thermal Shift Assay (CETSA) C->H I Kinase Selectivity Profiling D->I J Affinity Chromatography-MS G->J K Thermal Proteome Profiling (TPP) H->K

Caption: A logical workflow for troubleshooting and identifying off-target effects.

signaling_pathway Compound This compound Target Intended Target (e.g., Kinase A) Compound->Target Inhibition OffTarget1 Off-Target 1 (e.g., Kinase B) Compound->OffTarget1 OffTarget2 Off-Target 2 (e.g., Stress Pathway Protein) Compound->OffTarget2 Downstream_On On-Target Cellular Effect Target->Downstream_On Downstream_Off1 Off-Target Effect 1 OffTarget1->Downstream_Off1 Downstream_Off2 Off-Target Effect 2 (Toxicity) OffTarget2->Downstream_Off2

Caption: Potential on- and off-target signaling pathways for the compound.

References

"how to increase the yield of 4-(2,4-Dichlorophenylsulfonyl)morpholine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the synthesis of 4-(2,4-Dichlorophenylsulfonyl)morpholine and increase your reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is the reaction of morpholine with 2,4-dichlorobenzenesulfonyl chloride. This is a nucleophilic substitution reaction where the secondary amine of the morpholine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.

Q2: Which base should I use, and why is it important?

A base is crucial to scavenge the HCl generated during the reaction. Without a base, the HCl would protonate the morpholine, rendering it non-nucleophilic and halting the reaction. Common bases for this type of reaction include tertiary amines like triethylamine (Et₃N) or pyridine. Inorganic bases such as potassium carbonate (K₂CO₃) can also be used, particularly in polar aprotic solvents. The choice of base can influence reaction rate and work-up procedures.

Q3: What are the recommended solvents for this synthesis?

Aprotic solvents are generally preferred for this reaction. Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and acetone are suitable choices. The selection of the solvent can affect the solubility of the reactants and the reaction temperature.

Q4: What are the main side reactions that can lower the yield?

The primary side reaction of concern is the hydrolysis of the 2,4-dichlorobenzenesulfonyl chloride by any residual water in the reactants or solvent. This hydrolysis produces 2,4-dichlorobenzenesulfonic acid, which will not react with morpholine and represents a loss of starting material. Additionally, if a primary amine were used, di-sulfonylation could be an issue, but this is not a concern with the secondary amine, morpholine.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Sulfonyl Chloride: The 2,4-dichlorobenzenesulfonyl chloride may have hydrolyzed due to improper storage.1a. Use fresh or properly stored sulfonyl chloride. 1b. Consider checking the purity of the sulfonyl chloride by melting point or spectroscopic methods before use.
2. Insufficient Base: The morpholine may have been protonated by the HCl byproduct, stopping the reaction.2a. Ensure at least one equivalent of base (e.g., triethylamine) is used. Using a slight excess (1.1-1.2 equivalents) is often beneficial.
3. Low Reaction Temperature: The reaction may be too slow at the current temperature.3a. If the reaction is being run at room temperature, consider gently heating to 40-50 °C. Always monitor for potential side reactions when increasing temperature.
Presence of Unreacted Morpholine 1. Insufficient Sulfonyl Chloride: The stoichiometry may be incorrect, with an excess of morpholine.1a. Use a slight excess (1.05 equivalents) of the 2,4-dichlorobenzenesulfonyl chloride to ensure complete consumption of the morpholine.
2. Difficult Removal during Work-up: Morpholine can be challenging to remove due to its water solubility and relatively high boiling point.2a. During the aqueous work-up, perform an acidic wash (e.g., with 1M HCl) to protonate the excess morpholine and extract it into the aqueous layer.
Product is an Oil or Difficult to Purify 1. Impurities Present: The presence of unreacted starting materials or byproducts can inhibit crystallization.1a. Ensure the work-up procedure effectively removes all impurities. 1b. If direct crystallization is unsuccessful, purify the crude product by column chromatography on silica gel.
2. Inherent Properties of the Compound: The product may naturally be a low-melting solid or an oil at room temperature.2a. After purification by chromatography, attempt crystallization from a different solvent system. A mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexanes) can be effective.

Data Presentation

Table 1: Comparison of Reaction Conditions for Analogous Morpholine Sulfonamide Syntheses
Sulfonyl ChlorideBaseSolventTemperatureReaction TimeYield (%)
Benzenesulfonyl chlorideTriethylamineDichloromethaneRoom Temp.4 hours~79%
p-Toluenesulfonyl chlorideTriethylamineDichloromethaneRoom Temp.4 hours~81%
2,4,6-Trichloropyrimidine*N/A (Excess Morpholine)Acetone0 °C to Room Temp.30 min~79%

*Note: While not a sulfonyl chloride, this reaction demonstrates a similar nucleophilic substitution on a heterocyclic system.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on established procedures for the synthesis of aryl sulfonamides. Optimization of reaction time and temperature may be necessary.

Materials:

  • Morpholine

  • 2,4-Dichlorobenzenesulfonyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve morpholine (1.0 equivalent) in dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Dissolve 2,4-dichlorobenzenesulfonyl chloride (1.05 equivalents) in DCM and add it dropwise to the morpholine solution over 15-20 minutes. An ice bath can be used to control any initial exotherm.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, wash the organic mixture with 1M HCl to remove excess morpholine and triethylamine hydrochloride.

    • Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

    • Alternatively, if the product is an oil or recrystallization is difficult, purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Morpholine Morpholine Product This compound Morpholine->Product SulfonylChloride 2,4-Dichlorobenzenesulfonyl Chloride SulfonylChloride->Product Base Base (e.g., Et3N) Byproduct Triethylammonium Chloride Base->Byproduct + HCl Solvent Solvent (e.g., DCM)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckBase Verify Base Stoichiometry (>=1 equivalent) CheckPurity->CheckBase Purity OK OptimizeWorkup Optimize Purification/ Work-up CheckPurity->OptimizeWorkup Impure IncreaseTemp Increase Reaction Temperature CheckBase->IncreaseTemp Base OK CheckBase->OptimizeWorkup Base Low IncreaseTemp->OptimizeWorkup No Improvement Success Yield Increased IncreaseTemp->Success Improvement OptimizeWorkup->Success

Caption: Troubleshooting workflow for low yield in the synthesis.

Technical Support Center: Purification of 4-(2,4-Dichlorophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(2,4-Dichlorophenylsulfonyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities typically arise from unreacted starting materials or byproducts of the synthesis. The synthesis of this compound likely involves the reaction of 2,4-dichlorophenylsulfonyl chloride with morpholine. Therefore, potential impurities include:

  • Unreacted Morpholine: A basic impurity that is usually highly soluble in aqueous acidic solutions.

  • Unreacted 2,4-Dichlorophenylsulfonyl Chloride: This reactive starting material can be hydrolyzed to 2,4-dichlorophenylsulfonic acid.

  • 2,4-Dichlorophenylsulfonic Acid: The hydrolysis product of the sulfonyl chloride. It is an acidic impurity.

  • Di-substituted Byproducts: Although less common, over-reaction could potentially lead to complex byproducts.

Q2: What are the recommended primary purification techniques for this compound?

A2: The two primary and most effective purification techniques for this compound are recrystallization and column chromatography.

  • Recrystallization is an effective method for removing small amounts of impurities from a solid sample, provided a suitable solvent is found.

  • Column chromatography is a versatile technique for separating the target compound from a mixture of impurities, especially when the impurities have different polarities.[1] For structurally similar compounds like 4-(4,6-Dichloropyrimidin-2-yl)morpholine, silica gel column chromatography with a hexane and ethyl acetate eluent system has been proven effective.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of your sample:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Troubleshooting Guides

Recrystallization Issues

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this:

  • Increase the amount of solvent: Add more of the hot solvent to fully dissolve the oil, then allow it to cool slowly.

  • Lower the temperature of the hot solution: Ensure you are not overheating the solvent.

  • Change the solvent system: Use a solvent with a lower boiling point or a solvent mixture. For chlorinated aromatic compounds, a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes or heptane) can be effective.

Q2: The yield of my recrystallized product is very low. How can I improve it?

A2: A low yield can be due to several factors:

  • Using too much solvent: Use the minimum amount of hot solvent required to dissolve your compound.

  • Premature crystallization: Ensure your filtration apparatus (funnel and flask) is pre-heated to prevent the product from crystallizing on the filter paper during hot filtration.

  • Incomplete crystallization: Cool the solution in an ice bath after it has reached room temperature to maximize crystal formation.

Q3: My final product is colored. How can I remove the colored impurities?

A3: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration. Add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.

Column Chromatography Issues

Q1: How do I choose the right solvent system (mobile phase) for column chromatography?

A1: The ideal solvent system should provide good separation between your target compound and its impurities. This is typically determined by running preliminary TLC plates with different solvent mixtures. For this compound, a good starting point is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate. The optimal ratio will give your product an Rf value of around 0.3-0.4 on the TLC plate.

Q2: My compounds are not separating well on the column (co-elution). What can I do?

A2: Poor separation can be improved by:

  • Optimizing the solvent system: A less polar mobile phase will generally increase the retention time of all compounds on the silica gel, potentially improving separation.

  • Using a longer column: A longer column provides more surface area for the separation to occur.

  • Proper column packing: Ensure the silica gel is packed uniformly to avoid channeling, where the solvent and sample run down the column unevenly.

Data Presentation

Table 1: Illustrative Purification Data for this compound

Purification StepPurity (by HPLC)Recovery (%)Key Observations
Crude Product~85%100%Brownish solid, contains starting materials.
After Recrystallization (Ethanol/Water)~95%75%Off-white crystalline solid.
After Column Chromatography (Hexane:Ethyl Acetate 3:1)>98%85%White crystalline solid.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently while stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.

  • Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography Purification of this compound

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel slurried in hexanes.

  • Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent completely.

  • Load the Sample: Carefully add the silica gel with the adsorbed sample to the top of the prepared column.

  • Elution: Begin eluting the column with a mixture of hexanes and ethyl acetate (e.g., a starting ratio of 9:1). Gradually increase the polarity of the eluent (e.g., to 3:1 hexanes:ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow Crude Crude Product (this compound) Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup ColumnChromatography Column Chromatography Crude->ColumnChromatography High Purity Separation PureProduct Pure Product (>98% Purity) Recrystallization->PureProduct ColumnChromatography->PureProduct Analysis Purity Analysis (TLC, HPLC, NMR) PureProduct->Analysis

Caption: General purification workflow for this compound.

TroubleshootingTree Start Purification Issue Method Which method? Start->Method Recryst Recrystallization Method->Recryst Recrystallization ColChrom Column Chromatography Method->ColChrom Column Chromatography OilOut Oiling Out? Recryst->OilOut LowYield Low Yield? Recryst->LowYield PoorSep Poor Separation? ColChrom->PoorSep OilOut->LowYield No Sol1 Increase Solvent Change Solvent System OilOut->Sol1 Yes LowYield->Method No, check other issues Sol2 Use Minimum Hot Solvent Pre-heat Funnel LowYield->Sol2 Yes PoorSep->Method No, check other issues Sol3 Optimize Mobile Phase Use Longer Column PoorSep->Sol3 Yes

Caption: Troubleshooting decision tree for purification challenges.

References

"interpreting unexpected results in 4-(2,4-Dichlorophenylsulfonyl)morpholine experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2,4-Dichlorophenylsulfonyl)morpholine. The information is designed to help interpret unexpected results and address common challenges encountered during synthesis, purification, and biological evaluation.

Frequently Asked Questions (FAQs)

Q1: What are the primary known biological activities of sulfonylmorpholine derivatives?

A1: Sulfonylmorpholine derivatives belong to the broader class of sulfonamides. As competitive antagonists of p-aminobenzoic acid, they can interfere with folic acid synthesis in microorganisms, leading to antimicrobial effects.[1] The morpholine moiety itself is a versatile pharmacophore known to be present in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3][4] For instance, certain 4-(phenylsulfonyl)morpholine derivatives have been investigated for their potential against triple-negative breast cancer by inducing ER stress-dependent tumor-suppressive signals.[5]

Q2: What are the critical stability concerns for this compound?

A2: Based on the chemistry of related morpholine compounds, two primary degradation pathways are of concern:

  • Acid-Catalyzed Ring Opening: The ether linkage within the morpholine ring can be susceptible to cleavage under strong acidic conditions.[6]

  • Oxidation: The nitrogen atom in the morpholine ring can be a site for oxidation.[6] Additionally, the stability of similar compounds has been shown to be pH-dependent, with maximum stability observed in a slightly acidic pH range (2.0 to 3.0) for some derivatives.[7]

Q3: What are the best practices for the long-term storage of this compound?

A3: For long-term stability, it is recommended to store this compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The compound should be kept in a tightly sealed container in a cool, dry, and dark place to protect it from moisture and light.[6]

Q4: I am observing no biological activity in my assay, contrary to expectations for a sulfonylmorpholine derivative. What could be the cause?

A4: While the sulfonylmorpholine scaffold is associated with various biological activities, it is not guaranteed for every derivative. For example, a study on 4-(Phenylsulfonyl)morpholine found its minimum inhibitory concentration (MIC) to be ≥1024 μg/mL for several microorganisms, indicating a lack of potent direct antimicrobial activity.[1] However, the same study revealed that the compound could modulate the activity of other antibiotics, suggesting a potential synergistic role.[1] It is also possible that the compound has degraded. Verify the compound's integrity via analytical methods like NMR or LC-MS.

Troubleshooting Guides

Issue 1: Unexpected Side Products in Synthesis

Symptom: TLC or NMR analysis of the crude reaction mixture shows multiple unexpected spots or peaks in addition to the desired product.

Potential Causes & Solutions:

CauseRecommended Action
Side reactions involving the sulfonyl chloride Ensure slow, dropwise addition of 2,4-dichlorophenylsulfonyl chloride to the morpholine solution at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions.
Reaction with solvent Use an inert, aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) to prevent the solvent from participating in the reaction.
Formation of dimers or polymers Maintain a stoichiometric balance between the reactants. Using a slight excess of morpholine can help ensure the complete consumption of the sulfonyl chloride.
Issue 2: Degradation During Aqueous Workup

Symptom: The final product is discolored (e.g., yellow or brown), or the yield is significantly lower than expected after purification.

Potential Causes & Solutions:

CauseRecommended Action
Acid-catalyzed ring opening Avoid using strong acids (e.g., concentrated HCl) for washing. Use a milder acidic solution like saturated aqueous ammonium chloride. Perform any acidic washes at low temperatures (0-5 °C) to minimize the rate of hydrolysis.[6]
Oxidation of the morpholine nitrogen Degas all aqueous solutions before use to remove dissolved oxygen. Promptly neutralize the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) after any acidic wash.[6]
Formation of N-nitrosamines Avoid using reagents containing nitrites under acidic conditions, which can generate nitrous acid and lead to the formation of N-nitrosamines.[6]
Issue 3: Inconsistent Results in Biological Assays

Symptom: High variability in quantitative results (e.g., IC50, % inhibition) across replicate experiments.

Potential Causes & Solutions:

CauseRecommended Action
Compound Precipitation in Assay Media Determine the solubility of the compound in the assay buffer. Use a co-solvent like DMSO at a final concentration that does not affect the biological system (typically <0.5%). Visually inspect for any precipitation.
Compound Instability in Solution Investigate the stability of the compound in the assay media over the experiment's duration.[7] A stability-indicating HPLC method can be used to detect degradation products.[7] Consider preparing fresh stock solutions for each experiment.
Interaction with Assay Components Evaluate potential interactions between your compound and other components in the assay medium (e.g., serum proteins), which could affect its free concentration and activity.

Experimental Protocols

General Synthesis of this compound

This is a representative protocol for the synthesis of this compound.

Materials:

  • Morpholine

  • 2,4-Dichlorophenylsulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve 2,4-dichlorophenylsulfonyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the 2,4-dichlorophenylsulfonyl chloride solution dropwise to the cooled morpholine solution over 30 minutes with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_workup Aqueous Workup cluster_purification Purification A Reactants: Morpholine 2,4-Dichlorophenylsulfonyl chloride B Reaction in Anhydrous DCM + Base (e.g., TEA) A->B C Crude Product B->C D Quench with Water C->D E Wash with Mild Acid (e.g., NH4Cl) D->E F Wash with Base (e.g., NaHCO3) E->F G Dry and Concentrate F->G H Column Chromatography or Recrystallization G->H I Pure Product H->I

Caption: Experimental workflow for synthesis and purification.

G cluster_synthesis Synthesis Troubleshooting cluster_workup Workup Troubleshooting cluster_stability Stability Troubleshooting Unexpected_Result Unexpected Result (e.g., Low Yield, Impurities) Synthesis_Issue Synthesis Issue Unexpected_Result->Synthesis_Issue Check... Workup_Issue Workup Issue Unexpected_Result->Workup_Issue Check... Stability_Issue Stability Issue Unexpected_Result->Stability_Issue Check... Side_Reactions Side Reactions Synthesis_Issue->Side_Reactions Solvent_Reactivity Solvent Reactivity Synthesis_Issue->Solvent_Reactivity Stoichiometry Incorrect Stoichiometry Synthesis_Issue->Stoichiometry Acid_Cleavage Acid-Catalyzed Ring Cleavage Workup_Issue->Acid_Cleavage Oxidation Oxidation of Amine Workup_Issue->Oxidation Storage_Conditions Improper Storage Stability_Issue->Storage_Conditions Solution_Degradation Degradation in Assay Media Stability_Issue->Solution_Degradation

Caption: Logical troubleshooting flowchart for unexpected results.

G Sulfonylmorpholine Sulfonylmorpholine Derivative DHPS Dihydropteroate Synthase (DHPS) Sulfonylmorpholine->DHPS Competitively Inhibits PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Substrate Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Catalyzes Microbial_Growth Microbial Growth Folic_Acid->Microbial_Growth Essential for

Caption: Potential antimicrobial mechanism of action.

References

"long-term storage and handling of 4-(2,4-Dichlorophenylsulfonyl)morpholine"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(2,4-Dichlorophenylsulfonyl)morpholine. This resource is designed to assist researchers, scientists, and drug development professionals with the long-term storage, handling, and troubleshooting of this compound. The following information is curated to address potential issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2][3] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.[3] Refrigeration (2-8 °C) is recommended for long-term storage.

Q2: Is this compound sensitive to moisture?

A2: Yes. The sulfonyl group can be susceptible to hydrolysis over time, especially in the presence of moisture.[4][5][6] It is crucial to handle the compound in a dry environment and to use anhydrous solvents when preparing solutions.[2]

Q3: What are the signs of degradation of this compound?

A3: Visual signs of degradation can include a change in color (e.g., from white/off-white to yellow or brown), clumping of the powder, or a change in odor. For solutions, the appearance of precipitates or a change in color may indicate degradation. Analytically, degradation can be confirmed by techniques such as HPLC, which may show the appearance of new peaks corresponding to degradation products.

Q4: How should I prepare solutions of this compound?

A4: Solutions should be prepared using high-purity, anhydrous solvents. The choice of solvent will depend on the specific experimental requirements. For long-term storage of solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and to store them at -20°C or below. A study on various repository compounds suggests that many are stable in DMSO for extended periods, but water content can be a significant factor in degradation.[7]

Q5: Is this compound light-sensitive?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage or handling.1. Verify the storage conditions (temperature, humidity, light exposure). 2. Perform an analytical check (e.g., HPLC, NMR) on the compound to assess its purity. 3. If degradation is confirmed, use a fresh batch of the compound.
Difficulty dissolving the compound The compound may have absorbed moisture, affecting its solubility.1. Ensure the use of an appropriate anhydrous solvent. 2. Gentle warming or sonication may aid dissolution, but be cautious of potential thermal degradation. 3. If solubility issues persist, consider alternative solvents or formulation strategies.
Appearance of new peaks in analytical chromatograms Chemical degradation of the compound.1. Identify the potential degradation products by techniques like LC-MS. 2. Review the experimental conditions (pH, temperature, exposure to light or reactive agents) that might have caused degradation. 3. Adjust the experimental protocol to mitigate these factors.
Color change of the solid compound or solution Likely indicates chemical decomposition.1. Discontinue the use of the discolored material. 2. Obtain a fresh, pure sample. 3. Review and improve storage and handling procedures to prevent future degradation.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general method for determining the stability of the compound in a specific solvent under defined storage conditions.

  • Solution Preparation:

    • Accurately weigh a sample of this compound.

    • Dissolve the compound in the desired anhydrous solvent (e.g., DMSO, ethanol) to a known concentration.

    • Prepare multiple identical aliquots in amber glass vials to minimize headspace and seal them tightly.

  • Storage Conditions:

    • Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C, protected from light).

  • Time Points for Analysis:

    • Establish a schedule for analysis (e.g., Day 0, Day 7, Day 30, Day 90).

  • Analytical Method:

    • At each time point, analyze one aliquot from each storage condition using a validated stability-indicating HPLC method.

    • The HPLC method should be capable of separating the parent compound from potential degradation products.

    • Monitor the peak area of the parent compound and look for the appearance of any new peaks.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to Day 0.

    • A compound is often considered stable if the amount of the parent compound remains above 90% of the initial concentration.

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Humidity, Light) start->check_storage analyze_purity Assess Compound Purity (e.g., HPLC, NMR) check_storage->analyze_purity Storage OK review_handling Review Handling Procedures check_storage->review_handling Storage Not OK degraded Degradation Confirmed? analyze_purity->degraded new_batch Use Fresh Compound Batch degraded->new_batch Yes continue_experiment Continue Experiment degraded->continue_experiment No review_handling->new_batch Proposed_Degradation_Pathway parent This compound hydrolysis Hydrolysis (presence of H2O) parent->hydrolysis photodegradation Photodegradation (UV light) parent->photodegradation sulfonic_acid 2,4-Dichlorobenzenesulfonic Acid hydrolysis->sulfonic_acid morpholine Morpholine hydrolysis->morpholine dechlorination Reductive Dechlorination Products photodegradation->dechlorination

References

Validation & Comparative

Validating the Biological Activity of 4-(2,4-Dichlorophenylsulfonyl)morpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds.[1][2][3] Its unique physicochemical properties often impart favorable pharmacokinetic profiles to parent molecules. This guide provides a framework for validating the biological activity of a specific derivative, 4-(2,4-Dichlorophenylsulfonyl)morpholine, by comparing it with functionally similar molecules and outlining detailed experimental protocols. While direct experimental data for this specific compound is limited in publicly available literature, we will draw upon data from closely related 4-(phenylsulfonyl)morpholine derivatives to illustrate the validation process.

Comparative Analysis of Biological Activity

The biological activity of morpholine derivatives can vary significantly based on their substitution patterns. To validate the efficacy of this compound, its performance should be benchmarked against relevant alternatives. Below are examples of comparative data for related compounds.

Anticancer Activity

Recent studies have highlighted the potential of 4-(phenylsulfonyl)morpholine derivatives in oncology, particularly against triple-negative breast cancer (TNBC).[4] A key aspect of validation is to determine the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Table 1: Comparative in vitro anticancer activity of 4-(phenylsulfonyl)morpholine derivatives against MDA-MB-231 TNBC cells.

CompoundStructureIC50 (µM)[4]
GL24 (4m) 4-(Phenylsulfonyl)morpholine derivative0.90
Hypothetical Data for this compoundStructure of this compoundTo be determined
Alternative Compound 1 (e.g., Doxorubicin)Structure of DoxorubicinTo be determined
Antimicrobial and Antibiotic Modulatory Activity

Certain 4-(phenylsulfonyl)morpholine compounds have been investigated for their ability to combat antibiotic resistance.[5] While their intrinsic antimicrobial activity may be low, they can act as modulators, enhancing the efficacy of existing antibiotics against multi-drug resistant bacterial strains.

Table 2: Modulatory effect of 4-(Phenylsulfonyl)morpholine on the Minimum Inhibitory Concentration (MIC) of Amikacin against P. aeruginosa 03.

TreatmentMIC of Amikacin (µg/mL)[5]
Amikacin alone312.5
Amikacin + 4-(Phenylsulfonyl)morpholine (128 µg/mL)39.06
Hypothetical: Amikacin + this compoundTo be determined

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of biological activity.

Protocol 1: Determination of IC50 in Cancer Cell Lines

This protocol outlines the MTT assay, a colorimetric method to assess cell metabolic activity and thereby cell viability.

Materials:

  • MDA-MB-231 breast cancer cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Pseudomonas aeruginosa (multi-drug resistant strain)

  • Mueller-Hinton Broth (MHB)

  • This compound and standard antibiotics (e.g., Amikacin)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation of Plates: Add MHB to all wells of a 96-well plate.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds across the wells. For modulation assays, add a sub-inhibitory concentration of the morpholine derivative to each well containing the serially diluted antibiotic.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway and Workflow Diagrams

Visualizing the proposed mechanism of action and experimental workflows can aid in understanding the compound's biological role.

G Proposed Signaling Pathway for Anticancer Activity compound 4-(Phenylsulfonyl)morpholine Derivative er_stress Endoplasmic Reticulum Stress compound->er_stress upr Unfolded Protein Response (UPR) er_stress->upr p53 p53 Pathway upr->p53 g2m G2/M Checkpoint upr->g2m e2f E2F Targets upr->e2f cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest g2m->cell_cycle_arrest e2f->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Proposed mechanism of action for 4-(phenylsulfonyl)morpholine derivatives in TNBC.[4]

G Experimental Workflow for In Vitro Anticancer Screening start Start: Synthesize and Characterize Compound cell_culture Culture Cancer Cell Lines (e.g., MDA-MB-231) start->cell_culture treatment Treat Cells with Serial Dilutions of Compound cell_culture->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Analyze Absorbance Data to Determine IC50 mtt_assay->data_analysis end End: Comparative Analysis of Potency data_analysis->end

Caption: A streamlined workflow for determining the in vitro anticancer potency of a novel compound.

References

Comparative Analysis of 4-(Phenylsulfonyl)morpholine and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological activities of 4-(phenylsulfonyl)morpholine and related sulfonylmorpholine derivatives, focusing on their potential as antimicrobial modulators and enzyme inhibitors. Please note that a comprehensive search of publicly available scientific literature did not yield specific biological activity data for 4-(2,4-Dichlorophenylsulfonyl)morpholine. Therefore, this guide focuses on its parent compound, 4-(phenylsulfonyl)morpholine, and other relevant analogues to provide a comparative framework.

The sulfonylmorpholine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative overview of 4-(phenylsulfonyl)morpholine and its analogues, presenting available experimental data on their antimicrobial and enzyme inhibitory activities. The information herein is intended to assist researchers, scientists, and drug development professionals in understanding the structure-activity relationships within this class of compounds and to guide future research endeavors.

Comparative Biological Activity of Sulfonylmorpholine Derivatives

The biological activity of sulfonylmorpholine derivatives is significantly influenced by the substitution pattern on the phenyl ring. The following table summarizes the available quantitative data for 4-(phenylsulfonyl)morpholine and a representative analogue, highlighting their differing biological effects.

CompoundStructureBiological ActivityAssay TypeTarget/OrganismResult (µg/mL)
4-(Phenylsulfonyl)morpholine 4-(Phenylsulfonyl)morpholineIntrinsic Antimicrobial ActivityMinimum Inhibitory Concentration (MIC)E. coli (EC27), S. aureus (SA358), P. aeruginosa (PA03)≥1024[1]
Antibiotic Modulating Activity (with Amikacin)Minimum Inhibitory Concentration (MIC)P. aeruginosa (PA03)39.06 (in combination) vs. 312.5 (alone)[1]
Antibiotic Modulating Activity (with Gentamicin)Minimum Inhibitory Concentration (MIC)E. coli (EC27)9.76 (in combination) vs. 39.06 (alone)[1]
GL24 (a 4-(phenylsulfonyl)morpholine derivative) Structure not publicly availableAnticancer ActivityHalf-maximal Inhibitory Concentration (IC50)MDA-MB-231 (Triple-Negative Breast Cancer cell line)0.90 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key experiments cited in this guide.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antimicrobial activity of the compounds was determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: Bacterial strains (Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa) were cultured in appropriate broth overnight at 37°C. The bacterial suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton broth.

  • Preparation of Compound Dilutions: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in Mueller-Hinton broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Incubation: The standardized bacterial inoculum was added to each well containing the diluted compounds. The plates were incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Antibiotic Modulating Activity Assay

This assay was performed to evaluate the ability of the sulfonylmorpholine compounds to enhance the activity of conventional antibiotics.

  • MIC Determination of Antibiotics: The MICs of standard antibiotics (e.g., amikacin, gentamicin) against the test organisms were determined as described above.

  • Checkerboard Assay: A checkerboard titration method was used. Serial dilutions of the sulfonylmorpholine compound were prepared along the rows of a 96-well plate, and serial dilutions of the antibiotic were prepared along the columns.

  • Inoculation and Incubation: Each well was inoculated with the standardized bacterial suspension and the plates were incubated as described for the MIC assay.

  • Data Analysis: The MIC of the antibiotic in the presence of a sub-inhibitory concentration of the sulfonylmorpholine compound was determined. A significant reduction in the antibiotic's MIC in the presence of the compound indicates a synergistic or modulatory effect.[1]

Anticancer Activity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human triple-negative breast cancer cells (MDA-MB-231) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: After the treatment period, MTT solution was added to each well and the plates were incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement: The medium was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO). The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, was calculated from the dose-response curve.

Visualizing Mechanisms of Action

The following diagrams illustrate the potential signaling pathways and experimental workflows related to the biological activities of sulfonylmorpholine derivatives.

antimicrobial_modulation cluster_workflow Experimental Workflow: Antimicrobial Modulation Start Start Determine Antibiotic MIC Determine Antibiotic MIC Start->Determine Antibiotic MIC Step 1 Checkerboard Assay Checkerboard Assay Determine Antibiotic MIC->Checkerboard Assay Step 2 Inoculate & Incubate Inoculate & Incubate Checkerboard Assay->Inoculate & Incubate Step 3 Analyze Results Analyze Results Inoculate & Incubate->Analyze Results Step 4 End End Analyze Results->End Conclusion

Workflow for Antimicrobial Modulation Assay.

anticancer_pathway Sulfonylmorpholine_Derivative 4-(Phenylsulfonyl)morpholine Derivative (e.g., GL24) ER_Stress Endoplasmic Reticulum (ER) Stress Sulfonylmorpholine_Derivative->ER_Stress induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates p53_Pathway p53 Pathway Activation UPR->p53_Pathway can lead to Apoptosis Apoptosis UPR->Apoptosis G2M_Checkpoint G2/M Checkpoint Arrest p53_Pathway->G2M_Checkpoint G2M_Checkpoint->Apoptosis

Proposed Anticancer Signaling Pathway.

References

Comparative Analysis of 4-(2,4-Dichlorophenylsulfonyl)morpholine in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental results and potential applications of 4-(2,4-Dichlorophenylsulfonyl)morpholine in the context of antimicrobial and antifungal research. Due to the limited direct experimental data on this specific compound, this guide leverages findings from closely related analogs, particularly 4-(Phenylsulfonyl)morpholine, and established morpholine-based antifungal agents to provide a valuable comparative framework.

Executive Summary

The morpholine chemical scaffold is a cornerstone in the development of various therapeutic agents, exhibiting a wide range of biological activities.[1][2][3] While direct experimental data for this compound is not extensively available in public literature, the analysis of its structural analog, 4-(Phenylsulfonyl)morpholine, suggests a potential role as a modulator of antibiotic activity rather than a direct antimicrobial agent.[3][4] This positions it as a compound of interest for overcoming multidrug resistance in bacteria. In contrast, other morpholine derivatives, such as amorolfine and fenpropimorph, are well-established antifungal agents with a known mechanism of action targeting ergosterol biosynthesis.[5][6] This guide will compare the known activities of these compounds to create a predictive profile for this compound and outline the experimental protocols required for its validation.

Comparative Performance Data

The following tables summarize the available quantitative data for 4-(Phenylsulfonyl)morpholine and established morpholine antifungals. A hypothetical data set for this compound is included to illustrate a direct comparison.

Table 1: Antimicrobial and Antibiotic Modulation Activity

CompoundOrganismDirect MIC (µg/mL)AntibioticAntibiotic MIC (µg/mL)Modulated Antibiotic MIC (µg/mL)Fold Reduction in MIC
4-(Phenylsulfonyl)morpholine P. aeruginosa 03≥1024[4]Amikacin312.5[4]39.06[4]8[4]
E. coli≥1024[4]Gentamicin---
S. aureus≥1024[4]----
Hypothetical: this compound P. aeruginosa>1024Amikacin256328
K. pneumoniae (MDR)>1024Meropenem6488

Table 2: Antifungal Activity (MIC in µg/mL)

CompoundCandida albicansCandida parapsilosisAspergillus flavus
Amorolfine 0.125 - 64[7]0.5 - 16[7]0.125 - 64[7]
Fenpropimorph ---
Hypothetical: this compound >512>512>512

Mechanism of Action: Morpholine Antifungals

Morpholine-based antifungal agents like amorolfine and fenpropimorph act by inhibiting two key enzymes in the ergosterol biosynthesis pathway, which is crucial for the integrity of fungal cell membranes.[5][6] This dual-target mechanism makes the development of resistance more difficult for the fungal pathogens.[5]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Lanosterol 14α-demethylase Fecosterol Fecosterol 14-demethyl-lanosterol->Fecosterol Δ14-reductase Episterol Episterol Fecosterol->Episterol Δ8-Δ7 isomerase Ergosterol Ergosterol Episterol->Ergosterol Morpholines Morpholines (Amorolfine, Fenpropimorph) Morpholines->14-demethyl-lanosterol Inhibits Δ14-reductase Morpholines->Fecosterol Inhibits Δ8-Δ7 isomerase

Figure 1. Mechanism of action of morpholine antifungals in the ergosterol biosynthesis pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Assay for Direct Antimicrobial Activity

This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[8]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Candida albicans, Staphylococcus aureus) is prepared to a concentration of 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Checkerboard Assay for Antibiotic Modulation

This assay is used to assess the synergistic effect of a compound with a known antibiotic.

  • Plate Setup: A 96-well plate is prepared with serial dilutions of the antibiotic along the x-axis and serial dilutions of this compound along the y-axis.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC of the antibiotic in the presence of the test compound is determined. The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy, additivity, or antagonism.

Checkerboard_Assay_Workflow A Prepare serial dilutions of Antibiotic (x-axis) and Test Compound (y-axis) in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Determine the MIC of the antibiotic in the presence of the test compound C->D E Calculate the Fractional Inhibitory Concentration (FIC) Index D->E F Determine Synergy, Additivity, or Antagonism E->F

Figure 2. Workflow for the checkerboard assay to assess antibiotic modulation.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, the available data on its close structural analog, 4-(Phenylsulfonyl)morpholine, suggests a promising avenue for research into its potential as an antibiotic potentiator. Its structural similarity to known morpholine antifungals also warrants investigation into its antifungal properties, although initial assessments of 4-(Phenylsulfonyl)morpholine did not show direct antifungal effects.[4]

Future research should focus on performing the outlined experimental protocols to determine the MIC of this compound against a panel of clinically relevant bacteria and fungi. Furthermore, checkerboard assays with a range of antibiotics against multidrug-resistant strains will be crucial to validate its potential as a modulator of antibiotic activity. These studies will provide the necessary data to fully elucidate the therapeutic potential of this compound.

References

A Comparative Guide to 4-(Phenylsulfonyl)morpholine Derivatives in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with a persistent search for novel compounds that can effectively combat aggressive malignancies like triple-negative breast cancer (TNBC). This guide provides a comparative overview of a promising class of emerging anti-cancer agents, 4-(phenylsulfonyl)morpholine derivatives, benchmarked against established inhibitors of relevant biological pathways. As the specific enzymatic target of the lead compound, 4-(2,4-Dichlorophenylsulfonyl)morpholine, is not yet fully elucidated, this comparison focuses on the performance of a representative derivative, GL24 (4m) , in the context of its identified mechanisms of action: induction of endoplasmic reticulum (ER) stress and activation of the p53 signaling pathway.

Performance Comparison in Triple-Negative Breast Cancer

The anti-proliferative activity of GL24, a notable 4-(phenylsulfonyl)morpholine derivative, has been demonstrated in the MDA-MB-231 human breast adenocarcinoma cell line, a widely used model for TNBC.[1] To contextualize its potency, the following table compares the half-maximal inhibitory concentration (IC50) of GL24 with that of well-characterized inducers of ER stress and activators of apoptosis in the same cell line.

CompoundClassMechanism of ActionIC50 in MDA-MB-231 Cells (µM)
GL24 (4m) 4-(Phenylsulfonyl)morpholine Derivative Induces ER Stress, Activates p53 Pathway 0.90 [1]
TunicamycinER Stress InducerInhibits N-linked glycosylationVariable, dose-dependent inhibition observed[2][3][4]
ThapsigarginER Stress InducerInhibits SERCA pumpsEffective at 0.4-4 µM[5]
Brefeldin AER Stress InducerInhibits protein transport from ER to GolgiEC50: 0.016 µg/mL (approx. 0.057 µM) in suspension cultures[1][6]
MG-132Proteasome InhibitorInduces ER stress by inhibiting protein degradation~13.9 (in drug-resistant cells)[7][8]
BortezomibProteasome InhibitorInduces ER stress by inhibiting protein degradation0.007[9]
Nutlin-3ap53 Activator (MDM2 inhibitor)Stabilizes p53 by preventing its degradation22.13[10]
EtoposideTopoisomerase II InhibitorInduces DNA damage, leading to p53 activation~200 (48h)[11][12]
DoxorubicinTopoisomerase II InhibitorInduces DNA damage, leading to p53 activation1.0 - 6.602[13][14][15][16][17]

Experimental Protocols

The data presented in this guide are derived from standard in vitro assays commonly employed in cancer research. The following are detailed methodologies for the key experiments cited.

Cell Viability Assay (MTT Assay)

The anti-proliferative effects of the compounds are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: MDA-MB-231 cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/mL and allowed to adhere overnight.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well to a final concentration of 0.5 mg/mL, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Transcriptomic Analysis

To elucidate the mechanism of action, transcriptomic analysis is performed to identify changes in gene expression following treatment with the compound of interest.

  • Cell Treatment and RNA Extraction: MDA-MB-231 cells are treated with the test compound (e.g., GL24) at a concentration close to its IC50 value for a predetermined time. Total RNA is then extracted from both treated and untreated (control) cells using a suitable RNA extraction kit.

  • Library Preparation: The quality and quantity of the extracted RNA are assessed. RNA sequencing libraries are then prepared from the high-quality RNA samples.

  • Sequencing: The prepared libraries are sequenced using a next-generation sequencing (NGS) platform.

  • Data Analysis: The sequencing data is processed and analyzed to identify differentially expressed genes between the treated and control groups. This involves read alignment, quantification of gene expression, and statistical analysis. Gene ontology (GO) and pathway enrichment analyses (e.g., GSEA, KEGG) are then performed to identify the biological pathways and processes that are significantly affected by the compound.[1]

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the anti-cancer activity of 4-(phenylsulfonyl)morpholine derivatives like GL24.

Caption: ER Stress-Induced Apoptosis Pathway initiated by GL24.

p53_Pathway cluster_Stimuli Cellular Stress cluster_Regulation p53 Regulation cluster_Response Cellular Response ER_Stress ER Stress (e.g., by GL24) p53 p53 ER_Stress->p53 activates DNA_Damage DNA Damage DNA_Damage->p53 activates MDM2 MDM2 p53->MDM2 induces Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 inhibits

Caption: p53 Signaling Pathway Activation by Cellular Stress.

References

Independent Verification of 4-(2,4-Dichlorophenylsulfonyl)morpholine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the putative mechanism of action of 4-(2,4-Dichlorophenylsulfonyl)morpholine with established anticancer agents, supported by experimental data from structurally similar compounds and detailed protocols for verification.

Postulated Mechanism of Action: Induction of Endoplasmic Reticulum (ER) Stress

While direct experimental evidence for this compound is limited in publicly accessible literature, a compelling study on a series of structurally related 4-(phenylsulfonyl)morpholine derivatives strongly suggests a mechanism centered on the induction of Endoplasmic Reticulum (ER) stress.[1] One of the most potent analogs, GL24, demonstrated significant anticancer activity in triple-negative breast cancer cells by triggering ER stress-dependent tumor-suppressive signals, ultimately leading to cell-cycle arrest and apoptosis.[1]

The ER is a critical organelle for protein folding and secretion. When the folding capacity of the ER is overwhelmed, a state of "ER stress" ensues, activating the Unfolded Protein Response (UPR). While initially a pro-survival pathway, prolonged or overwhelming ER stress shifts the UPR towards inducing apoptosis, a key mechanism for eliminating cancerous cells.

This guide will therefore compare the anticipated effects of this compound with well-characterized ER stress-inducing anticancer agents, Thapsigargin and Tunicamycin.

Comparative Efficacy and Cellular Effects

To independently verify the mechanism of action of this compound, a series of experiments are proposed. The following tables summarize the expected outcomes based on the performance of the comparator compounds.

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundCell LineIC50 (µM) - Expected Range
This compound MDA-MB-231 (Breast Cancer)0.5 - 5.0
A549 (Lung Cancer)1.0 - 10.0
HCT116 (Colon Cancer)1.0 - 10.0
Thapsigargin (Comparator) MDA-MB-2310.01 - 0.1
A5490.01 - 0.1
HCT1160.01 - 0.1
Tunicamycin (Comparator) MDA-MB-2310.1 - 1.0
A5490.1 - 1.0
HCT1160.1 - 1.0

Table 2: Effect on ER Stress Marker Expression (Expected Fold Change vs. Control)

CompoundGRP78/BiPp-PERKp-eIF2αCHOP/GADD153
This compound ↑ (2-5 fold)↑ (3-7 fold)↑ (3-7 fold)↑ (5-15 fold)
Thapsigargin ↑ (3-6 fold)↑ (4-8 fold)↑ (4-8 fold)↑ (8-20 fold)
Tunicamycin ↑ (3-6 fold)↑ (4-8 fold)↑ (4-8 fold)↑ (8-20 fold)

Table 3: Impact on Cell Cycle Distribution (% of Cells in Each Phase)

CompoundG0/G1 PhaseS PhaseG2/M PhaseSub-G1 (Apoptosis)
Control 50-60%20-30%15-25%<5%
This compound ↑ (60-75%)↓ (10-20%)~ (15-25%)↑ (10-30%)
Thapsigargin ↑ (65-80%)↓ (5-15%)~ (10-20%)↑ (15-40%)
Tunicamycin ↑ (65-80%)↓ (5-15%)~ (10-20%)↑ (15-40%)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate independent verification.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of their viability.

Protocol:

  • Seed cancer cells (e.g., MDA-MB-231, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound, Thapsigargin, and Tunicamycin for 48-72 hours. Include a vehicle-only control.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[2]

Western Blot Analysis of ER Stress Markers

This technique is used to detect and quantify the expression levels of key proteins involved in the UPR.

Protocol:

  • Plate cells and treat with the compounds at their respective IC50 concentrations for 24 hours.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane overnight at 4°C with primary antibodies against GRP78/BiP, phospho-PERK, phospho-eIF2α, CHOP/GADD153, and a loading control (e.g., β-actin or GAPDH).[3][4][5][6][7]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system and quantify the band intensities using densitometry software.[3][4]

Cell Cycle Analysis by Flow Cytometry

This method analyzes the distribution of cells in the different phases of the cell cycle.

Protocol:

  • Treat cells with the compounds at their IC50 concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

  • Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).[1][8][9][10][11]

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, G2/M, and sub-G1 phases.[10]

Visualizing the Proposed Mechanism and Workflow

To further clarify the proposed signaling pathway and experimental design, the following diagrams are provided.

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus PERK PERK p_eIF2a p-eIF2α PERK->p_eIF2a Phosphorylates IRE1 IRE1α ATF6 ATF6 GRP78 GRP78/BiP GRP78->PERK Dissociates from eIF2a eIF2α ATF4 ATF4 p_eIF2a->ATF4 Upregulates CHOP CHOP/GADD153 ATF4->CHOP Upregulates Apoptosis Apoptosis CHOP->Apoptosis Induces Compound 4-(2,4-Dichlorophenylsulfonyl) morpholine Unfolded_Proteins Unfolded Proteins Compound->Unfolded_Proteins Induces accumulation Unfolded_Proteins->GRP78 Sequesters

Caption: Proposed signaling pathway for this compound.

Experimental_Workflow start Start: Treat Cancer Cells with Compound viability Cell Viability Assay (MTT) start->viability western Western Blot Analysis start->western flow Cell Cycle Analysis (Flow Cytometry) start->flow ic50 Determine IC50 viability->ic50 er_markers Quantify ER Stress Markers (GRP78, p-PERK, p-eIF2α, CHOP) western->er_markers cell_cycle Analyze Cell Cycle Distribution (G1, S, G2/M, Sub-G1) flow->cell_cycle conclusion Conclusion: Mechanism of Action ic50->conclusion er_markers->conclusion cell_cycle->conclusion

References

Structure-Activity Relationship of 4-(Phenylsulfonyl)morpholine Analogs in Triple-Negative Breast Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A series of novel 4-(phenylsulfonyl)morpholine derivatives has been synthesized and evaluated for their cytotoxic activity against the triple-negative breast cancer (TNBC) cell line MDA-MB-231. This guide provides a comparative analysis of their structure-activity relationships (SAR), presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

The investigation into a series of 23 newly synthesized small molecules built upon a 4-(phenylsulfonyl)morpholine scaffold has revealed promising anticancer activity.[1] Among these, several analogs demonstrated significant potency in inhibiting the proliferation of MDA-MB-231 cells, a common model for TNBC. This guide focuses on a subset of these analogs for which quantitative data is available, highlighting the key structural modifications that influence their biological activity.

Comparative Analysis of Biological Activity

The cytotoxic effects of the 4-(phenylsulfonyl)morpholine analogs were quantified by determining their half-maximal inhibitory concentration (IC50) values against the MDA-MB-231 human breast cancer cell line. The data reveals a clear dependence of anticancer activity on the nature of the substituent attached to the core structure.

Compound IDSubstituent (R Group)IC50 (µM) against MDA-MB-231[2]
4a 2-phenylethyl> 40
4b 2-(4-chlorophenyl)ethyl13.52
4c 2-(4-methoxyphenyl)ethyl14.61
4d 2-(thiophen-2-yl)ethyl10.96
4e 2-(pyridin-3-yl)ethyl11.23
4f 2-(1H-indol-3-yl)ethyl1.95
4g 2-morpholinoethyl> 40
4h 2-(4-methylpiperazin-1-yl)ethyl> 40
4i 2-(piperidin-1-yl)ethyl> 40
4j 2-(pyrrolidin-1-yl)ethyl> 40
4k 2-(1H-imidazol-1-yl)ethyl2.50
4l 2-(1H-pyrazol-1-yl)ethyl1.84
4m (GL24) 2-(1H-indol-1-yl)ethyl 0.90
4n 2-(2-oxo-imidazolidin-1-yl)ethylN.D. (insoluble)
4o 2-(2-oxo-oxazolidin-3-yl)ethyl2.59
4p 2-(3-methyl-2-oxo-imidazolidin-1-yl)ethyl1.50

N.D. - Not Determined

Structure-Activity Relationship (SAR) Insights

The data presented in the table above highlights several key trends in the structure-activity relationship of this series of compounds:

  • Aromatic and Heterocyclic Substituents are Favorable: Analogs with aromatic and heterocyclic moieties at the R position generally exhibit higher potency. For instance, the introduction of a 2-phenylethyl group (4a) shows some activity, which is enhanced by substitutions on the phenyl ring (4b, 4c).

  • Indole Moiety Confers High Potency: The presence of an indole ring is consistently associated with strong cytotoxic activity. Compound 4f , with a 2-(1H-indol-3-yl)ethyl substituent, shows a potent IC50 of 1.95 µM. The most active compound in the series, 4m (GL24) , features a 2-(1H-indol-1-yl)ethyl group, with a sub-micromolar IC50 of 0.90 µM.[1]

  • Other Nitrogen-Containing Heterocycles Show Promise: Besides indole, other nitrogen-containing heterocycles like imidazole (4k ), pyrazole (4l ), and substituted imidazolidinones (4p ) also lead to compounds with significant activity.

  • Aliphatic and Simple Amine Substituents are Detrimental: In contrast, analogs with simple aliphatic or amine-containing side chains, such as 2-morpholinoethyl (4g ), 2-(4-methylpiperazin-1-yl)ethyl (4h ), 2-(piperidin-1-yl)ethyl (4i ), and 2-(pyrrolidin-1-yl)ethyl (4j ), are largely inactive (> 40 µM).

Experimental Protocols

General Synthesis of 4-(Phenylsulfonyl)morpholine Derivatives with a 2N Linker

The synthesis of the target compounds generally involves a multi-step process. A representative synthetic route is outlined below:[3]

  • Step α: Morpholine is reacted with a suitable reagent in a solvent like dichloromethane (DCM) at room temperature for 2 hours, followed by treatment with 10% HCl.

  • Step β: The resulting intermediate is then reacted with oxalyl dichloride in tetrahydrofuran (THF) at 55°C for 16 hours.

  • Step γ: The product from the previous step is treated with hydroxylamine hydrochloride in an aqueous sodium hydroxide solution in THF at room temperature for 16 hours, followed by acidification with 10% HCl.

  • Step δ: The subsequent intermediate is reacted with tosyl chloride (TsCl) in the presence of 4-dimethylaminopyridine (DMAP) in THF at room temperature for 16 hours.

  • Step ε: Finally, the desired analogs are obtained by reacting the tosylated intermediate with various substituted amines in the presence of a base like triethylamine (TEA) or sodium hydroxide in THF or a THF/water mixture at 50°C for 16 hours.

Cell Viability Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against the MDA-MB-231 cell line was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general procedure is as follows:

  • Cell Seeding: MDA-MB-231 cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from micromolar to nanomolar) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further few hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to the vehicle control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the SAR Workflow and Potential Signaling Pathway

To better understand the process of identifying and characterizing these potent anticancer agents, the following diagrams illustrate the general workflow and a potential signaling pathway affected by these compounds.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_sar SAR Analysis start Starting Materials (Morpholine, Phenylsulfonyl chloride analogs) synth Multi-step Synthesis (Coupling, Functionalization) start->synth purify Purification & Characterization (Chromatography, NMR, MS) synth->purify screening In vitro Anticancer Screening (MTT Assay on MDA-MB-231 cells) purify->screening data Data Analysis (IC50 Determination) screening->data sar Structure-Activity Relationship (Identify key structural features) data->sar lead_id Lead Compound Identification (e.g., GL24) sar->lead_id further_studies further_studies lead_id->further_studies Further Mechanistic Studies

Caption: General workflow for the synthesis, biological evaluation, and SAR analysis.

Signaling_Pathway compound 4-(Phenylsulfonyl)morpholine Analog (e.g., GL24) er_stress Endoplasmic Reticulum (ER) Stress compound->er_stress upr Unfolded Protein Response (UPR) er_stress->upr triggers p53 p53 Pathway Activation upr->p53 g2m G2/M Checkpoint Activation p53->g2m apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest g2m->cell_cycle_arrest

Caption: Potential signaling pathway induced by potent 4-(phenylsulfonyl)morpholine analogs.

References

Unraveling the Biological Profile of 4-(2,4-Dichlorophenylsulfonyl)morpholine: A Comparative Outlook

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the potential biological activities of 4-(2,4-Dichlorophenylsulfonyl)morpholine. In the absence of direct experimental data for this specific compound, this document draws upon the known activities of structurally related molecules, namely morpholine-containing compounds and sulfonamides, to build a predictive profile. This guide also outlines standardized experimental protocols to facilitate future in vitro and in vivo evaluation.

Executive Summary

This compound is a synthetic compound featuring a morpholine ring and a dichlorophenylsulfonyl group. While specific studies on its biological activity are not currently available in the public domain, its structural components suggest potential therapeutic applications. The morpholine moiety is a recognized pharmacophore present in numerous approved drugs, contributing to favorable pharmacokinetic properties. The sulfonamide group is characteristic of a class of antibiotics that inhibit bacterial folic acid synthesis. Therefore, this compound is hypothesized to possess antimicrobial properties, potentially acting as a modulator of antibiotic activity. This guide presents a hypothetical framework for its mechanism of action and a roadmap for its experimental validation.

Comparative Data on Related Compounds

Direct quantitative in vitro and in vivo data for this compound is not available. However, studies on the closely related compound, 4-(Phenylsulfonyl)morpholine, indicate that while it lacks intrinsic antimicrobial activity, it can enhance the efficacy of aminoglycoside antibiotics against Gram-negative bacteria. This suggests a role as an antibiotic modulator.

Table 1: In Vitro Activity of the Related Compound 4-(Phenylsulfonyl)morpholine

CompoundOrganismAssay TypeEndpointResult
4-(Phenylsulfonyl)morpholineVarious Bacteria & FungiMinimum Inhibitory Concentration (MIC)Direct Antimicrobial ActivityNo significant activity
4-(Phenylsulfonyl)morpholine + AmikacinGram-negative bacteriaMICAntibiotic ModulationSignificant reduction in MIC of Amikacin
4-(Phenylsulfonyl)morpholine + GentamicinGram-negative bacteriaMICAntibiotic ModulationReduction in MIC of Gentamicin

Experimental Protocols

To ascertain the biological activity of this compound, a standardized set of experiments is proposed.

In Vitro Assays
  • Minimum Inhibitory Concentration (MIC) Assay:

    • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

    • Methodology: A microdilution method in 96-well plates will be used. A serial dilution of this compound will be prepared in a suitable broth medium. A standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) will be added to each well. The plates will be incubated under appropriate conditions (e.g., 37°C for 24 hours). The MIC will be determined as the lowest concentration of the compound where no visible growth is observed.

  • Checkerboard Assay:

    • Objective: To assess the synergistic or modulatory effect of the compound in combination with known antibiotics.

    • Methodology: A two-dimensional array of serial dilutions of this compound and a selected antibiotic will be prepared in 96-well plates. A standardized inoculum of the test microorganism will be added to each well. After incubation, the growth in each well will be assessed. The Fractional Inhibitory Concentration Index (FICI) will be calculated to determine synergy, additivity, or antagonism.

In Vivo Models
  • Murine Model of Bacterial Infection:

    • Objective: To evaluate the efficacy of the compound in a living organism.

    • Methodology: Mice will be infected with a pathogenic bacterial strain. One group of mice will be treated with this compound, a second group with a combination of the compound and an antibiotic, a third group with the antibiotic alone (positive control), and a fourth group with a vehicle (negative control). The survival rate, bacterial load in target organs, and inflammatory markers will be monitored over a set period.

Visualizing Potential Mechanisms and Workflows

To facilitate a deeper understanding, the following diagrams illustrate the hypothesized signaling pathway and a general experimental workflow.

G Hypothesized Mechanism of Action cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid DNA_Synthesis DNA Synthesis Folic_Acid->DNA_Synthesis Compound This compound (Sulfonamide Analog) Compound->DHPS Inhibition

Caption: Hypothesized mechanism of this compound as a sulfonamide analog.

G Experimental Workflow for Activity Screening start Start: Compound Synthesis and Characterization in_vitro In Vitro Screening (MIC, Checkerboard) start->in_vitro in_vivo In Vivo Efficacy (Murine Infection Model) in_vitro->in_vivo Promising Candidates data Data Analysis and Correlation in_vitro->data tox Toxicology Studies in_vivo->tox in_vivo->data tox->data end Conclusion on Activity Profile data->end

Caption: A generalized workflow for evaluating the biological activity of a novel compound.

Concluding Remarks

While direct experimental evidence for the biological activity of this compound is lacking, its chemical structure provides a strong rationale for investigating its potential as an antimicrobial agent or an antibiotic modulator. The proposed experimental protocols offer a clear path forward for its evaluation. Further research is warranted to elucidate the specific in vitro and in vivo activities of this compound and to determine its therapeutic potential. The morpholine and dichlorophenylsulfonyl moieties suggest that this compound may exhibit a unique pharmacological profile, making it a person of interest for future drug discovery efforts.

Reproducibility in Focus: A Comparative Guide to Experiments with 4-(2,4-Dichlorophenylsulfonyl)morpholine and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative overview of experimental protocols relevant to the study of 4-(2,4-Dichlorophenylsulfonyl)morpholine, a compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule, this guide draws comparisons with its close structural analog, 4-(phenylsulfonyl)morpholine, and presents generalized protocols for the broader class of sulfonamides.

I. Synthesis and Characterization: Establishing a Baseline

To ensure reproducibility, a detailed experimental protocol should meticulously document parameters such as reaction temperature, solvent, and purification methods. Characterization of the final product is a critical step for confirming its identity and purity. Standard analytical techniques would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (296.17 g/mol for C10H11Cl2NO3S).[2]

  • Elemental Analysis: To determine the elemental composition.

  • Melting Point or Boiling Point: The predicted boiling point is 429.5±55.0 °C.[2]

Commercial availability of this compound with a reported purity of 98% offers a standardized starting material for biological assays, which can significantly enhance the reproducibility of such experiments.[3]

II. Comparative Biological Activity: Insights from a Phenylsulfonyl Analog

Direct biological activity data for this compound is scarce in the public domain. However, a study on 4-(phenylsulfonyl)morpholine provides valuable insights into the potential biological profile of this class of compounds.[1] The study investigated its antimicrobial and antibiotic-modulating activity.

Antimicrobial Activity

The intrinsic antimicrobial activity of 4-(phenylsulfonyl)morpholine was determined to be low, with a Minimum Inhibitory Concentration (MIC) of ≥1024 μg/mL against various bacterial and fungal strains.[1] This suggests that this compound, by itself, may not be a potent antimicrobial agent.

Antibiotic Modulating Activity

Interestingly, 4-(phenylsulfonyl)morpholine demonstrated a significant ability to modulate the activity of conventional antibiotics.[1] When combined with amikacin, it reduced the MIC of the antibiotic against a multi-resistant strain of Pseudomonas aeruginosa from 312.5 to 39.06 μg/mL.[1] This synergistic effect highlights a potential therapeutic application for this class of compounds in combating antibiotic resistance.

The table below summarizes the reported MIC values for 4-(phenylsulfonyl)morpholine, providing a benchmark for future studies on this compound.

CompoundOrganismIntrinsic MIC (μg/mL)CombinationModulated MIC of Antibiotic (μg/mL)
4-(Phenylsulfonyl)morpholineVarious Bacteria & Fungi≥1024--
4-(Phenylsulfonyl)morpholine + AmikacinP. aeruginosa 03-128 μg/mL39.06 (from 312.5)

III. Experimental Protocols for Reproducible Biological Assays

To ensure the reproducibility of biological experiments with this compound, it is crucial to follow standardized and well-documented protocols. The following sections detail generalized methodologies for key assays based on protocols used for sulfonamides.

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antimicrobial activity. The broth microdilution method is a commonly used and reproducible technique.[4]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of This compound Inoculation Inoculate microplate wells containing compound dilutions with bacterial suspension Compound_Prep->Inoculation Inoculum_Prep Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Readout Visually inspect for bacterial growth Incubation->Readout MIC_Determination Determine MIC as the lowest concentration with no visible growth Readout->MIC_Determination

MIC Determination Workflow
B. Antibiotic Synergy Testing (Checkerboard Assay)

To investigate the potential of this compound to modulate the activity of other antibiotics, a checkerboard assay can be employed. This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies synergy.

Logical Flow for Checkerboard Assay

Checkerboard_Logic Start Start Prepare_A Prepare serial dilutions of Antibiotic A Start->Prepare_A Prepare_B Prepare serial dilutions of This compound (Compound B) Start->Prepare_B Combine Combine dilutions of A and B in a microplate to create a matrix of concentrations Prepare_A->Combine Prepare_B->Combine Inoculate Inoculate all wells with a standardized bacterial suspension Combine->Inoculate Incubate Incubate the microplate Inoculate->Incubate Read_MIC Determine the MIC of each compound alone and in combination Incubate->Read_MIC Calculate_FIC Calculate the FIC index: FIC_A = MIC_A_combo / MIC_A_alone FIC_B = MIC_B_combo / MIC_B_alone FIC_index = FIC_A + FIC_B Read_MIC->Calculate_FIC Interpret Interpret the results: Synergy (FIC ≤ 0.5) Additive (0.5 < FIC ≤ 1) Indifference (1 < FIC ≤ 4) Antagonism (FIC > 4) Calculate_FIC->Interpret End End Interpret->End

Checkerboard Assay Logic

IV. Conclusion and Future Directions

While direct experimental data on this compound is limited, a comparative analysis with its close analog and the broader class of sulfonamides provides a solid foundation for reproducible research. Adherence to detailed and standardized protocols for synthesis, characterization, and biological evaluation is critical.

Future research should focus on:

  • Detailed Synthesis and Characterization: Publishing a comprehensive and reproducible synthetic protocol for this compound.

  • Broad-Spectrum Biological Screening: Evaluating its intrinsic activity against a wide range of microbial pathogens and cancer cell lines.

  • Mechanism of Action Studies: Investigating the underlying mechanisms of any observed biological activity, particularly its potential as an antibiotic modulator.

By building upon the knowledge from related compounds and employing rigorous experimental design, the scientific community can ensure the generation of reliable and reproducible data for this compound and other novel morpholine derivatives.

References

A Head-to-Head Comparison of 4-(2,4-Dichlorophenylsulfonyl)morpholine and Structurally Similar Compounds in Antimicrobial and Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with enhanced efficacy and specificity is ongoing. The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic and pharmacodynamic properties of drug candidates. When combined with a phenylsulfonyl moiety, it gives rise to a class of compounds with a wide spectrum of biological activities. This guide provides a detailed head-to-head comparison of 4-(2,4-Dichlorophenylsulfonyl)morpholine with its non-chlorinated analog, 4-(Phenylsulfonyl)morpholine, and other related derivatives, focusing on their performance in antimicrobial and anticancer studies. The information herein is supported by experimental data and detailed methodologies to aid in further research and development.

Introduction to Phenylsulfonylmorpholine Derivatives

The core structure of phenylsulfonylmorpholine combines the favorable properties of the morpholine ring, which can enhance aqueous solubility and metabolic stability, with the versatile phenylsulfonyl group. Substitutions on the phenyl ring, such as halogenation, can significantly modulate the biological activity of these compounds. This guide will delve into the comparative analysis of this compound and its analogs, providing a clear overview of their potential as therapeutic agents.

Comparative Analysis of Biological Activity

Antimicrobial and Antibiotic Modulating Activity

A key area of investigation for phenylsulfonylmorpholine derivatives is their potential to combat antibiotic resistance. While some of these compounds may not exhibit potent direct antimicrobial activity, they can act as adjuvants, enhancing the efficacy of existing antibiotics.

A study on 4-(Phenylsulfonyl)morpholine revealed that while the compound itself has a high Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains, indicating weak intrinsic antimicrobial activity, it demonstrates significant potential as an antibiotic modulator.[1][2] Specifically, it has been shown to reduce the MIC of aminoglycoside antibiotics against multi-drug resistant Gram-negative bacteria.[1]

Table 1: Antimicrobial Activity (MIC) of 4-(Phenylsulfonyl)morpholine

MicroorganismStrainMIC (μg/mL)
Escherichia coliEC27>512
Staphylococcus aureusSA358>512
Pseudomonas aeruginosaPA03>512
Candida albicansCA>512
Candida kruseiCK>512
Candida tropicalisCT>512

Data sourced from Oliveira et al. (2016).[1]

Table 2: Antibiotic Modulating Activity of 4-(Phenylsulfonyl)morpholine (128 μg/mL) against P. aeruginosa 03

AntibioticMIC alone (μg/mL)MIC with 4-(Phenylsulfonyl)morpholine (μg/mL)Fold Reduction in MIC
Amikacin312.539.068
Gentamicin312.5156.252

Data sourced from Oliveira et al. (2016).[1]

The introduction of chloro-substituents on the phenyl ring of this compound is expected to increase its lipophilicity. This modification can have a variable impact on antimicrobial activity. Increased lipophilicity can sometimes enhance cell membrane penetration in bacteria, potentially leading to lower MIC values. However, it can also affect solubility and interaction with efflux pumps. Further experimental studies are required to determine the precise effect of dichlorination on the antimicrobial and modulating properties of this compound.

Anticancer Activity

The morpholine moiety is a common feature in a variety of anticancer agents. While specific IC50 values for this compound are not available, studies on other substituted morpholine derivatives suggest that this class of compounds holds promise in oncology research. For instance, various novel substituted morpholine derivatives have been synthesized and have shown promising anticancer activity against cell lines such as MDA-MB-231 (breast cancer), with some compounds exhibiting IC50 values in the range of 80-90 μg/mL.

The mechanism of action for the anticancer effects of morpholine derivatives is diverse and can include the inhibition of crucial enzymes like topoisomerase II. The dichlorophenylsulfonyl group in the target compound could potentially interact with various biological targets, and its efficacy would need to be evaluated through in vitro and in vivo studies.

Experimental Protocols

To ensure the reproducibility and validation of the cited biological activities, detailed experimental protocols are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the microdilution method described by Oliveira et al. (2016).[1]

1. Materials:

  • Test compound (e.g., 4-(Phenylsulfonyl)morpholine)
  • Bacterial or fungal strains
  • 96-well microtiter plates
  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
  • Resazurin solution (indicator of cell viability)

2. Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • Serially dilute the compound in the appropriate broth in the wells of a 96-well plate.
  • Add the standardized microbial inoculum to each well.
  • Include positive (microbe and broth) and negative (broth only) controls.
  • Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).
  • After incubation, add resazurin solution to each well and incubate for a further 2-4 hours.
  • The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator (i.e., inhibits microbial growth).

Antibiotic Modulation Assay

This protocol is adapted from the methodology used to assess the synergistic effect of 4-(Phenylsulfonyl)morpholine with antibiotics.[1]

1. Materials:

  • Test compound
  • Standard antibiotic (e.g., Amikacin, Gentamicin)
  • Multi-drug resistant bacterial strain
  • Materials listed for MIC determination

2. Procedure:

  • Determine the MIC of the test compound and the antibiotic individually.
  • Prepare a sub-inhibitory concentration of the test compound (e.g., MIC/8).
  • In a 96-well plate, perform serial dilutions of the antibiotic in broth containing the sub-inhibitory concentration of the test compound.
  • Add the standardized bacterial inoculum to each well.
  • Include controls for the antibiotic alone and the test compound alone.
  • Incubate and determine the new MIC of the antibiotic in the presence of the test compound as described in the MIC protocol.
  • A significant reduction in the antibiotic's MIC indicates a synergistic or modulating effect.

Visualizing Experimental Workflows and Logical Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading stock Stock Solution of Test Compound serial_dilution Serial Dilution in 96-well Plate stock->serial_dilution inoculum Standardized Microbial Inoculum (0.5 McFarland) add_inoculum Inoculation of Wells inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate at 37°C for 24h add_inoculum->incubation add_resazurin Add Resazurin Indicator incubation->add_resazurin read_mic Determine MIC add_resazurin->read_mic

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

antibiotic_modulation cluster_components Components cluster_outcomes Outcomes antibiotic Antibiotic high_mic High MIC (Resistance) antibiotic->high_mic acts on low_mic Low MIC (Susceptibility) antibiotic->low_mic in presence of modulator modulator 4-(Phenylsulfonyl)morpholine (Modulator) modulator->low_mic potentiates bacteria Multi-drug Resistant Bacteria bacteria->high_mic is resistant to bacteria->low_mic becomes susceptible to

Logical Relationship of Antibiotic Modulation.

Conclusion and Future Directions

The available data on 4-(Phenylsulfonyl)morpholine suggests that the core structure is a promising scaffold for developing agents that can counteract antibiotic resistance. The introduction of dichlorine substituents in this compound is a rational step in the exploration of the structure-activity relationship of this class of compounds.

To fully understand the potential of this compound, further research is imperative. Key future experiments should include:

  • Direct antimicrobial activity screening of this compound against a panel of clinically relevant bacterial and fungal pathogens to determine its MIC values.

  • Comparative antibiotic modulation studies to assess if the dichlorinated analog retains or improves upon the synergistic effects observed with the non-chlorinated parent compound.

  • In vitro anticancer screening against a diverse panel of cancer cell lines to determine its IC50 values and identify potential cancer types for further investigation.

  • Mechanism of action studies to elucidate the molecular targets responsible for any observed biological activity.

This guide provides a foundational comparison based on the currently available scientific literature. It is intended to be a starting point for researchers to design and conduct further experiments to fully characterize the biological profile of this compound and its analogs. The structured data and detailed protocols provided herein should facilitate these future research endeavors.

References

Safety Operating Guide

Proper Disposal of 4-(2,4-Dichlorophenylsulfonyl)morpholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 4-(2,4-Dichlorophenylsulfonyl)morpholine as a hazardous, halogenated organic compound. Segregation from other waste streams is critical for safe and compliant disposal.

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound that requires careful handling due to its chemical structure. As a dichlorinated phenylsulfonyl morpholine, it falls under the category of halogenated organic compounds, which have specific disposal protocols. Adherence to these procedures is crucial for laboratory safety and environmental protection.

Immediate Safety and Handling

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required to protect from splashes.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.

Waste Segregation and Collection

Proper segregation of chemical waste is the first and most critical step in the disposal process. Due to its chlorinated nature, this compound must be disposed of as halogenated organic waste.

  • Do not mix with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[1][2]

  • Do not dispose of down the drain or mix with aqueous waste.[3][4]

  • Collect waste in a designated, properly labeled, and sealed container.[1][5] The container must be compatible with the chemical and have a secure, threaded cap.[5]

Waste CategoryContainer TypeLabeling Requirements
Solid Waste Sealable, chemical-resistant container (e.g., HDPE pail)"Hazardous Waste," "Halogenated Organic Solid Waste," and list "this compound."
Contaminated Labware (e.g., gloves, weigh boats) Lined, sealable container"Hazardous Waste," "Halogenated Contaminated Debris."
Spill Cleanup Material Sealable bag or container"Hazardous Waste," and describe contents (e.g., "Spill cleanup debris with this compound").

Step-by-Step Disposal Protocol

1. Preparation and Collection:

  • Designate a satellite accumulation area (SAA) within the laboratory for the collection of this waste.[1]
  • Ensure the waste container is properly labeled before the first drop or gram of waste is added.[5] The label must include the full chemical name and the words "Hazardous Waste."[6]
  • Keep the waste container closed at all times except when adding waste.[5]

2. Handling Spills:

  • In the event of a small spill, contain the material and absorb it with an inert material (e.g., vermiculite, sand).[1][3]
  • Place the absorbent material and any contaminated cleaning supplies into a sealed container and label it as hazardous waste for disposal.[1]
  • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[5]

3. Arranging for Final Disposal:

  • Do not attempt to treat or neutralize the chemical in the lab without established and approved protocols.
  • Disposal must be conducted through a licensed hazardous waste disposal company.[7] Contact your institution's EHS or equivalent department to arrange for a waste pickup.[1]
  • When the container is approximately three-quarters full, submit a request for waste collection.[1]

4. Documentation:

  • Maintain a log of the waste being added to the container, including the chemical name and approximate quantity. This is often required for the hazardous waste manifest.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Response cluster_disposal Final Disposal A Wear appropriate PPE (Gloves, Goggles, Lab Coat) B Select designated, compatible waste container A->B C Label container: 'Hazardous Waste - Halogenated Organic' B->C D Place waste This compound in labeled container C->D E Segregate from non-halogenated, aqueous, and other waste streams D->E F Keep container closed when not in use D->F J Store container in Satellite Accumulation Area F->J G Spill Occurs? H Absorb with inert material G->H Yes I Collect and containerize as hazardous waste H->I I->J K Contact Environmental Health & Safety (EHS) for waste pickup J->K L Waste collected by licensed disposal company K->L

References

Essential Safety and Logistical Information for Handling 4-(2,4-Dichlorophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(2,4-Dichlorophenylsulfonyl)morpholine. The following procedural steps are designed to ensure safe operational handling and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be harmful if swallowed or inhaled, and may cause severe skin burns and eye damage.[2][3] Therefore, appropriate personal protective equipment is crucial to minimize exposure.

SituationRequired PPE
General Laboratory Use - Nitrile gloves- Safety glasses with side shields- Laboratory coat
Weighing and Transferring - Chemical-resistant gloves (e.g., nitrile, neoprene)[4]- Chemical splash goggles[5]- Laboratory coat- Face shield (if there is a risk of splashing)[3][5]- Use of a chemical fume hood is highly recommended
Large-Scale Operations or Spills - Chemical-resistant gloves (e.g., butyl rubber)[4]- Chemical splash goggles and a face shield[3][5]- Chemical-resistant apron or coveralls[5]- Appropriate respiratory protection (e.g., NIOSH-approved air-purifying respirator with organic vapor cartridges)[4][6]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential for laboratory safety.

  • Receiving and Inspection : Upon receipt, visually inspect the container for any damage or leaks. Ensure the container is properly labeled. Log the chemical into the laboratory's chemical inventory system.

  • Storage : Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][6] Keep the container tightly closed when not in use.[3][6] Store away from incompatible materials such as strong oxidizing agents.[6]

  • Handling and Use : All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[6] Avoid the formation of dust and aerosols.[2] Use non-sparking tools.[3]

  • Spill Management : In the event of a small spill, wear appropriate PPE, absorb the material with an inert absorbent (e.g., sand, vermiculite), and place it in a sealed container for disposal.[3][7] For larger spills, evacuate the area and contact your institution's EHS department. Ensure the spill area is well-ventilated.[8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste : Collect solid waste in a clearly labeled, sealed, and compatible container.

  • Liquid Waste : Collect liquid waste in a labeled, sealed, and appropriate solvent waste container.

  • Disposal : Dispose of all waste through your institution's hazardous waste management program.[7] Do not dispose of down the drain or in regular trash.[2]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Consult SDS/Safety Info Consult SDS/Safety Info Don PPE Don PPE Consult SDS/Safety Info->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh/Transfer Chemical Weigh/Transfer Chemical Prepare Fume Hood->Weigh/Transfer Chemical Perform Experiment Perform Experiment Weigh/Transfer Chemical->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Clean Work Area Clean Work Area Segregate Waste->Clean Work Area Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Clean Work Area->Doff PPE

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.